Ferrous Fumarate
Beschreibung
Used in treatment of iron deficiency anemia.
This compound is the fumarate salt form of the mineral iron. Administration of this compound results in elevation of serum iron concentration, which is then assimilated into hemoglobin, required for the transport of oxygen, or trapped in the reticuloendothelial cells for storage. This agent is used as a dietary supplement, and to prevent or treat iron deficiency related syndromes.
used in treatment of iron deficiency anemia; RN given refers to Fe(+2)[1:1] salt
See also: Ethinyl estradiol; this compound; norethindrone (component of) ... View More ...
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(E)-but-2-enedioate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSDNDAUGGCCE-TYYBGVCCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047148 | |
| Record name | Ferrous fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-01-5, 7705-12-6 | |
| Record name | Ferrous fumarate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Butenedioic acid (2E)-, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(II) fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L488RY0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Ferrous Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of ferrous fumarate (B1241708). The information herein is intended to support research, development, and quality control activities involving this widely used iron supplement. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical techniques.
Chemical Identity and Physicochemical Properties
Ferrous fumarate, the iron(II) salt of fumaric acid, is a reddish-orange to reddish-brown powder. It serves as a common and effective oral iron supplement for the prevention and treatment of iron deficiency anemia.[1]
Structural Information
The chemical structure of this compound consists of a ferrous iron (Fe²⁺) ion coordinated to a fumarate dianion. The systematic IUPAC name is iron(2+) (2E)-but-2-enedioate.
Table 1: Structural and Identification Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄H₂FeO₄ | [1] |
| Molecular Weight | 169.90 g/mol | [1] |
| CAS Number | 141-01-5 | [2] |
| InChI | 1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | [2] |
| InChI Key | PMVSDNDAUGGCCE-TYYBGVCCSA-L | [2] |
| SMILES | [Fe+2].[O-]C(=O)/C=C/C([O-])=O | [2] |
Physicochemical Data
This compound is characterized by its limited solubility in water and its thermal decomposition at elevated temperatures.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Reddish-orange to reddish-brown fine powder | |
| Odor | Odorless | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Alcohol | Insoluble | [1] |
| Melting Point | Decomposes above 280 °C | [3] |
| Iron Content (theoretical) | ~32.87% | [4] |
Crystal Structure
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of a ferrous salt with fumaric acid or a fumarate salt in an aqueous medium.[7] Below are two detailed experimental protocols.
Synthesis from Ferrous Sulfate (B86663) and Sodium Fumarate
This method involves the precipitation of this compound from a hot aqueous solution of ferrous sulfate and sodium fumarate.[1]
-
Preparation of Sodium Fumarate Solution: Dissolve an appropriate amount of fumaric acid in a sodium hydroxide (B78521) solution to form sodium fumarate.
-
Reaction: In a separate vessel, prepare a hot aqueous solution of ferrous sulfate.
-
Precipitation: While stirring, add the hot sodium fumarate solution to the hot ferrous sulfate solution. A reddish-brown precipitate of this compound will form.
-
Isolation and Purification: The precipitate is collected by filtration, washed with hot water to remove any unreacted starting materials and byproducts, and then dried.
Synthesis from Ferrous Hydroxide and Fumaric Acid
This alternative method involves the reaction of freshly prepared ferrous hydroxide with fumaric acid.[8]
-
Preparation of Ferrous Hydroxide: An air-free suspension of ferrous hydroxide is prepared in situ by reacting an aqueous solution of a ferrous salt (e.g., ferrous sulfate) with a stoichiometric amount of a base (e.g., sodium hydroxide) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Reaction: To the ferrous hydroxide suspension, a slight excess of fumaric acid is added. The reaction is carried out at a temperature above 70 °C with continuous stirring.
-
Isolation: The resulting crystalline anhydrous this compound is separated from the aqueous medium by hot filtration.
-
Purification: The product is washed with warm water and dried.
Analytical Methodologies
A variety of analytical techniques are employed for the characterization and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the assay of this compound, typically by quantifying the fumaric acid content.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom BH stationary phase column.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (MeCN).[9]
-
Detection: UV detection at an appropriate wavelength for fumaric acid.[9]
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable acidic aqueous solution (e.g., 2% H₂SO₄ in water) to ensure complete dissolution of the fumarate moiety.[9]
-
Dilute to a known volume with the same solvent.
-
Filter the solution to remove any undissolved excipients before injection.[9]
-
-
Quantification: The concentration of fumaric acid is determined by comparing the peak area of the sample to that of a standard solution of fumaric acid.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state of iron. In this compound, it is used to confirm the presence of Fe²⁺ and to detect any Fe³⁺ impurities that may result from oxidation.
-
Instrumentation: A Mössbauer spectrometer consisting of a ⁵⁷Co gamma-ray source, a velocity transducer to induce the Doppler effect, a sample holder, and a gamma-ray detector.[10][11][12]
-
Sample Preparation: The powdered this compound sample is placed in a sample holder. For low-temperature measurements, the sample holder is mounted in a cryostat.
-
Data Acquisition: The spectrometer measures the resonant absorption of gamma rays as a function of the velocity of the source relative to the absorber.
-
Data Analysis: The resulting Mössbauer spectrum is fitted to determine the isomer shift (IS) and quadrupole splitting (QS). For this compound at room temperature, typical values are in the range of IS = 1.16-1.24 mm/s and QS = 2.18-2.24 mm/s, which are characteristic of high-spin Fe²⁺ in an octahedral-like environment.[13][14]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.[15][16]
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate is applied, typically in the range of 5-20 °C/min.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or under an oxidizing atmosphere (e.g., air) to study oxidative decomposition.[15]
-
-
Data Analysis:
-
TGA: The TGA curve plots the mass of the sample as a function of temperature, revealing the temperatures at which decomposition occurs and the extent of mass loss. This compound is stable up to approximately 200 °C (473 K).[13] The decomposition of the organic moiety occurs at higher temperatures.[3]
-
DSC: The DSC curve shows the heat flow to or from the sample as a function of temperature. For this compound, an endothermic peak corresponding to its thermal decomposition is observed at around 460 °C in an inert atmosphere.[3]
-
Chemical Reactions
This compound can undergo oxidation, especially in the presence of air and moisture, where the ferrous (Fe²⁺) ion is converted to the ferric (Fe³⁺) state. This is a critical consideration for its storage and formulation. It is soluble in dilute acids.[1]
Conclusion
This technical guide has provided a detailed overview of the core chemical properties and structure of this compound. The presented data and experimental protocols offer a valuable resource for professionals in the fields of research, drug development, and quality control. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this compound as an iron supplement.
References
- 1. scribd.com [scribd.com]
- 2. 富马酸亚铁 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. US2848366A - Non-hydrated this compound and hematinic composition thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruipugroup.com [ruipugroup.com]
- 8. US3478073A - Preparation of anhydrous this compound - Google Patents [patents.google.com]
- 9. HPLC Method for Analysis of this compound via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Video: Mössbauer Spectroscopy [jove.com]
- 12. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. fpe.umd.edu [fpe.umd.edu]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
In Vitro Dissolution Profile of Ferrous Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro dissolution profile of ferrous fumarate (B1241708), a widely used iron supplement for the treatment and prevention of iron deficiency anemia. Understanding the dissolution characteristics of ferrous fumarate is critical for ensuring its bioavailability and therapeutic efficacy. This document outlines the key factors influencing dissolution, standardized testing protocols, and analytical methods for quantification.
Introduction to this compound Dissolution
This compound is a water-insoluble iron salt. Its dissolution is a prerequisite for absorption in the gastrointestinal tract. The rate and extent of this compound dissolution are influenced by various factors, including the pH of the dissolution medium, the formulation's excipients, and the manufacturing process. In vitro dissolution testing serves as a crucial quality control tool and can provide insights into the potential in vivo performance of a drug product.
Factors Influencing this compound Dissolution
Effect of pH
The solubility of this compound is highly pH-dependent. It exhibits greater solubility in acidic environments, which mimics the conditions in the stomach, and its solubility significantly decreases in the more neutral to alkaline pH of the small intestine.[1][2] This pH-dependent solubility is a critical factor in the formulation development of this compound products.
Role of Excipients
Excipients play a significant role in the dissolution of this compound from a solid dosage form.
-
Disintegrants: Superdisintegrants like sodium starch glycollate can markedly increase the dissolution rate by promoting the rapid breakdown of the tablet or capsule into smaller particles, thereby increasing the surface area for dissolution.[3]
-
Binders and Fillers: The type and concentration of binders and fillers, such as microcrystalline cellulose, can influence tablet hardness and porosity, which in turn affects the rate of water penetration and disintegration, ultimately impacting dissolution.[4][5]
-
Surfactants: The inclusion of surfactants like sodium lauryl sulfate (B86663) in the dissolution medium, as specified in the USP monograph, can enhance the wetting of the poorly soluble this compound particles and improve the dissolution rate.[2][6]
-
Polymers for Modified-Release Formulations: Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are used to control the release of this compound in sustained-release formulations. The viscosity and concentration of HPMC can be modulated to achieve the desired dissolution profile.[7][8][9]
In Vitro Dissolution Testing Protocols
Standardized dissolution testing for this compound is outlined in various pharmacopeias, such as the United States Pharmacopeia (USP).
USP Method for this compound Tablets
The following table summarizes the typical USP dissolution testing parameters for immediate-release this compound tablets.
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddle) |
| Rotation Speed | 75 rpm[2] |
| Dissolution Medium | 900 mL of 0.1 N hydrochloric acid containing 0.5% sodium lauryl sulfate[2] |
| Temperature | 37 ± 0.5 °C[2] |
| Sampling Times | 5, 10, 15, 30, 45, 60 minutes[2] |
| Acceptance Criteria | Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[2] |
Experimental Workflow for In Vitro Dissolution Testing
The following diagram illustrates the general workflow for conducting an in vitro dissolution study of a pharmaceutical product.
Analytical Methods for Quantification
Atomic Absorption Spectroscopy (AAS)
AAS is a common and robust method for determining the concentration of iron in dissolution samples.
Detailed Protocol:
-
Instrument Setup:
-
Standard Preparation:
-
Prepare a stock solution of iron from a certified standard (e.g., 1000 ppm).
-
Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the dissolution medium.[10]
-
-
Sample Preparation:
-
Withdraw aliquots of the dissolution medium at specified time points.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Dilute the filtered samples with the dissolution medium to fall within the concentration range of the standard curve.[10]
-
-
Analysis:
-
Aspirate the blank (dissolution medium) to zero the instrument.
-
Aspirate the standards in increasing order of concentration to generate a calibration curve.
-
Aspirate the prepared samples and record the absorbance.
-
Calculate the iron concentration in the samples using the calibration curve.
-
Redox Titration
Redox titration is a classical analytical method that can be used to quantify ferrous iron.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a standardized solution of an oxidizing agent, such as 0.1 N Ceric Sulfate or 0.02 M Potassium Permanganate.[11]
-
Prepare an indicator solution, such as ortho-phenanthroline (B80953) for ceric sulfate titration or rely on the self-indicating properties of potassium permanganate.[11]
-
-
Sample Preparation:
-
Withdraw a known volume of the dissolution sample.
-
If necessary, acidify the sample with sulfuric acid to ensure a sharp endpoint.[11]
-
-
Titration Procedure:
-
Add the indicator to the sample solution.
-
Titrate the sample with the standardized oxidizing agent until the endpoint is reached (e.g., a color change from red to pale blue for ortho-phenanthroline or the persistence of a faint pink color for permanganate).[11]
-
Record the volume of titrant used.
-
-
Calculation:
-
Calculate the amount of ferrous iron in the sample based on the stoichiometry of the redox reaction.
-
Data Presentation: Dissolution Profiles
The following tables summarize quantitative data from a comparative study of the dissolution profiles of various commercial iron preparations.
Table 1: Dissolution of this compound and Ferrous Sulfate Immediate-Release Tablets in 0.1 N HCl [2]
| Time (min) | Product I (% Released) | Product VI (% Released) |
| 5 | 9.0 | 45.0 |
| 10 | 97.3 | 65.0 |
| 15 | 98.0 | 78.0 |
| 30 | 99.0 | 85.0 |
| 45 | 100.0 | 90.0 |
| 60 | 100.0 | 92.0 |
Product I contains this compound; Product VI contains ferrous sulfate.
Table 2: Effect of Sodium Starch Glycollate (SSG) on this compound Capsule Dissolution in 0.1 M HCl [3]
| Formulation | SSG Concentration (%) | % Dissolved at 45 min |
| F1 | 0 | < 70 |
| F2 | 1.5 | < 70 |
| F3 | 3.0 | > 70 |
| F4 | 5.0 | > 70 |
| F5 | 8.0 | > 70 |
Relevance to In Vivo Performance: The Iron Absorption Pathway
The ultimate goal of ensuring adequate in vitro dissolution is to facilitate in vivo absorption. The following diagram illustrates the key steps in the intestinal absorption of non-heme iron.
Effective dissolution in the acidic environment of the stomach and upper small intestine is crucial for presenting ferrous ions (Fe²⁺) for uptake by the enterocytes.
Conclusion
The in vitro dissolution profile of this compound is a critical quality attribute that is dependent on pH, formulation excipients, and the manufacturing process. Standardized dissolution testing, as outlined in pharmacopeias, coupled with robust analytical methods like atomic absorption spectroscopy or redox titration, provides essential data for quality control and formulation development. A thorough understanding of these principles allows researchers and drug development professionals to design and manufacture this compound products with optimal dissolution characteristics, which is a key determinant of their therapeutic efficacy.
References
- 1. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. The Disintegration Process in Microcrystalline Cellulose Based Tablets, Part 1: Influence of Temperature, Porosity and Superdisintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of manufacturing process variables on in vitro dissolution characteristics of extended-release tablets formulated with hydroxypropyl methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of hydroxypropylmethylcellulose (HPMC) on the release profiles and bioavailability of a poorly water-soluble drug from tablets prepared using macrogol and HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Stability of Ferrous Fumarate Under Physiological pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of ferrous fumarate (B1241708), a widely used iron supplement, under the varying pH conditions of the human gastrointestinal (GI) tract. Understanding the solubility, dissolution, and chemical stability of ferrous fumararate is critical for optimizing its bioavailability and therapeutic efficacy. This document synthesizes key research findings, presents quantitative data in a structured format, and details relevant experimental protocols.
Introduction: The Importance of pH-Dependent Stability
Ferrous fumarate is an iron (II) salt of fumaric acid used to treat and prevent iron deficiency anemia.[1] Its effectiveness is contingent on the iron remaining in the soluble, ferrous (Fe²⁺) state for absorption, which primarily occurs in the duodenum and upper jejunum.[2] The journey through the GI tract exposes the compound to a wide pH gradient, from the highly acidic environment of the stomach to the near-neutral pH of the small intestine. This guide explores the critical role of pH in dictating the stability and, consequently, the bioavailability of this compound.
The Physiological pH Landscape of the Gastrointestinal Tract
The stability of an orally administered compound like this compound is directly influenced by the pH of its environment. The GI tract presents a dynamic and challenging landscape:
-
Stomach: The gastric environment is highly acidic, with a pH typically ranging from 1.5 to 3.5. This acidity is crucial for the initial dissolution and release of iron from the supplement matrix.[2]
-
Small Intestine (Duodenum): As the chyme moves from the stomach to the duodenum, it is neutralized by bicarbonate secretions, causing a rapid increase in pH to approximately 6.0 to 7.4. This is the primary site for iron absorption, but the near-neutral pH also presents challenges to iron solubility and stability.
Physicochemical Stability of this compound
The stability of this compound under physiological conditions can be assessed through its solubility, dissolution rate, and its propensity for oxidation.
Solubility and Dissolution: A Tale of Two pH Environments
This compound is characterized as being poorly or slightly soluble in water but soluble in dilute acids.[3][4] This pH-dependent solubility is a key factor in its in-vivo behavior.
In the acidic environment of the stomach (simulated by pH ~2), this compound dissolves, releasing ferrous (Fe²⁺) ions.[5][6] However, its solubility is not always complete. Studies have shown that at pH 2, the amount of soluble iron from this compound can be around 75-77% after 30 minutes, with solubility increasing with longer incubation times.[3][7] Another study reported solubility of over 80% at pH 2.[5]
As the compound transitions to the higher pH of the small intestine, its solubility dramatically decreases. This is because ferrous ions can precipitate as ferric hydroxide (B78521) at a more neutral pH. Research indicates that increasing the pH from 2 to 6 can cause a significant reduction in the solubility of iron from this compound, with decreases of up to 74% reported.[3][7][8]
Table 1: Solubility of this compound at Various pH Levels
| pH Level | Condition | Percentage of Soluble Iron | Reference |
|---|---|---|---|
| 2.0 | Simulated Gastric Fluid | ~75% - 80% | [3][5][7] |
| 4.0 | Intermediate pH | Solubility decreases | [5] |
| 6.0 | Simulated Intestinal Fluid | Significant decrease (up to 74% reduction from pH 2) |[3][7][8] |
Chemical Stability: The Oxidation Challenge
Beyond solubility, the chemical stability of the ferrous (Fe²⁺) ion is paramount, as it is the form preferentially absorbed by the body.[6] The primary threat to its stability is oxidation to the less soluble and less bioavailable ferric (Fe³⁺) state.[1]
The rate of this oxidation reaction is highly dependent on pH.[9]
-
In the Stomach (Low pH): The oxidation of ferrous iron is very slow in the highly acidic gastric environment. This allows the iron to remain in its more absorbable Fe²⁺ state while it is being dissolved.[10]
-
In the Intestine (Neutral pH): As the pH rises to circum-neutral levels in the small intestine, the rate of spontaneous oxidation of ferrous iron in the presence of oxygen increases significantly.[9][10] This can lead to the precipitation of insoluble ferric hydroxides, reducing the pool of bioavailable iron.
This relationship underscores the critical window for absorption in the upper small intestine, where the pH begins to rise, but before the majority of the dissolved ferrous iron has had time to oxidize.
Experimental Protocols
For researchers and drug development professionals, standardized methods are essential for evaluating the stability and quality of this compound formulations.
In Vitro Solubility Assessment
This protocol is designed to determine the solubility of this compound at pH values simulating the stomach and small intestine.
Materials:
-
This compound powder
-
Ultrapure water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Shaking water bath (set to 37°C)
-
pH meter
-
Centrifuge
-
Analytical method for iron quantification (e.g., ICP-MS or spectrophotometry)
Procedure:
-
Prepare separate solutions at the desired pH values (e.g., pH 2.0 and pH 6.0) using ultrapure water and adjusting with 1 M HCl or 1 M NaOH.
-
Pre-heat the pH-adjusted solutions to 37°C in a shaking water bath.
-
Add a known excess amount of this compound powder to each solution to create a saturated system.
-
Incubate the solutions in the shaking water bath at 37°C for a defined period (e.g., 2 hours) to allow equilibrium to be reached.
-
After incubation, withdraw an aliquot and immediately centrifuge at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved iron using a validated analytical method.
Dissolution Testing for this compound Tablets/Capsules (USP Method)
This method assesses the rate and extent of drug release from a solid dosage form. The following is based on typical USP dissolution test parameters for this compound.[2]
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
900 mL of 0.1 N Hydrochloric acid containing 0.5% sodium lauryl sulfate.
-
Temperature maintained at 37 ± 0.5°C.
Procedure:
-
Place the specified volume of the Dissolution Medium in each vessel of the apparatus.
-
Allow the medium to equilibrate to the set temperature.
-
Place one tablet or capsule in each vessel.
-
Immediately operate the apparatus at a rotational speed of 75 rpm for the specified time (e.g., 45 minutes).
-
At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the fluid.[2]
-
Filter the samples promptly.
-
Analyze the filtered samples for dissolved iron content using a suitable analytical method, such as atomic absorption spectrophotometry.[11]
-
The acceptance criterion is typically that not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[2]
Determination of Ferrous to Ferric Iron Ratio
This protocol uses a colorimetric method to differentiate and quantify the amount of Fe²⁺ and total iron, allowing for the calculation of the Fe³⁺ concentration. This is crucial for assessing oxidative stability.
Principle: A chromogenic chelator, such as 1,10-phenanthroline (B135089) or bathophenanthroline-disulphonate (BPS), specifically binds to ferrous iron (Fe²⁺) to form a colored complex that can be measured spectrophotometrically.[12][13] To measure total iron, a reducing agent (like hydroxylamine (B1172632) hydrochloride or ascorbic acid) is first added to convert all Fe³⁺ to Fe²⁺, and then the colorimetric reaction is performed.
Materials:
-
Sample solution (from dissolution or solubility test)
-
Ammonium (B1175870) acetate (B1210297) buffer solution (to adjust pH)
-
1,10-phenanthroline solution
-
Hydroxylamine hydrochloride solution (reducing agent)
-
Spectrophotometer
Procedure for Ferrous Iron (Fe²⁺):
-
Pipette a known volume of the sample solution into a volumetric flask.
-
Add ammonium acetate buffer to adjust the pH to the optimal range for complex formation (e.g., pH 3.4-3.5).[13]
-
Add the 1,10-phenanthroline solution, dilute to volume with distilled water, and mix.
-
Allow time for color development (e.g., 10-20 minutes).[13]
-
Measure the absorbance at the maximum wavelength (e.g., 520 nm) against a reagent blank.
-
Determine the concentration of Fe²⁺ using a calibration curve prepared with known standards.
Procedure for Total Iron:
-
Pipette the same volume of the sample solution into a separate volumetric flask.
-
Add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺.
-
Follow steps 2-6 from the Ferrous Iron procedure.
-
The result from this measurement is the total iron concentration.
Calculation of Ferric Iron (Fe³⁺):
-
Concentration of Fe³⁺ = [Total Iron Concentration] – [Ferrous Iron (Fe²⁺) Concentration]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. scribd.com [scribd.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ve.scielo.org [ve.scielo.org]
- 4. cambridge.org [cambridge.org]
- 5. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ferrous iron oxidation [uvm.edu]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. A simple and rapid method for the determination of "free" iron in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nrc.gov [nrc.gov]
Spectroscopic Characterization of Ferrous Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ferrous fumarate (B1241708) (FeC₄H₂O₄), an iron supplement raw material. The following sections detail the principles, experimental protocols, and data interpretation for key analytical methods, ensuring the identity, purity, and stability of this critical active pharmaceutical ingredient (API).
Introduction to Ferrous Fumarate
This compound is the iron(II) salt of fumaric acid, presenting as a reddish-orange to reddish-brown powder.[1] It is widely used in the pharmaceutical industry to treat and prevent iron deficiency anemia due to its high iron content (approximately 32.87% by mass) and good bioavailability.[1] Rigorous spectroscopic characterization is essential for quality control, ensuring the ferrous (Fe²⁺) state of the iron, detecting potential ferric (Fe³⁺) impurities, and confirming the solid-state properties of the drug substance.
Spectroscopic Techniques and Data
The characterization of this compound relies on a suite of spectroscopic and analytical techniques that probe its molecular vibrations, electronic structure, crystalline form, and thermal properties.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy is a powerful tool for identifying the functional groups and overall molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by the sample, providing a unique "fingerprint" based on the vibrational modes of its chemical bonds.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser), offering complementary information to FT-IR, particularly for non-polar bonds.
Table 1: Key FT-IR and Raman Vibrational Bands for this compound
| Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) |
| C=O Stretching (asymmetric) | ~1613 | - |
| C=C Stretching | - | ~1657 |
| C=O Stretching (symmetric) | - | ~1431 |
| C-H Bending | - | ~1296 |
| Fe-O Stretching | - | ~913 |
Note: Peak positions can vary slightly based on the experimental setup and sample preparation. The data presented is a synthesis from available literature.[2]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron atoms. It provides precise information about the oxidation state (valence), spin state, and local coordination of iron in a sample.[3][4] For this compound, it is the definitive method to quantify the ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.
Table 2: Mössbauer Hyperfine Parameters for this compound at Room Temperature
| Parameter | Typical Range | Interpretation |
| Isomer Shift (IS) (mm/s) | 1.16 - 1.24 | Characteristic of high-spin Fe²⁺ in an octahedral coordination environment.[5][6] |
| Quadrupole Splitting (QS) (mm/s) | 2.18 - 2.24 | Indicates a distorted electronic environment around the iron nucleus, as expected in the fumarate complex.[5][6] |
Note: These parameters are typically reported relative to a standard iron foil at room temperature.
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the solid-state characterization of crystalline materials. It provides information about the crystal structure, phase purity, and degree of crystallinity of this compound. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form.[7][8]
Table 3: Key X-ray Diffraction Peaks for this compound
| 2θ Angle (°) | Relative Intensity |
| ~10.2 | Strong |
| ~17.8 | Medium |
| ~20.5 | Strong |
| ~25.8 | Medium |
| ~27.9 | Medium |
Note: The 2θ angles are dependent on the X-ray source (commonly Cu Kα). The data provided is indicative and should be compared with a reference standard from a pharmacopeia or a database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[8]
Thermal Analysis (DSC/TGA)
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, phase transitions, and purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to assess thermal stability and decomposition pathways.
Table 4: Thermal Properties of this compound
| Technique | Observation | Temperature Range (°C) | Interpretation |
| TGA | Initial mass loss | < 150 | Loss of adsorbed water. |
| TGA | Major decomposition | > 280 | Onset of decomposition of the fumarate moiety.[1] |
| DSC | Endothermic/Exothermic events | > 280 | Corresponds to the decomposition observed in TGA.[9] |
Note: The exact temperatures and profiles can be influenced by the heating rate and the atmosphere (e.g., inert or oxidative).
UV-Visible Spectroscopy
UV-Visible spectroscopy is primarily used for the quantitative determination of iron in this compound samples after appropriate sample preparation. The this compound molecule itself does not have a distinct chromophore in the UV-Vis range for direct characterization. The method typically involves the digestion of the sample to release the iron ions, reduction of any Fe³⁺ to Fe²⁺, and subsequent complexation with a coloring agent like 1,10-phenanthroline (B135089), which forms a colored complex that can be quantified.[10][11]
Table 5: Quantitative Analysis of Iron by UV-Visible Spectroscopy
| Parameter | Value |
| Complexing Agent | 1,10-phenanthroline |
| Wavelength of Maximum Absorbance (λmax) | ~510 nm |
| Linearity Range | Typically 0.5 - 5.0 mg/L of Fe |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation for Solid-State Analysis
For techniques like FT-IR, Raman, XRPD, and DSC/TGA, a representative sample of the this compound powder should be used. It is recommended to gently grind the sample using an agate mortar and pestle to ensure homogeneity and a consistent particle size.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry, IR-grade KBr.[12] Grind the mixture thoroughly to ensure a homogenous dispersion. Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample, typically over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the this compound powder into a sample holder, such as an aluminum cup or onto a microscope slide.[13]
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Set the laser power and exposure time to obtain a good quality spectrum without causing sample degradation.
-
Collect the scattered light over a desired spectral range (e.g., 200-2000 cm⁻¹).
-
The resulting spectrum displays the intensity of the scattered light versus the Raman shift (cm⁻¹).
-
Mössbauer Spectroscopy
-
Sample Preparation: The powdered this compound sample is uniformly distributed and contained in a sample holder that is transparent to gamma rays. The optimal sample thickness depends on the iron content to avoid excessive absorption.
-
Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source in a rhodium matrix is typically used.[14]
-
Data Acquisition:
-
The spectrometer is calibrated using a standard iron foil.
-
The radioactive source is moved with a range of velocities (e.g., ±11 mm/s) to Doppler shift the energy of the emitted gamma rays.[15]
-
The gamma ray intensity transmitted through the sample is measured as a function of the source velocity.
-
The spectrum is typically collected at room temperature.
-
The resulting Mössbauer spectrum is then fitted with appropriate Lorentzian line shapes to determine the isomer shift (IS) and quadrupole splitting (QS).
-
X-ray Powder Diffraction (XRPD)
-
Sample Preparation: The this compound powder is packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.
-
Data Acquisition:
-
The sample is scanned over a specific 2θ range (e.g., 5° to 50°).
-
The step size and scan speed should be chosen to obtain a high-resolution diffractogram.
-
The resulting XRPD pattern plots the intensity of the diffracted X-rays versus the 2θ angle.
-
Thermal Analysis (DSC/TGA)
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).[16][17]
-
Instrumentation: Use a simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).
-
For DSC, the heat flow is recorded as a function of temperature.
-
For TGA, the sample mass is recorded as a function of temperature.
-
UV-Visible Spectroscopy for Iron Assay
-
Sample Preparation and Digestion:
-
Accurately weigh a quantity of this compound powder and dissolve it in a suitable acidic solution (e.g., dilute hydrochloric or sulfuric acid) with gentle heating to ensure complete dissolution and release of iron ions.[10][11]
-
Quantitatively transfer the solution to a volumetric flask and dilute to a known volume.
-
-
Reduction and Complexation:
-
Take an aliquot of the sample solution.
-
Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to ensure all iron is in the Fe²⁺ state.[18]
-
Add a solution of 1,10-phenanthroline and a buffer (e.g., sodium acetate) to adjust the pH to the optimal range for complex formation (pH 3-5).[19]
-
Allow time for the color of the iron-phenanthroline complex to fully develop.
-
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Prepare a series of standard solutions of known iron concentrations and develop the color in the same manner as the sample.
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax ≈ 510 nm) against a reagent blank.
-
Construct a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the iron concentration in the sample solution from the calibration curve.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the application of several complementary analytical techniques. FT-IR and Raman spectroscopy confirm the molecular identity, while Mössbauer spectroscopy provides unparalleled insight into the oxidation state and purity of the iron center. XRPD is crucial for defining the solid-state properties, and thermal analysis assesses its stability. Finally, UV-Visible spectroscopy serves as a robust method for quantifying the iron content. Together, these methods provide a comprehensive analytical package for the quality control and characterization of this compound in a research and drug development setting.
References
- 1. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]
- 10. ajrsp.com [ajrsp.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. THE PULSAR Engineering [thepulsar.be]
- 14. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]
- 15. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 16. qualitest.ae [qualitest.ae]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. webhost.bridgew.edu [webhost.bridgew.edu]
- 19. asdlib.org [asdlib.org]
Navigating the Solubility Landscape of Ferrous Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ferrous fumarate (B1241708), a widely used iron supplement for the treatment and prevention of iron deficiency anemia. Understanding its solubility in various solvent systems is paramount for optimizing drug formulation, ensuring bioavailability, and predicting in vivo performance. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow to guide researchers in this critical analysis.
Core Concept: The Limited and pH-Dependent Solubility of Ferrous Fumarate
This compound is characterized as a reddish-orange to reddish-brown, fine powder. Its solubility is a critical factor influencing its absorption in the gastrointestinal tract. Generally, it is described as being slightly soluble in water and very slightly soluble in ethanol.[1][2][3][4][5][6] However, its solubility is significantly influenced by the pH of the medium, a crucial consideration for its journey from the acidic environment of the stomach to the more neutral pH of the small intestine.[7][8][9][10][11][12]
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in various solvent systems as reported in scientific literature.
Table 1: Solubility of this compound in Water and Ethanol
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 25°C | 0.14 g / 100 mL | [2][3][4] |
| Ethanol (96%) | Not Specified | Very slightly soluble | [1][2][3][4][5][6] |
Table 2: pH-Dependent Solubility of this compound
| pH | Conditions | Soluble Iron | Reference(s) |
| 2.0 | Simulated Gastric Fluid (0.1 M HCl) | ~75-77% of initial amount | [7][9] |
| 2.0 | - | >80% | [8] |
| 4.0 | - | Solubility decreases compared to pH 2 | [8] |
| 5.8 | Simulated Intestinal Fluid (Phosphate Buffer) | Slower dissolution compared to pH 1.2 | [11] |
| 6.0 | - | Solubility decreased by 74% compared to amount soluble at pH 2 | [7][9] |
| Neutral | - | Insoluble | [10] |
Experimental Protocols for Solubility and Dissolution Testing
Accurate determination of this compound solubility and dissolution is essential for formulation development and quality control. Below are detailed methodologies derived from pharmacopeial standards and published research.
Equilibrium Solubility Determination in Different Media
This protocol is designed to determine the saturation solubility of this compound in various solvent systems.
a. Materials and Equipment:
-
This compound powder
-
Selected solvents (e.g., purified water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8)
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
Filtration apparatus with appropriate membrane filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)
b. Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Withdraw a sample of the supernatant and clarify it by centrifugation and/or filtration to remove undissolved solids.
-
Dilute the clear filtrate with the appropriate solvent to a concentration within the analytical range of the chosen quantification method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
Dissolution Testing for Solid Dosage Forms (Tablets and Capsules)
This protocol is based on United States Pharmacopeia (USP) and British Pharmacopoeia (BP) guidelines for dissolution testing of this compound dosage forms.[13][14][15]
a. Materials and Equipment:
-
USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)
-
Dissolution test station with temperature control
-
Dissolution medium: 0.1 N Hydrochloric Acid (often containing 0.5% sodium lauryl sulfate (B86663) to enhance wetting)[13][15]
-
Volumetric flasks and pipettes
-
Syringes and filters
-
Atomic Absorption Spectrometer or other suitable analytical instrument
b. Procedure:
-
Prepare 900 mL of the dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one tablet or capsule in the apparatus.
-
Start the apparatus at the specified rotation speed (e.g., 75 rpm for USP Apparatus 2).[13][15]
-
At predetermined time points (e.g., 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample immediately.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for dissolved iron content using atomic absorption spectrophotometry at a wavelength of approximately 248.3 nm.[13][15]
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point.
In Vitro pH-Shift Solubility Model
This protocol simulates the transit of this compound from the stomach to the small intestine.[8][11]
a. Materials and Equipment:
-
Beakers or flasks
-
Magnetic stirrers
-
pH meter
-
Solutions of varying pH (e.g., simulated gastric fluid at pH 1.2-2.0, simulated intestinal fluid at pH 5.8-6.8)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
Analytical instrumentation for quantification
b. Procedure:
-
Disperse a known amount of this compound in simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2-2.0) at 37°C with stirring.
-
After a specified time (e.g., 1-2 hours), take an aliquot to determine the amount of dissolved iron.
-
Adjust the pH of the remaining solution to simulate intestinal conditions (e.g., pH 5.8-6.8) by adding a phosphate buffer or sodium hydroxide.
-
Continue stirring at 37°C for a further period.
-
Withdraw samples at various time points, filter, and analyze for dissolved iron content to observe any precipitation and the rate of re-dissolution.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Conclusion
The solubility of this compound is a multifaceted property, heavily dependent on the pH of the surrounding medium. While its aqueous solubility is low, it readily dissolves in the acidic environment of the stomach, a critical first step for its subsequent absorption. However, the transition to the higher pH of the small intestine can lead to a significant decrease in solubility, potentially impacting its bioavailability. The experimental protocols and data presented in this guide offer a robust framework for researchers and formulation scientists to navigate these challenges, enabling the development of effective and reliable iron supplement formulations.
References
- 1. Iron or this compound EP BP USP IP Manufacturers, with SDS MSDS [mubychem.com]
- 2. This compound | 141-01-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound FCC [chem-lygzhhg.com]
- 5. drugfuture.com [drugfuture.com]
- 6. mubychem.net [mubychem.net]
- 7. ve.scielo.org [ve.scielo.org]
- 8. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of change in pH on the solubility 01 iron bis-glycinate chelate and other iron compounds [ve.scielo.org]
- 10. japsonline.com [japsonline.com]
- 11. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3478073A - Preparation of anhydrous this compound - Google Patents [patents.google.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. This compound Tablets [drugfuture.com]
Thermogravimetric Analysis of Ferrous Fumarate Decomposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of ferrous fumarate (B1241708) (C₄H₂FeO₄), a widely used iron supplement. Understanding the thermal stability and decomposition pathway of active pharmaceutical ingredients like ferrous fumarate is critical for ensuring drug product quality, stability, and safety. This document summarizes quantitative data from analogous compounds due to the limited availability of complete thermogravimetric analysis (TGA) data for pure this compound, outlines detailed experimental protocols, and presents a visual representation of the decomposition process.
Introduction to the Thermal Decomposition of this compound
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals a multi-stage decomposition process. While this compound is known to be stable at ambient temperatures, it undergoes significant changes upon heating. Studies using techniques like Mössbauer spectroscopy have shown that this compound is stable up to approximately 200°C (473 K), after which oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state begins.[1] The complete thermal decomposition, which occurs at higher temperatures, involves the breakdown of the fumarate anion.
Quantitative Data Summary
| Thermal Event | Probable Temperature Range (°C) | Theoretical Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Decomposition of Anhydrous this compound | > 200 - 500 | 57.69% | 42.31% | Iron(II) Oxide (FeO) |
Note: The final iron oxide residue can vary depending on the atmosphere. In an oxidizing atmosphere (e.g., air), the initial FeO may be further oxidized to Fe₃O₄ or Fe₂O₃ at higher temperatures, leading to a slight mass gain after the main decomposition.
Experimental Protocols
A standard thermogravimetric analysis of this compound can be conducted using the following experimental protocol, which is based on general procedures for the analysis of pharmaceutical salts and related iron compounds.[2][3][4]
3.1. Instrumentation
A calibrated thermogravimetric analyzer, preferably coupled with a differential scanning calorimeter (TGA/DSC) and an evolved gas analyzer such as a mass spectrometer or an infrared spectrometer (TGA-MS or TGA-IR), should be used.
3.2. Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a suitable crucible (e.g., alumina (B75360) or platinum). To ensure reproducibility, a consistent sample mass and particle size should be used for all analyses.
3.3. TGA Method Parameters
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Atmosphere:
-
Dynamic inert atmosphere (e.g., nitrogen or argon) with a purge rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Data Acquisition:
-
Continuously record the sample mass and temperature throughout the experiment.
-
Visualization of the Decomposition Pathway
The following diagrams illustrate the logical workflow for a typical TGA experiment and the proposed decomposition pathway of anhydrous this compound.
Discussion of the Decomposition Mechanism
The thermal decomposition of anhydrous this compound in an inert atmosphere is hypothesized to occur as a single primary step after an initial stable phase. The decomposition reaction is proposed as follows:
2C₄H₂FeO₄(s) → 2FeO(s) + 4CO₂(g) + 2H₂O(g)[5]
This reaction involves the breakdown of the fumarate ligand into gaseous carbon dioxide and water, leaving a solid residue of iron(II) oxide. The theoretical mass loss for this process is 57.69%, which corresponds to the loss of the organic portion of the molecule. The remaining solid, iron(II) oxide, accounts for 42.31% of the initial mass. It is crucial to perform the analysis in an inert atmosphere to obtain FeO as the primary solid product. If conducted in an oxidizing atmosphere such as air, the nascent FeO can be further oxidized to magnetite (Fe₃O₄) or hematite (B75146) (Fe₂O₃) at higher temperatures, which would be observed as a subsequent mass gain on the TGA curve.
For hydrated forms of this compound, an initial endothermic event corresponding to the loss of water of crystallization would be observed at lower temperatures, typically below 150°C, before the main decomposition of the anhydrous salt.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound decomposition. While a complete, detailed TGA curve for pure this compound is not widely published, the information from analogous iron carboxylates and other analytical techniques allows for a robust estimation of its thermal behavior. The provided experimental protocol offers a standardized method for researchers to conduct their own TGA studies on this compound and other pharmaceutical salts. The visualized decomposition pathway serves as a clear model for understanding the chemical changes occurring during thermal analysis. Further research, particularly TGA coupled with evolved gas analysis, would be invaluable in definitively confirming the decomposition products and the precise temperature ranges for each decomposition step.
References
The Role of Ascorbic Acid in Enhancing Ferrous Fumarate Absorption: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferrous fumarate (B1241708) is a widely utilized iron salt for the treatment and prevention of iron deficiency anemia. However, its bioavailability can be significantly influenced by various dietary factors. Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption, including that from ferrous fumarate. This technical guide elucidates the multifaceted role of ascorbic acid in this process, detailing the underlying biochemical mechanisms, presenting quantitative data from key studies, outlining experimental protocols for assessing iron absorption, and providing visual diagrams of the relevant pathways and workflows. The primary mechanisms of action involve the reduction of ferric iron to the more soluble ferrous form, the formation of a stable, soluble chelate with iron that persists in the alkaline environment of the duodenum, and its role as an intracellular cofactor influencing iron transport proteins.
Core Mechanisms of Ascorbic Acid in Iron Absorption
Ascorbic acid facilitates the absorption of this compound and other non-heme iron sources through several key actions at the gastrointestinal level.
Reduction of Ferric Iron (Fe³⁺) to Ferrous Iron (Fe²⁺)
While this compound provides iron in the ferrous (Fe²⁺) state, some of it can be oxidized to the less soluble ferric (Fe³⁺) form in the digestive tract. Ascorbic acid, a potent reducing agent, efficiently donates an electron to convert Fe³⁺ back to Fe²⁺.[1][2][3] This is critical because the primary transporter for non-heme iron into intestinal enterocytes, the Divalent Metal Transporter 1 (DMT1), specifically transports ferrous iron (Fe²⁺).[2][4][5]
Chelation and Maintenance of Solubility
In the acidic environment of the stomach (acid pH), ascorbic acid forms a soluble chelate with ferric iron.[1][6][7] This iron-ascorbate complex remains soluble as it transitions into the alkaline pH of the duodenum.[1][6] This prevents the iron from precipitating as insoluble ferric hydroxide, which would significantly reduce its bioavailability.[8]
Role in Enterocyte Iron Transport
Ascorbic acid's role extends beyond the gut lumen into the intestinal cells (enterocytes).
-
Duodenal Cytochrome B (Dcytb): Ascorbic acid is a crucial cofactor for the ferric reductase enzyme, Dcytb, located on the apical membrane of duodenal enterocytes.[9][10][11] Intracellular ascorbate (B8700270) donates an electron to Dcytb, which then reduces any remaining luminal Fe³⁺ to Fe²⁺ at the cell surface, making it available for uptake by DMT1.[9][11] Studies have shown that iron deficiency in humans is associated with increased duodenal ascorbate concentrations and higher Dcytb reductase activity.[10][12]
-
Divalent Metal Transporter 1 (DMT1): By ensuring a steady supply of Fe²⁺, ascorbic acid directly enhances the substrate availability for DMT1, the primary transporter of ferrous iron into the enterocyte.[13][14][15]
-
Ferroportin (FPN): Ferroportin is the sole iron exporter, transporting iron from the enterocyte across the basolateral membrane into the bloodstream. Research on Caco-2 cells indicates that intracellular ascorbate levels can influence ferroportin expression. Ferroportin protein levels were observed to peak at an ascorbate concentration of 100 μM, showing a 274% increase.[16][17] This suggests that ascorbic acid not only aids in the initial uptake but also in the subsequent transfer of iron into circulation.
Quantitative Data on Absorption Enhancement
The enhancing effect of ascorbic acid on iron absorption is dose-dependent.[1] Several studies have quantified this effect on both this compound and other iron compounds.
| Iron Source | Study Population | Ascorbic Acid (AA) Dose / Molar Ratio (AA:Fe) | Key Findings | Reference |
| This compound | Adult Women | 4:1 molar ratio | Iron absorption increased significantly from 6.3% to 10.4%. | [18][19] |
| This compound (microencapsulated) | Anemic Children (6-18 months) | Ascorbic acid co-administered with 80 mg elemental Fe | Treatment with this compound plus ascorbic acid was as effective as ferrous sulfate (B86663) drops in treating anemia, with 58% of children achieving hemoglobin > 100 g/L. | [20] |
| Non-heme Iron (Liquid Formula Meal) | Male Subjects | 25 mg to 1000 mg AA with 4.1 mg Fe | Iron absorption increased progressively from 0.8% to 7.1% with increasing ascorbic acid doses. | [1] |
| Ferrous Sulfate vs. This compound | Adult Women | No AA added | Baseline absorption was similar for both compounds (3.1% for FeSO₄ vs. 3.0% for this compound). | [18] |
| Iron-Casein Complex (ICC) vs. FeSO₄ | In vitro / Caco-2 cells | 2:1 molar ratio | AA enhanced iron uptake from both ICC and FeSO₄ to a similar level. | [21][22] |
| Ferrous Ascorbate vs. This compound | Adults with IDA | Not specified | A study comparing various iron supplements found that both ferrous ascorbate and this compound significantly increased hemoglobin and ferritin levels more than a polysaccharide iron complex. | [23] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Ascorbic Acid-Mediated Iron Absorption
The following diagram illustrates the key steps of non-heme iron absorption in the duodenal enterocyte and the critical intervention points of ascorbic acid.
Experimental Protocols
This protocol is a generalized methodology based on clinical trials assessing iron absorption.[18][19][24]
Objective: To quantify the fractional absorption of iron from this compound with and without ascorbic acid.
Methodology:
-
Subject Recruitment: Recruit healthy adult subjects, often women with marginal iron status, as they exhibit higher iron absorption rates. Screen for hemoglobin and serum ferritin levels.
-
Isotope Preparation: Prepare test meals, such as infant cereal, fortified with a known amount of this compound (e.g., 5 mg Fe). The this compound is extrinsically labeled with a stable (non-radioactive) iron isotope, such as ⁵⁷Fe or ⁵⁸Fe.
-
Study Design: Employ a randomized, crossover design. Each subject consumes the ⁵⁷Fe-labeled meal with ascorbic acid and the ⁵⁸Fe-labeled meal without ascorbic acid (or vice versa), separated by a washout period of at least 14 days.
-
Meal Administration: Subjects consume the test meal after an overnight fast. No food or drink (other than water) is allowed for 3 hours post-meal.
-
Blood Sampling: A baseline blood sample is taken before the first test meal. A second blood sample is taken 14 days after consumption of each test meal. This period allows for the incorporation of the absorbed iron isotope into circulating erythrocytes.[24]
-
Sample Analysis: Whole blood is analyzed using mass spectrometry to determine the enrichment of ⁵⁷Fe and ⁵⁸Fe.
-
Calculation of Absorption: The total amount of circulating iron is calculated based on blood volume and hemoglobin concentration. The amount of the absorbed isotope is determined from its enrichment in the blood. Fractional iron absorption is calculated as the percentage of the administered isotope that has been incorporated into erythrocytes.
This protocol is a standard method for assessing iron bioavailability in a controlled cellular environment.[1][21][25]
Objective: To determine the effect of ascorbic acid on the uptake of iron from this compound by intestinal cells.
Methodology:
-
Cell Culture: Human epithelial colorectal adenocarcinoma (Caco-2) cells are cultured on permeable inserts (e.g., Transwell®) for approximately 21 days. During this time, they differentiate to form a monolayer that mimics the intestinal epithelium, complete with a brush border.
-
Simulated Digestion: The test substance (this compound with or without ascorbic acid in a food matrix) undergoes a simulated gastrointestinal digestion process involving sequential incubation with pepsin at pH ~2.0 (gastric phase) followed by pancreatin (B1164899) and bile salts at pH ~7.0 (intestinal phase).
-
Cellular Uptake Phase: The resulting "digesta" is applied to the apical side of the Caco-2 cell monolayer. The cells are incubated for a set period (e.g., 2-24 hours) to allow for iron uptake.
-
Cell Lysis and Ferritin Assay: After the uptake period, the cells are washed thoroughly to remove surface-bound iron. The cells are then lysed, and the intracellular protein content is measured. The amount of iron taken up by the cells is indirectly quantified by measuring the concentration of ferritin, an iron-storage protein, which increases in response to intracellular iron levels. Ferritin is typically measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Ferritin concentration is normalized to the total cell protein content (ng ferritin / mg protein). The results from the ascorbic acid-containing samples are compared to the controls to determine the relative enhancement of iron bioavailability.
Conclusion for Drug Development Professionals
The evidence overwhelmingly supports the critical role of ascorbic acid in maximizing the absorption of this compound. Its dual action as a reducing agent and a chelator in the gut lumen, combined with its intracellular function as a cofactor for Dcytb and its influence on iron transport proteins like ferroportin, makes it an indispensable component for enhancing iron bioavailability.
For researchers and professionals in drug development, these findings underscore the importance of co-formulating this compound supplements with an adequate dose of ascorbic acid. An optimal molar ratio of ascorbic acid to iron (e.g., 2:1 or 4:1) should be considered to counteract dietary inhibitors and ensure the iron remains in its most absorbable form.[18][19][21][22] Understanding these mechanisms and utilizing the described experimental protocols can guide the development of more efficacious and reliable iron supplementation therapies to combat iron deficiency anemia globally.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thebloodproject.com [thebloodproject.com]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal DMT1 is critical for iron absorption in the mouse but is not required for the absorption of copper or manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. jsafog.com [jsafog.com]
- 9. Ascorbic acid--important for iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Duodenal ascorbate and ferric reductase in human iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Strategy for Prevention of Iron Deficiency Anemia: Understanding the role of vitamin C in enhancing iron absorption in human intestine (Press Release) — SPring-8 Web Site [spring8.or.jp]
- 12. researchgate.net [researchgate.net]
- 13. Two routes of iron accumulation in astrocytes: ascorbate-dependent ferrous iron uptake via the divalent metal transporter (DMT1) plus an independent route for ferric iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Iron Transport through Ferroportin Is Induced by Intracellular Ascorbate and Involves IRP2 and HIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Iron absorption from this compound in adult women is influenced by ascorbic acid but not by Na2EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Iron absorption from this compound in adult women is influenced by ascorbic acid but not by Na2EDTA | Semantic Scholar [semanticscholar.org]
- 20. Treatment of anemia with microencapsulated this compound plus ascorbic acid supplied as sprinkles to complementary (weaning) foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of Ascorbic Acid on the In Vitro Iron Bioavailability of a Casein-Based Iron Fortificant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Effect of ascorbic acid and citric acid on bioavailability of iron from Tegillarca granosa via an in vitro digestion/Caco-2 cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of Ferrous Fumarate in Caco-2 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms governing the cellular uptake of ferrous fumarate (B1241708), a common iron supplement, using the Caco-2 cell line as a model for the human intestinal epithelium. This document details the primary transport pathways, regulatory networks, experimental methodologies for studying these processes, and key quantitative data.
Core Mechanisms of Ferrous Iron Uptake
The absorption of non-heme iron in the duodenum is a tightly regulated process critical for maintaining systemic iron homeostasis. Ferrous fumarate, upon dissolution, releases ferrous iron (Fe²⁺), the form preferentially absorbed by intestinal enterocytes. The human colon adenocarcinoma cell line, Caco-2, when differentiated into a polarized monolayer, serves as a robust in vitro model for studying these mechanisms.
The primary pathway for ferrous iron uptake across the apical membrane of enterocytes is mediated by the Divalent Metal Transporter 1 (DMT1) , also known as Solute Carrier Family 11 Member 2 (SLC11A2).[1][2] This protein functions as a proton-coupled symporter, transporting a variety of divalent metal ions, including Fe²⁺. The acidic microclimate at the brush border of the duodenum facilitates the activity of DMT1.
While DMT1 is the principal transporter, recent evidence suggests the existence of a secondary uptake mechanism for this compound via clathrin-mediated endocytosis .[2] This pathway may act in parallel to the DMT1-mediated transport, although its relative contribution to total iron uptake is still under investigation.
Once inside the enterocyte, iron enters a labile iron pool. From here, it can be either:
-
Stored: Sequestered in the protein ferritin to prevent oxidative damage.
-
Utilized: Incorporated into cellular metabolic pathways.
-
Exported: Transported across the basolateral membrane into circulation by the iron exporter ferroportin (FPN) .
Quantitative Data on Ferrous Iron Uptake
Quantitative analysis of iron transport kinetics is essential for understanding the efficiency and capacity of the uptake process. The following tables summarize key data from studies using Caco-2 cells.
Table 1: Kinetic Parameters of Ferrous Iron Uptake
While specific kinetic data for this compound are not extensively reported, the following parameters for ferrous iron uptake via DMT1 in Caco-2 cells provide a critical reference.
| Parameter | Value | Cell Line | Source |
| Km (Michaelis Constant) | 3.6 µM | Caco-2 | [3][4] |
| Vmax (Maximum Velocity) | 452 pmol/mg protein/min | Caco-2 | [3][4] |
Km represents the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter. A lower Km suggests a higher affinity.
Table 2: Influence of Modulators on Ferrous Iron Uptake
The uptake of ferrous iron is sensitive to various dietary components and cellular conditions.
| Modulator | Effect on Fe²⁺ Uptake | Molar Ratio (Modulator:Fe) | Cell Line | Source | | :--- | :--- | :--- | :--- | | Ascorbic Acid | Significant Increase | 50:1 | Caco-2 |[5] | | Phytic Acid | Significant Decrease | 10:1 | Caco-2 |[5] | | Tannic Acid | Significant Decrease | 50:1 | Caco-2 |[5] | | Calcium | Significant Decrease | 10:1 | Caco-2 |[5] | | Zinc | Mixed-inhibition | Dose-dependent | Caco-2 |[3][4] | | DMT1 Knockdown (siRNA) | ~60% Decrease in uptake | N/A | Hutu-80 |[2] |
Signaling Pathways and Regulation
The uptake and subsequent fate of iron are meticulously regulated by a post-transcriptional control system involving Iron Regulatory Proteins (IRP1 and IRP2). These proteins bind to Iron-Responsive Elements (IREs) on the messenger RNA (mRNA) of key proteins involved in iron metabolism.
-
In Iron-Deficient Conditions: IRPs bind to the IREs on the 3' untranslated region (UTR) of DMT1 mRNA, stabilizing it and increasing DMT1 protein synthesis. This enhances the cell's capacity for iron uptake. Conversely, IRPs bind to the 5' UTR of ferritin mRNA, blocking its translation to prevent iron storage.
-
In Iron-Replete Conditions: IRPs do not bind to IREs. This leads to the degradation of DMT1 mRNA and the translation of ferritin mRNA, thereby decreasing iron uptake and promoting its storage.
The following diagram illustrates the primary uptake and regulatory pathway.
Experimental Protocols
Studying this compound uptake in Caco-2 cells involves a series of well-defined protocols. Below are methodologies for key experiments.
Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Caco-2 cells are seeded at a density of approximately 50,000 cells/cm² onto collagen-coated permeable supports (e.g., Transwell inserts) or multi-well plates.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: The cells are grown for 12-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer exhibiting enterocyte-like characteristics, including the formation of a brush border and tight junctions. The medium is replaced every 2-3 days.
-
Iron Status Modulation (Optional): To study regulation, cells can be made iron-deficient by culturing them in an iron-poor medium or iron-replete by adding a source like ferric ammonium (B1175870) citrate.
Iron Uptake Assay
-
Preparation: Differentiated Caco-2 monolayers are washed with a pre-warmed uptake buffer (e.g., PBS or a balanced salt solution at pH 5.5 to optimize DMT1 activity).
-
Incubation: An uptake solution containing this compound (often with a radiotracer like ⁵⁹Fe for quantification) and an enhancer like ascorbic acid (to maintain iron in the ferrous state) is added to the apical side of the monolayer.[5]
-
Time Course: Cells are incubated for a specified period (e.g., 1 hour) at 37°C.[5]
-
Termination and Washing: The uptake is stopped by aspirating the iron solution and washing the cells multiple times with an ice-cold wash buffer, which may contain a chelator like EDTA to remove non-internalized, surface-bound iron.
-
Cell Lysis and Quantification: Cells are lysed using a suitable buffer (e.g., 1N NaOH or a commercial lysis buffer).[5] The amount of internalized iron is then quantified by measuring radioactivity in a gamma counter or by measuring the formation of intracellular ferritin using an ELISA, which serves as a reliable surrogate marker for iron uptake.[6]
-
Normalization: Iron uptake values are typically normalized to the total cell protein content, determined by a protein assay (e.g., Bradford or BCA assay).[5]
The following diagram outlines the general workflow for an iron uptake experiment.
Protein and Gene Expression Analysis
-
Western Blotting: To quantify the expression levels of key proteins like DMT1 and ferroportin, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies.
-
Real-Time RT-PCR: To measure the mRNA levels of genes such as SLC11A2 (DMT1) and FPN1, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then quantified using real-time PCR with gene-specific primers.[7] This is particularly useful for studying the regulatory effects of iron status on transporter expression.
Conclusion
The Caco-2 cell model provides an invaluable tool for elucidating the mechanisms of this compound uptake. The process is predominantly mediated by the DMT1 transporter, with potential contributions from an endocytic pathway. This uptake is tightly regulated at the post-transcriptional level by the IRP/IRE system to maintain cellular iron homeostasis. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to investigate the bioavailability of iron compounds and the factors that modulate their absorption at the cellular level.
References
- 1. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of iron from this compound can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-zinc interaction during uptake in human intestinal Caco-2 cell line: kinetic analyses and possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Ferrous fumarate for iron fortification in food science research
An In-depth Technical Guide to Ferrous Fumarate (B1241708) for Iron Fortification in Food Science Research
Introduction
Iron deficiency remains one of the most prevalent micronutrient deficiencies globally, with food fortification being a primary strategy for its prevention and control. The choice of an iron fortificant is critical to the success of any fortification program, balancing bioavailability, cost, stability, and sensory impact. Ferrous fumarate (C₄H₂FeO₄) is an iron(II) salt of fumaric acid widely used for fortifying foods.[1] It is an odorless, reddish-orange to reddish-brown powder valued for its high iron content and good bioavailability.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core aspects of using this compound in food science research, detailing its properties, bioavailability, experimental protocols, and the underlying physiological pathways of iron absorption.
Physicochemical Properties
This compound is characterized as a water-insoluble compound that dissolves readily in dilute acidic conditions, such as those found in gastric fluid.[4] This property contributes to its stability in various food matrices compared to more soluble iron salts.[4] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Description | References |
|---|---|---|
| Chemical Formula | C₄H₂FeO₄ | [1][2] |
| Molecular Weight | 169.90 g/mol | [1][5] |
| Elemental Iron Content | ~32.87% | [1] |
| Appearance | Reddish-orange to reddish-brown powder | [3][5] |
| Taste | Substantially tasteless | [3] |
| Odor | Odorless | [3] |
| Solubility in Water | Slightly soluble (0.14 g/100 mL at 25°C) | [5][6] |
| Solubility in Ethanol | Very slightly soluble | [5] |
| Melting Point | >280°C | [3][5] |
| Stability | Stable, resistant to oxidation during processing and storage |[2][4] |
Bioavailability and the Non-Heme Iron Absorption Pathway
This compound is a source of non-heme iron. The absorption of non-heme iron is a highly regulated process that occurs primarily in the duodenum. Dietary non-heme iron is mostly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by reductases like duodenal cytochrome B (Dcytb) on the apical surface of enterocytes before it can be absorbed.[7][8] The divalent metal transporter 1 (DMT1) then transports the ferrous iron across the apical membrane into the intestinal cell.[7][9]
Once inside the enterocyte, iron can be stored within the protein ferritin or transported out of the cell into the bloodstream via the basolateral transporter ferroportin.[10] The exit of iron via ferroportin is coupled with its re-oxidation to the ferric state by the ferroxidase hephaestin, allowing it to bind to transferrin for transport throughout the body.[7] This entire process is systemically regulated by the liver-produced hormone hepcidin, which controls iron absorption by inducing the degradation of ferroportin.[8][10]
Figure 1. Non-Heme Iron Absorption Pathway.
Relative Bioavailability (RBV)
The bioavailability of this compound is often compared to that of ferrous sulfate (B86663), which is considered the gold standard with a relative bioavailability (RBV) of 100. Studies have shown that the RBV of this compound is generally high, though results can vary based on the study population (adults vs. children), their iron status, and the food vehicle used for fortification.[11][12] In non-anemic women and children, this compound has demonstrated bioavailability comparable to ferrous sulfate.[11][13] However, some studies suggest that in iron-deficient infants, absorption from this compound may be lower than from ferrous sulfate.[12][14]
Table 2: Relative Bioavailability (RBV) of this compound vs. Ferrous Sulfate (RBV=100)
| Population | Food Matrix | RBV of this compound (%) | References |
|---|---|---|---|
| Adult Women | Sweetened maize-milk drink | 86 | [11][13] |
| Infants (6-24 months) | Sweetened maize-milk drink | 97 | [11][13] |
| Young Children (2-5 years) | Sweetened maize-milk drink | 106 | [11][13] |
| Infants (Iron-deficient) | Complementary foods | ~30 | [12] |
| Rats | Cocoa Powder | Higher than Ferric Pyrophosphate | [15] |
| Rats (in vivo) | Microencapsulated in salt | 95 |[16] |
Stability and Sensory Considerations in Food Matrices
A significant advantage of this compound is its stability during food processing and storage.[2] Its low water solubility minimizes interactions with other food components, reducing the potential for oxidative reactions that can lead to undesirable sensory changes.[4][17] However, fortification can still present challenges.
-
Color: Being a reddish-brown powder, this compound can impart a color that may be undesirable in certain foods like milk or light-colored flours.[5][18] It is best used in products that can mask its color, such as chocolate-flavored drinks, breakfast cereals, or whole-grain flours.[5][18] Encapsulation can also mitigate color changes.[16]
-
Taste and Flavor: While generally considered tasteless, high levels of fortification or interactions within a complex food matrix can sometimes lead to metallic off-flavors.[19] Sensory evaluation is crucial to ensure consumer acceptance of the fortified product.[20][21]
Table 3: Stability of this compound in Food Matrices
| Food Matrix | Storage Condition | Duration | Iron Retention (%) | Reference |
|---|---|---|---|---|
| Instant Noodles | 35°C | 26 weeks | >90 | [22] |
| Ultra Rice® (simulated rice grains) | 40°C / ~100% RH | 20 weeks | ~100 (encapsulated) |[23] |
Key Experimental Protocols
Protocol: In Vitro Iron Bioavailability Assessment (Simulated Digestion and Dialysis)
This protocol estimates the fraction of iron that becomes soluble and available for absorption in the gastrointestinal tract. It involves a simulated gastric and intestinal digestion followed by dialysis.[24][25]
Methodology:
-
Sample Homogenization: Prepare a homogenized slurry of the this compound-fortified food sample with deionized water.
-
Gastric Digestion:
-
Adjust the pH of the slurry to 2.0 with HCl.
-
Add a pepsin solution to achieve a final concentration of ~1 g/L.
-
Incubate at 37°C for 1-2 hours in a shaking water bath.
-
-
Intestinal Digestion:
-
Place a dialysis bag (with an appropriate molecular weight cutoff, e.g., 6-8 kDa) containing a sodium bicarbonate solution into the gastric digest.
-
Raise the pH of the digest to ~7.0 by titrating with potassium carbonate or similar base.
-
Add a pancreatin-bile extract mixture.
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Iron Analysis:
-
Measure the iron concentration in the liquid inside the dialysis bag (the dialysate). This represents the bioaccessible iron.
-
Measure the total iron content in an aliquot of the initial food sample.
-
Iron analysis is typically performed using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Calculation:
-
Bioavailability (%) = (Iron in dialysate / Total iron in sample) × 100
-
Figure 2. Workflow for In Vitro Iron Bioavailability Assay.
Protocol: Quantification of Iron in Fortified Flour (Spectrophotometric Method)
This method provides a rapid and reliable way to quantify the amount of iron fortificant in a cereal flour. It is based on the reaction of ferrous iron with a chromogen like ferrozine (B1204870) or bathophenanthroline (B157979) to form a colored complex that can be measured spectrophotometrically.[26][27][28]
Methodology:
-
Iron Extraction:
-
Weigh 1-2 g of the fortified flour sample into a flask.
-
Add an acidic extracting solution (e.g., 1.2 M HCl with 0.7 M hydroxylamine (B1172632) hydrochloride to reduce all iron to the Fe²⁺ state).[28]
-
Heat the mixture in a boiling water bath for 15-20 minutes to facilitate extraction.
-
-
Sample Preparation:
-
Cool the mixture to room temperature and bring it to a known volume with deionized water.
-
Filter the solution to remove flour solids.
-
-
Color Development:
-
Take an aliquot of the clear filtrate.
-
Add a chromogen reagent (e.g., 0.03% bathophenanthroline disulfonic acid in a sodium acetate (B1210297) buffer to maintain optimal pH).[28]
-
Allow time for the color to fully develop (typically 5-10 minutes).
-
-
Spectrophotometry:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific iron-chromogen complex (e.g., 535 nm for bathophenanthroline).[28]
-
-
Quantification:
-
Prepare a standard curve using solutions of known iron concentrations.
-
Calculate the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Figure 3. Workflow for Spectrophotometric Iron Quantification.
Protocol: Sensory Evaluation (Hedonic Testing)
Sensory evaluation is essential to ensure that fortification does not negatively impact consumer acceptance.[21] A hedonic test measures the degree of liking or disliking of a product.[29][30]
Methodology:
-
Panelist Recruitment: Recruit a panel of consumers (e.g., 50-100 participants) representative of the target population.
-
Sample Preparation:
-
Prepare the fortified food product according to a standardized procedure.
-
Prepare an identical unfortified product to serve as a control.
-
Code samples with random three-digit numbers to prevent bias.
-
-
Test Design:
-
Present the samples to panelists in a randomized or counterbalanced order.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Collection:
-
Ask panelists to rate each sample on a 9-point hedonic scale for various attributes (e.g., appearance, aroma, flavor, texture, overall liking). The scale ranges from 1 ("Dislike Extremely") to 9 ("Like Extremely").
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in liking between the fortified product and the control.
-
Conclusion
This compound is a highly effective and versatile iron fortificant for food science applications. Its high iron content, good bioavailability, and relative stability make it a valuable tool in combating iron deficiency. However, researchers and product developers must carefully consider its potential impact on the sensory properties of the final product, particularly color. By employing rigorous experimental protocols for bioavailability assessment, quantitative analysis, and sensory evaluation, scientists can successfully formulate stable, acceptable, and efficacious iron-fortified foods using this compound.
References
- 1. Iron(II) fumarate - Wikipedia [en.wikipedia.org]
- 2. ruipugroup.com [ruipugroup.com]
- 3. This compound | 141-01-5 [chemicalbook.com]
- 4. This compound | High-Purity Iron Reagent | RUO [benchchem.com]
- 5. This compound FCC [chem-lygzhhg.com]
- 6. chembk.com [chembk.com]
- 7. The Regulation of Iron Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. A comparison of the bioavailability of this compound and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of this compound to fortify foods for infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Iron in vitro bioavailability and iodine storage stability in double-fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Sensory evaluation of dairy supplements enriched with reduced iron, ferrous sulfate or this compound [scielo.org.mx]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. qascf.com [qascf.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 25. oar.icrisat.org [oar.icrisat.org]
- 26. researchgate.net [researchgate.net]
- 27. medwinpublishers.com [medwinpublishers.com]
- 28. researchgate.net [researchgate.net]
- 29. Sensory evaluations of a novel iron and zinc‐enriched powder for the potential treatment and prevention of iron deficiency in women of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.aip.org [pubs.aip.org]
The Ascent of a Modern Iron Supplement: A Technical History of Ferrous Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked a significant era in the therapeutic management of iron deficiency anemia. While ferrous sulfate (B86663) had long been the standard, its associated gastrointestinal side effects prompted a search for better-tolerated and equally efficacious iron compounds. It was within this scientific landscape that ferrous fumarate (B1241708) emerged as a promising alternative. This technical guide provides an in-depth historical account of the development of ferrous fumarate, from its chemical synthesis and early clinical evaluations to its establishment as a cornerstone of oral iron supplementation. We will delve into the experimental methodologies of the time, present key quantitative data from seminal studies, and explore the evolving understanding of iron absorption that contextualized its rise.
The Chemical Foundation: Synthesis and Properties
This compound (C₄H₂FeO₄) is the iron(II) salt of fumaric acid.[1] Its development was driven by the need for an iron supplement with high elemental iron content, good stability, and improved patient tolerance compared to existing therapies.
Early Synthesis Methods
The foundational methods for synthesizing this compound were established in the mid-1950s. A key patent filed in 1956 outlines a process for producing non-hydrated this compound. This method involved the reaction of a water-soluble ferrous salt, such as ferrous sulfate, with a water-soluble salt of fumaric acid, like sodium fumarate, in an aqueous solution at a temperature above approximately 94°C. This process was designed to precipitate substantially anhydrous this compound, which could then be separated from the solution. The aim was to create a stable compound with a high iron content that was relatively free of ferric iron and not readily oxidized when exposed to air.
Subsequent refinements to the synthesis process focused on controlling particle size to enhance dissolution in the stomach. A 1967 patent, for instance, described a method to produce crystalline anhydrous this compound with a particle size substantially below 5 micrometers. This was achieved by reacting an air-free suspension of ferrous hydroxide (B78521) with a slight excess of fumaric acid in an aqueous medium at a temperature exceeding 70°C.
Comparative Physicochemical Properties
One of the key advantages of this compound over ferrous sulfate is its higher elemental iron content. This compound contains approximately 33% elemental iron by weight, compared to about 20% in ferrous sulfate.[2] This higher iron content allows for smaller, more manageable tablet sizes for an equivalent dose of elemental iron.
Early studies also investigated the solubility and stability of these iron salts. This compound is poorly soluble in water but dissolves in dilute acidic conditions, such as those found in the stomach.[3] This property was considered advantageous, as it was thought to potentially reduce the concentration of free iron in the upper gastrointestinal tract, thereby mitigating local irritation. In contrast, ferrous sulfate is more readily soluble in water, which can lead to higher concentrations of free iron ions and a greater potential for side effects.[3]
The Scientific Context: Understanding Iron Absorption in the Mid-20th Century
The development of new iron supplements in the 1940s and 1950s was informed by a burgeoning understanding of iron metabolism. Groundbreaking research using radioactive iron isotopes, pioneered in the late 1930s and 1940s, began to unravel the complex processes of iron absorption, transport, and storage.
Key concepts that were being established during this period include:
-
The "Mucosal Block" Theory: First proposed in the 1940s, this theory suggested that the intestinal mucosa could regulate iron absorption based on the body's iron stores. It was hypothesized that when iron stores were replete, the mucosal cells would become "blocked," preventing further iron absorption.
-
The Role of Gastric Acid: The importance of an acidic environment in the stomach for the solubilization and reduction of dietary ferric iron (Fe³⁺) to the more readily absorbed ferrous form (Fe²⁺) was recognized.
-
Plasma Iron Transport: The discovery of transferrin, the protein responsible for transporting iron in the blood, provided a crucial piece of the puzzle in understanding systemic iron homeostasis.
This evolving knowledge base provided the rationale for developing iron compounds like this compound, which were designed to be well-absorbed within this physiological framework.
Early Clinical Evaluations: Efficacy and Tolerability
One of the earliest comprehensive clinical evaluations of this compound was published in the British Medical Journal in 1959. This study provided critical data on its efficacy in treating iron deficiency anemia and offered a direct comparison to the established ferrous sulfate.
Key Clinical Studies and Quantitative Data
The 1959 study by Swan and Jowett investigated the hematological response to this compound in patients with iron deficiency anemia. The findings from this and other early studies are summarized in the tables below.
| Parameter | This compound | Ferrous Sulfate | Reference |
| Elemental Iron Content | ~33% | ~20% | [2] |
| Typical Daily Dose (Elemental Iron) | 100-200 mg | 100-200 mg | [4] |
| Mean Hemoglobin Increase ( g/100ml per day) | 0.23 | 0.21 | [4] |
Table 1: Comparative Properties and Efficacy of this compound and Ferrous Sulfate in Early Studies
| Population | Intervention | Duration | Key Findings | Reference |
| Patients with Iron Deficiency Anemia | This compound (2 tablets, 3 times daily) | Not specified | Average hemoglobin rise of 2.78 g/100ml . | [4] |
| Patients with Iron Deficiency Anemia | Ferrous Sulfate (1 tablet, 3 times daily) | Not specified | Average hemoglobin rise of 2.45 g/100ml . | [4] |
Table 2: Summary of Early Clinical Trial Results for this compound
A significant focus of early research was on the tolerability of this compound. While ferrous sulfate was known to cause a notable incidence of gastrointestinal side effects, such as nausea, constipation, and epigastric pain, this compound was anecdotally reported to be better tolerated. Some studies suggested that ferrous salt preparations, including ferrous sulfate, ferrous gluconate, and this compound, were equally tolerable.[5][6][7] However, the lower incidence of side effects with this compound was a key factor in its growing acceptance.[2]
Experimental Protocols of the Era
The methodologies employed in the mid-20th century to assess the efficacy of iron supplements laid the groundwork for modern clinical trials.
Measurement of Hematological Response
The primary endpoint in early clinical studies was the rate of hemoglobin regeneration. The protocol typically involved:
-
Baseline Measurements: Determination of hemoglobin levels, hematocrit, and red blood cell counts before the initiation of treatment.
-
Treatment Administration: Prescribing a standardized dose of the iron supplement (e.g., this compound tablets) to be taken daily.
-
Serial Monitoring: Regular monitoring of hemoglobin levels at set intervals (e.g., weekly or bi-weekly) to track the rate of increase.
-
Calculation of Response: The efficacy was often expressed as the average daily or weekly increase in hemoglobin concentration.
Assessment of Iron Absorption
While direct measurement of iron absorption was complex, early researchers utilized indirect methods and were beginning to employ more sophisticated techniques:
-
Serum Iron Curves: This involved measuring the rise in serum iron levels at various time points after the administration of a single large dose of the iron supplement. The height and shape of the curve provided an indication of the rate and extent of absorption.
-
Radioactive Isotope Studies: The use of radioactive iron isotopes (⁵⁹Fe and ⁵⁵Fe) allowed for more direct and quantitative measurement of iron absorption. These studies, which became more common in the years following the initial introduction of this compound, involved administering a tracer dose of labeled iron and measuring its incorporation into red blood cells over time.
Visualizing the Historical Context
To better understand the logical flow of development and the scientific principles of the time, the following diagrams are provided.
Caption: The developmental timeline of this compound.
Caption: Understanding of iron absorption in the mid-20th century.
Conclusion
The historical development of this compound as an iron supplement represents a significant advancement in the treatment of iron deficiency anemia. Born out of a clinical need for a better-tolerated alternative to ferrous sulfate, its journey from chemical synthesis in the mid-1950s to its establishment as a widely used therapeutic agent was underpinned by a growing scientific understanding of iron metabolism. The early clinical evaluations, though employing methodologies that were nascent by today's standards, provided compelling evidence of its efficacy and suggested a favorable side-effect profile. This compound's higher elemental iron content and stability further solidified its position as a valuable tool in the medical arsenal (B13267) against a prevalent global health problem. This technical history not only illuminates the evolution of a specific pharmaceutical but also reflects the broader progress in clinical research and nutritional science during a pivotal period of medical history.
References
- 1. canvasbusinessmodel.com [canvasbusinessmodel.com]
- 2. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 3. drugs.com [drugs.com]
- 4. Treatment of iron deficiency with this compound. Assessment by a statistically accurate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are any oral iron formulations better tolerated than ferrous sulfate? | MDedge [mdedge.com]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. DSpace [mospace.umsystem.edu]
Ferrous Fumarate Interactions with Dietary Phytates and Polyphenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferrous fumarate (B1241708) is a widely utilized iron salt for the treatment and prevention of iron deficiency anemia due to its high iron content and acceptable bioavailability. However, its therapeutic efficacy can be significantly compromised by interactions with dietary components, notably phytates and polyphenols. These ubiquitous plant-derived compounds chelate ferrous iron in the gastrointestinal lumen, forming insoluble and poorly absorbable complexes. This guide provides a comprehensive technical overview of the mechanisms underlying these interactions, quantitative data on the extent of inhibition, detailed experimental protocols for studying these phenomena, and visual representations of the involved biological pathways. Understanding these interactions is critical for the rational design of iron supplementation strategies and the development of novel formulations with enhanced bioavailability.
Molecular Mechanisms of Interaction
The primary mechanism by which phytates and polyphenols inhibit ferrous iron absorption is through the formation of stable, insoluble complexes in the intestinal lumen. This process, known as chelation, effectively reduces the concentration of free ferrous ions (Fe²⁺) available for uptake by intestinal enterocytes.
1.1. Ferrous Fumarate and Phytate Interaction:
Phytic acid (myo-inositol hexakisphosphate) is a potent inhibitor of non-heme iron absorption. Its six phosphate (B84403) groups provide multiple negatively charged sites that readily bind to the positively charged ferrous ions released from this compound. This interaction forms a range of insoluble ferric phytate complexes, the stoichiometry and solubility of which are pH-dependent[1]. In the alkaline environment of the duodenum, the primary site of iron absorption, these complexes are particularly stable and unavailable for transport across the intestinal brush border[2].
1.2. This compound and Polyphenol Interaction:
Polyphenols, a diverse group of plant secondary metabolites, also chelate iron, thereby reducing its bioavailability. The iron-binding capacity of polyphenols is largely attributed to the presence of catechol and galloyl groups within their structure[3][4][5]. These functional groups form stable complexes with ferrous iron, preventing its uptake. Tannic acid, a common polyphenol, has been shown to be a particularly potent inhibitor of iron absorption[6][7]. Beyond simple chelation in the gut lumen, some studies suggest that certain polyphenols may also influence cellular iron metabolism by affecting the expression and activity of iron transporters like ferroportin[8][9][10].
Quantitative Impact on this compound Bioavailability
The inhibitory effect of phytates and polyphenols on iron absorption is dose-dependent. The molar ratio of the inhibitor to iron is a critical determinant of the extent of this inhibition.
Table 1: Quantitative Inhibition of Iron Absorption by Phytates
| Inhibitor | Molar Ratio (Inhibitor:Iron) | % Inhibition of Iron Absorption | Experimental Model | Reference |
| Phytic Acid | 1:10 | Maximal Inhibition | In vitro (Caco-2 cells) | [6][11] |
| Phytic Acid | 10:1 | Significant Inhibition | Human studies | [12] |
| Phytic Acid | 0.4:1 | Recommended maximum for adequate absorption | Human studies | [12][13] |
Table 2: Quantitative Inhibition of Iron Absorption by Polyphenols
| Inhibitor | Molar Ratio (Inhibitor:Iron) | % Inhibition of Iron Absorption | Experimental Model | Reference |
| Tannic Acid | 1:1 | 97.5% | In vitro (Caco-2 cells) | [6][7] |
| Tannic Acid | 1:10 | 92% | In vitro experiments | [12] |
| Polyphenols | 50 mg in a meal | 14% | Human studies | [13] |
| Polyphenols | 200 mg in a meal | 45% | Human studies | [13] |
Experimental Protocols
3.1. In Vitro Digestion and Caco-2 Cell Model for Iron Bioavailability
This model simulates the physiological conditions of the human upper gastrointestinal tract and assesses the uptake of iron by a human intestinal cell line.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on collagen-coated 6-well plates and cultured for 12 days to allow for differentiation into a monolayer of enterocyte-like cells[14][15][16].
-
In Vitro Digestion:
-
Gastric Phase: The test food or this compound supplement is homogenized and incubated with a pepsin solution at pH 2.0 for 1 hour at 37°C to simulate gastric digestion[14][17].
-
Intestinal Phase: The pH of the gastric digest is raised to approximately 7.0, and a mixture of pancreatin (B1164899) and bile salts is added. The digest is then incubated for an additional 2 hours at 37°C[14][17].
-
-
Caco-2 Cell Exposure: The digested sample is placed in the upper chamber of a Transwell insert, which is separated from the Caco-2 cell monolayer in the lower chamber by a dialysis membrane. This allows for the diffusion of soluble, low-molecular-weight iron species to the cells[14].
-
Iron Uptake Measurement: After a defined incubation period, the cells are harvested, and the intracellular iron concentration is determined. A common method is to measure the formation of ferritin, an iron-storage protein, via ELISA, as ferritin levels correlate with cellular iron uptake[15][16][18].
3.2. In Vivo Stable Isotope Studies in Humans
Stable isotope studies are the gold standard for measuring iron absorption in humans.
Protocol:
-
Subject Recruitment: Fasting, non-anemic adult subjects are recruited for the study[19][20].
-
Isotope Administration: A test meal containing this compound is extrinsically labeled with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe). On a separate day, a reference dose of the same isotope (as a soluble iron salt like ferrous sulfate) is administered intravenously to determine the subject's iron utilization[21][22].
-
Sample Collection: Blood samples are collected at baseline and at specific time points after the administration of the oral and intravenous doses. Fecal samples may also be collected to determine the amount of unabsorbed isotope (fecal balance technique)[19][20].
-
Isotope Analysis: The enrichment of the stable isotope in red blood cells or plasma is measured using techniques such as thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS)[21][22].
-
Calculation of Absorption: The percentage of iron absorbed from the test meal is calculated by comparing the incorporation of the oral isotope into red blood cells with the incorporation of the intravenous isotope[21].
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways involved in ferrous iron absorption and the points of inhibition by dietary phytates and polyphenols.
Conclusion and Future Directions
The interaction between this compound and dietary phytates and polyphenols represents a significant challenge in the management of iron deficiency. The formation of insoluble complexes in the gastrointestinal tract is the primary mechanism of inhibition, leading to reduced iron bioavailability. This guide has provided a quantitative and mechanistic framework for understanding these interactions, along with detailed experimental protocols for their investigation.
Future research should focus on:
-
Elucidating specific structure-activity relationships for a wider range of polyphenols to predict their inhibitory potential.
-
Investigating the intracellular effects of polyphenols on iron transport proteins and regulatory pathways in greater detail.
-
Developing novel iron formulations that protect ferrous iron from chelation by these dietary inhibitors, thereby enhancing its bioavailability.
A deeper understanding of these fundamental interactions will pave the way for more effective strategies to combat iron deficiency on a global scale.
References
- 1. Potential of Phytase-Mediated Iron Release from Cereal-Based Foods: A Quantitative View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Inhibition of iron uptake by phytic acid, tannic acid, and ZnCl2: studies using an in vitro digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of naturally occurring flavonoids on ferroportin expression in the spleen in iron deficiency anemia in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02138K [pubs.rsc.org]
- 9. Role of polyphenols in iron homeostasis - UCL Discovery [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. acendhealth.com [acendhealth.com]
- 12. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Caco-2 Cell Bioassay: An In Vitro Method for Measuring Iron Bioavailability in Complex Food Sources [jove.com]
- 15. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. cambridge.org [cambridge.org]
- 21. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iron absorption during normal human pregnancy: a study using stable isotopes | British Journal of Nutrition | Cambridge Core [cambridge.org]
Gene Expression Changes in Response to Ferrous Fumarate Supplementation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous fumarate (B1241708) is a widely utilized oral iron supplement for the prevention and treatment of iron deficiency anemia. As a ferrous (Fe2+) iron salt, it is readily absorbed in the duodenum and upper jejunum.[1][2] The cellular and systemic responses to this influx of iron involve intricate regulatory networks that modulate gene expression to maintain iron homeostasis and mitigate potential toxicity. Understanding these gene expression changes is paramount for optimizing therapeutic strategies and developing novel interventions for iron-related disorders.
This technical guide provides a comprehensive overview of the known and inferred gene expression changes in response to ferrous fumarate supplementation. While large-scale transcriptomic studies specifically investigating this compound are limited, this guide synthesizes findings from studies on ferrous iron salts and the well-established molecular mechanisms of iron regulation. We will delve into the key signaling pathways, present available quantitative data, and provide detailed experimental protocols relevant to this area of research.
Data Presentation: Quantitative Effects on Gene and Protein Expression
The following tables summarize the observed changes in the expression of key genes and proteins involved in iron metabolism and related pathways in response to ferrous iron supplementation. It is important to note that much of this data is derived from studies using various ferrous salts, and direct transcriptomic data for this compound is not extensively available.
Table 1: Effects of this compound on Cellular Iron Metabolism Markers
| Gene/Protein | Organism/Cell Line | Treatment Details | Observed Effect | Citation |
| Ferritin L | Hutu-80 cells | 0.5 mM this compound, 24h | Increased cellular iron load | [3] |
| Ferritin L | Hutu-80 cells (DMT1 silenced) | 0.5 mM this compound, 24h | Significantly decreased production (60% ± 11%) compared to non-silenced cells | [3] |
| Ferritin L | Hutu-80 cells (Chlorpromazine pre-treated) | 0.5 mM this compound, 1h | Significantly decreased formation (61% ± 10% in post-confluent; 37% ± 9% in non-confluent) | [3] |
| Total Cellular Iron | Hutu-80 cells | 1h dose of 0.5 mM this compound | Significant increase (23%) in total cellular iron load | [3] |
| Total Cellular Iron | Hutu-80 cells (endocytosis-inhibited) | 1h dose of 0.5 mM this compound | Significant decrease (24%) compared to control | [3] |
Table 2: Comparative Effects of Different Iron Formulations on Inflammatory and Hypoxia Markers in Pregnant Rats
| Gene/Protein | Treatment Group | Observed Effect on Placental Expression | Citation |
| TNF-α | This compound | No restoration to normal levels | [4] |
| IL-6 | This compound | No restoration to normal levels | [4] |
| HIF-1α | This compound | Partially lowered anemia-induced high levels | [4] |
| TNF-α | Ferrous Sulfate (B86663) | Highest cytokine levels, suggesting inflammation | [4] |
| IL-6 | Ferrous Sulfate | Highest cytokine levels, suggesting inflammation | [4] |
| HIF-1α | Ferrous Sulfate | Further elevated anemia-induced high levels | [4] |
| TNF-α | Iron Polymaltose Complex | Restoration to normal levels | [4] |
| IL-6 | Iron Polymaltose Complex | Restoration to normal levels | [4] |
| HIF-1α | Iron Polymaltose Complex | Partially lowered anemia-induced high levels | [4] |
Experimental Protocols
This section details the methodologies for key experiments relevant to studying the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Line: Hutu-80 (human duodenal adenocarcinoma) cells are a relevant model for studying intestinal iron absorption.
-
Culture Conditions: Cells are typically maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dilute hydrochloric acid, to ensure the solubility of the ferrous iron. The final concentration used in experiments is typically in the range of 0.5 mM.[3]
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere and grow to the desired confluency. The culture medium is then replaced with a medium containing the final concentration of this compound for the specified duration of the experiment (e.g., 1 to 24 hours).[3]
RNA Interference (siRNA) for Gene Silencing
-
Target Gene: Divalent Metal Transporter 1 (DMT1) is a key transporter for ferrous iron absorption.
-
siRNA Transfection: Hutu-80 cells can be transfected with DMT1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Post-transfection: Following transfection (e.g., 24 hours), the cells are treated with this compound, and subsequent analyses, such as ferritin measurement, are performed to assess the impact of gene silencing on iron uptake.[3]
Inhibition of Endocytosis
-
Inhibitor: Chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis.
-
Pre-treatment: Cells are pre-treated with chlorpromazine (e.g., 100 µM for post-confluent cells, 10 µM for non-confluent cells) for a short period (e.g., 30 minutes) before the addition of this compound.
-
Analysis: The effect of inhibiting endocytosis on iron uptake from this compound is assessed by measuring intracellular iron markers like ferritin.[3]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit following the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Western Blotting
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., ferritin H-subunit), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Cellular uptake and transport of iron from this compound.
Caption: The Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) system.
Caption: Regulation of systemic iron homeostasis by hepcidin.
Conclusion
The administration of this compound initiates a cascade of molecular events aimed at ensuring adequate iron supply while preventing overload. The primary regulatory control occurs at the post-transcriptional level through the IRE/IRP system, which finely tunes the expression of key proteins involved in iron uptake, storage, and export. Systemically, the hormone hepcidin plays a master regulatory role, responding to changes in iron status to modulate intestinal iron absorption.
While direct, comprehensive transcriptomic data for this compound remains an area for future research, the existing body of knowledge on ferrous iron metabolism provides a robust framework for understanding its effects on gene expression. Further studies employing high-throughput sequencing technologies will be invaluable in elucidating the complete transcriptomic signature of this compound supplementation, potentially revealing novel therapeutic targets and refining our understanding of iron homeostasis. This will ultimately contribute to the development of more effective and safer strategies for the management of iron deficiency and other iron-related disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. hematology.org [hematology.org]
- 3. Uptake of iron from this compound can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of iron polymaltose complex, this compound and ferrous sulfate treatments in anemic pregnant rats, their fetuses and placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for quantification of ferrous fumarate in tablets
An HPLC (High-Performance Liquid Chromatography) method is a precise and reliable technique for the quantification of ferrous fumarate (B1241708) in tablet formulations. This method typically involves separating the active pharmaceutical ingredient (API) from excipients on a reversed-phase column, followed by detection using a UV spectrophotometer. The quantification is achieved by comparing the peak area of the analyte in the sample solution to that of a standard solution of known concentration.
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used as the stationary phase, and the mobile phase is typically a mixture of an aqueous buffer and an organic solvent.[1] Ferrous fumarate is separated from other components in the tablet matrix based on its polarity. The concentration of this compound is determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector.
Application Note and Protocol
This application note provides a detailed protocol for the quantification of this compound in tablets using HPLC.
Instrumentation and Materials
1.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
1.2 Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)[2]
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)[3]
-
Potassium hydroxide (B78521) (analytical grade)[3]
-
Hydrochloric acid (analytical grade)[3]
-
Sulfuric acid (analytical grade)[4]
1.3 Chromatographic Column
Experimental Protocols
2.1 Preparation of Mobile Phase
Several mobile phase compositions can be utilized. Below are two options:
-
Option A: A mixture of acetonitrile and water (70:30 v/v).[1][5]
-
Option B: A phosphate buffer (containing 0.05 mol/L potassium dihydrogen phosphate and 0.1 mol/L potassium hydroxide, with the pH adjusted to 6.3) and methanol (80:20, v/v).[3][6]
Prior to use, the mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
2.2 Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (e.g., a mixture of water and acetonitrile or 2% H₂SO₄ in water[4]) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent.
-
Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 25 µg/mL.
2.3 Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound.[4]
-
Transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the this compound.[4]
-
Make up the volume to 100 mL with the diluent.[4]
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 5 mL of the filtered solution to 50 mL with the diluent.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[1][5] |
| Mobile Phase | Acetonitrile: Water (70:30 v/v)[1][5] |
| Flow Rate | 0.7 mL/min[1][5] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30 °C[3][6] |
| Detection Wavelength | 265 nm[1][5] |
| Run Time | Approximately 10 minutes |
Method Validation
The developed HPLC method should be validated according to ICH guidelines. The validation parameters include system suitability, linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
4.1 System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
4.2 Linearity
The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.
| Concentration (µg/mL) | Peak Area |
| 5 | 150234 |
| 10 | 301567 |
| 15 | 452890 |
| 20 | 603123 |
| 25 | 754456 |
| Correlation Coefficient (r²) | ≥ 0.999 |
4.3 Accuracy (Recovery)
The accuracy of the method is assessed by recovery studies, where a known amount of standard is added to a sample.
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.1 | 100.4% |
| 120% | 30.0 | 29.8 | 99.3% |
4.4 Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | % RSD |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% |
Data Analysis
The amount of this compound in the tablet is calculated using the following formula:
Where:
-
A_sample = Peak area of the sample
-
A_standard = Peak area of the standard
-
C_standard = Concentration of the standard solution
-
C_sample = Concentration of the sample solution
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound in tablets.
Caption: Logical relationship of inputs, processes, and outputs in the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. HPLC Method for Analysis of this compound via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. jazindia.com [jazindia.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Ferrous Fumarate Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous fumarate (B1241708) nanoparticles (Fe-fum NPs) have emerged as a promising platform for drug delivery, owing to their biocompatibility, tunable size, and capacity to encapsulate a diverse range of therapeutic cargoes.[1] Composed of iron ions and fumaric acid, both of which are naturally present in the human body, these metal-organic nanoparticles offer a favorable safety profile.[2] Their synthesis, particularly through biomimetic mineralization, allows for the efficient encapsulation of sensitive biomacromolecules such as proteins and RNA, as well as small-molecule drugs.[3][1] This document provides detailed protocols for the synthesis, characterization, and application of ferrous fumarate nanoparticles in drug delivery systems.
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Property | Value | Characterization Method | Reference |
| Morphology | Spherical | Scanning Electron Microscopy (SEM) | [2][4] |
| Average Size (unloaded) | ~30 nm (SEM), ~220 nm (DLS) | SEM, Dynamic Light Scattering (DLS) | [4] |
| Average Size (BSA-loaded) | ~200 nm (DLS) | Dynamic Light Scattering (DLS) | [2] |
| Average Size (lipid-coated) | ~70 nm (DLS) | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential (lipid-coated) | -33 mV | Dynamic Light Scattering (DLS) | [3] |
Table 2: Protein Loading Efficiency and Capacity in this compound Nanoparticles
| Protein | Loading Efficiency (%) | Loading Capacity (wt%) | Reference |
| Bovine Serum Albumin (BSA) | 84 | 15 | [3] |
| Horseradish Peroxidase (HRP) | 86 | 15.7 | [3] |
| Cas9/sgRNA Ribonucleoproteins (RNPs) | 38 | 7.8 | [3] |
Table 3: Physicochemical Properties of this compound Nanoliposomes
| Formulation Component (DPPC:S100:Cholesterol w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 30:10:8 | 262.0 ± 1.2 | 0.621 ± 0.032 | +13.1 ± 6.7 | 58.49 ± 0.56 |
| 30:10:12 | 259.2 ± 1.9 | 0.377 ± 0.094 | +15.2 ± 5.4 | 60.12 ± 0.48 |
| 30:10:16 | 255.4 ± 1.5 | 0.354 ± 0.087 | +18.7 ± 4.9 | 61.67 ± 0.50 |
Data adapted from a study on this compound nanoliposomes for transdermal delivery.[5]
Experimental Protocols
Protocol 1: Synthesis of Protein-Loaded this compound Nanoparticles via Biomimetic Mineralization
This protocol describes a room-temperature synthesis method for encapsulating proteins within this compound nanoparticles at a pH that preserves protein activity.[2]
Materials:
-
Fumaric acid
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Protein of interest (e.g., BSA, HRP)
-
Iron (III) chloride (FeCl₃)
-
Ethanol
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
Prepare a 10 mM solution of fumaric acid in deionized water.
-
Adjust the pH of the fumaric acid solution to 4.8 by adding NaOH.
-
Add the protein of interest to the pH-adjusted fumaric acid solution to a final concentration of 30-150 µg/mL.
-
Incubate the mixture for 10 minutes at room temperature with stirring at 750 rpm.
-
Prepare a 10 mM solution of iron (III) chloride in deionized water.
-
Add the iron chloride solution to the fumaric acid-protein mixture in five equal steps with 20-second intervals between each addition. The molar ratio of fumaric acid to iron should be 10:1.[2]
-
Wash the resulting protein-loaded nanoparticles three times by centrifugation at 7,179 x g for 20 minutes, followed by redispersion in ethanol.
Protocol 2: Synthesis of this compound Nanoliposomes
This protocol details the preparation of this compound nanoliposomes using the thin-layer hydration method for applications such as transdermal delivery.[5][6]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Soybean phosphatidylcholine (S100)
-
Cholesterol
-
This compound
-
Deionized water
-
Rotary evaporator
-
Vortex mixer
-
Ultrasonicator
-
Mini extruder
Procedure:
-
Dissolve DPPC, S100, and cholesterol in a 1:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. Vortex for 3 minutes to ensure complete mixing.[6]
-
Evaporate the organic solvents using a rotary evaporator at 50°C under a vacuum pressure of 200 mBar for approximately 5 minutes to form a thin lipid film.[5]
-
Hydrate the lipid film with an aqueous solution of this compound by rotating the flask.
-
Reduce the size of the resulting liposomes to the nanometer scale using an ultrasonic bath followed by extrusion through a polycarbonate membrane.[5][6]
Protocol 3: Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential:
-
Disperse the nanoparticle suspension in deionized water.
-
Analyze the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument.
2. Morphology:
-
Dry a sample of the nanoparticle suspension.
-
Mount the dried sample on a stub and coat with a conductive material (e.g., gold).
-
Image the morphology and size of the nanoparticles using a scanning electron microscope (SEM).
3. Protein Loading Quantification:
-
Degrade a known amount of protein-loaded nanoparticles using a citrate (B86180) buffer.
-
Quantify the protein content using a bicinchoninic acid (BCA) assay.[3]
-
Calculate the loading efficiency as the percentage of encapsulated protein relative to the initial amount of protein used.
-
Calculate the loading capacity as the weight percentage of the encapsulated protein per milligram of nanoparticles.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a general procedure for evaluating the release kinetics of a drug from this compound nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 and 5.5 to simulate physiological and endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS.
-
Place the nanoparticle suspension in a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of PBS at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for synthesis, characterization, and application of Fe-fum NPs.
Caption: Clathrin-mediated endocytosis pathway for cellular uptake of this compound nanoparticles.
References
- 1. Frontiers | Uptake of iron from this compound can be mediated by clathrin-dependent endocytosis in Hutu-80 cells [frontiersin.org]
- 2. Biomimetic Mineralization of Iron-Fumarate Nanoparticles for Protective Encapsulation and Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Uptake of iron from this compound can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Application Notes: Protocol for Ferrous Fumarate Oral Administration in Mice
Introduction
Ferrous fumarate (B1241708) is an iron salt widely used in the treatment and prevention of iron deficiency anemia. It is valued for its high elemental iron content and bioavailability. Mouse models are indispensable tools in biomedical research, providing a means to study the in vivo effects of various compounds, including nutrient supplements. This protocol details the oral administration of ferrous fumarate to mice, a fundamental procedure for researchers in pharmacology, nutrition, and drug development. The primary method of administration described is oral gavage, which ensures the precise delivery of a specified dose.
Applications
This protocol is applicable to a range of research studies, including but not limited to:
-
Evaluating the efficacy of this compound in treating diet-induced iron deficiency anemia.
-
Investigating the pharmacokinetics and bioavailability of this compound.
-
Studying the physiological and molecular responses to iron supplementation, including the regulation of iron homeostasis.
-
Assessing the potential toxicity or adverse effects of this compound at various dosages.
-
Comparing the efficacy of this compound with other iron formulations.
Quantitative Data Summary
The following table outlines the key quantitative parameters for a typical study involving the oral administration of this compound to mice for the treatment of iron deficiency anemia.
| Parameter | Value | Reference |
| Compound | This compound | N/A |
| Mouse Strain | C57BL/6J or similar | [1] |
| Dosage | 1 mg/kg of elemental iron | [1] |
| Vehicle | 0.5% Methyl Cellulose (B213188) in Sterile Water | [2] |
| Administration Volume | 10 mL/kg (e.g., 0.2 mL for a 20g mouse) | [3] |
| Route of Administration | Oral Gavage | [1] |
| Frequency | Once daily | [1] |
| Duration of Treatment | 2-4 weeks | [1] |
Experimental Protocols
1. Materials and Reagents
-
This compound powder (USP grade)
-
Methyl cellulose
-
Sterile, deionized water
-
Animal scale (sensitive to 0.1 g)
-
20-gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse strain (e.g., C57BL/6J)
-
Standard or iron-deficient mouse chow, as required by the experimental design
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue dissection tools
2. Preparation of this compound Suspension (0.5% Methyl Cellulose Vehicle)
Due to the poor solubility of this compound in water, it should be administered as a homogenous suspension.
-
Prepare the 0.5% Methyl Cellulose Vehicle:
-
Heat half of the final required volume of sterile water to 60-80°C.
-
Slowly add the methyl cellulose powder while stirring vigorously to disperse it.
-
Add the remaining half of the water as cold water or ice to bring the solution to its final volume and facilitate the dissolution of the methyl cellulose.
-
Continue stirring until a clear, viscous solution is formed. Store at 4°C.
-
-
Prepare the this compound Suspension:
-
Calculate the total amount of this compound needed based on the number of mice, their average weight, the dosage (1 mg/kg), and the administration volume (10 mL/kg).
-
On the day of administration, weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% methyl cellulose vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Ensure the suspension is continuously stirred or vortexed before drawing each dose to maintain homogeneity.
-
3. Animal Handling and Oral Gavage Procedure
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Restraint:
-
Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize its head and body.
-
Ensure the restraint allows the mouse to breathe comfortably but prevents movement that could lead to injury.
-
-
Gavage Needle Insertion:
-
With the mouse held in a vertical position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.
-
4. Experimental Design: Iron Deficiency Anemia Model
-
Induction of Anemia:
-
Feed mice an iron-deficient diet for 6-8 weeks to induce anemia.
-
Monitor hemoglobin levels weekly. Mice are typically considered anemic when hemoglobin drops below 12 g/dL.[1]
-
-
Grouping:
-
Group 1 (Control): Anemic mice receiving daily oral gavage of the vehicle (0.5% methyl cellulose) only.
-
Group 2 (Treatment): Anemic mice receiving daily oral gavage of the this compound suspension (1 mg/kg).
-
-
Treatment Period: Administer the respective treatments daily for 2-4 weeks.
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
5. Sample Collection and Analysis
-
Blood Collection:
-
Collect blood samples via submandibular or saphenous vein bleeding at baseline and at the end of the study.
-
Analyze whole blood for hemoglobin and hematocrit levels.
-
Separate plasma or serum to measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation.
-
-
Tissue Collection:
-
At the end of the study, euthanize mice according to IACUC-approved methods.
-
Perfuse with saline to remove blood from the tissues.
-
Harvest tissues such as the liver and spleen.
-
Store tissues at -80°C for later analysis of non-heme iron content or gene expression analysis (e.g., hepcidin).
-
Visualizations
Caption: Experimental workflow for this compound administration in mice.
Caption: Systemic iron regulation by the hepcidin-ferroportin axis.
References
- 1. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Cell Culture Model for Studying Ferrous Fumarate Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be cytotoxic, primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction. Ferrous fumarate (B1241708) is a common iron supplement used to treat iron deficiency anemia. Understanding its potential cytotoxicity at the cellular level is crucial for determining safe dosage regimens and exploring its effects in conditions of iron overload. This application note describes a cell culture model using the human hepatoma cell line, HepG2, to study the cytotoxic effects of ferrous fumarate. The liver is a central organ in iron metabolism and is susceptible to iron-induced toxicity, making HepG2 an appropriate in vitro model. The primary mechanism of iron-induced cell death investigated here is ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
This document provides detailed protocols for assessing cell viability, oxidative stress, and key markers of ferroptosis following exposure to this compound.
Recommended Cell Model: HepG2
The HepG2 cell line, derived from a human hepatocellular carcinoma, is a well-established and widely used model for in vitro toxicology and drug metabolism studies. Its suitability for studying iron-induced cytotoxicity is based on the following:
-
Metabolic Capacity: HepG2 cells retain many of the metabolic functions of primary hepatocytes, including pathways involved in iron metabolism.
-
Relevance to Iron Homeostasis: The liver plays a critical role in iron storage, regulation, and detoxification, making a liver-derived cell line highly relevant for studying the effects of iron compounds.
-
Established Protocols: A vast body of literature exists on the culture and use of HepG2 cells in various toxicological assays, providing a robust foundation for experimental design.
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity in HepG2 cells involves cell culture, treatment with this compound, and subsequent analysis of various cytotoxic endpoints.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Ferroptosis
This compound dissociates to release ferrous ions (Fe²⁺), which can be taken up by cells. The increase in intracellular labile iron contributes to the Fenton reaction, generating highly reactive hydroxyl radicals. This initiates a cascade of lipid peroxidation, a hallmark of ferroptosis. The cell's primary defense against this is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which reduces lipid peroxides. Inhibition or overwhelming of GPX4 activity leads to the accumulation of lipid peroxides and eventual cell death.
Caption: this compound-induced ferroptosis signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Experiments: Seed HepG2 cells in appropriate multi-well plates (e.g., 96-well for MTT, 24-well for ROS and MDA assays) and allow them to adhere and grow for 24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, deionized water or a suitable vehicle. Further dilute in culture medium to the desired final concentrations immediately before use. A suggested starting concentration range is 10-500 µM, to be optimized for your specific experimental conditions.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and add 100 µL of medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Oxidative Stress Assessment: DCFH-DA Assay for Reactive Oxygen Species (ROS)
This assay measures the intracellular generation of ROS.
-
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Seed HepG2 cells in a 24-well plate or a black-walled 96-well plate.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the untreated control.
Lipid Peroxidation Assessment: Malondialdehyde (MDA) Assay
This assay quantifies the levels of malondialdehyde, a major product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Procedure:
-
Seed and treat HepG2 cells in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
To 100 µL of the supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
To 200 µL of the supernatant, add 200 µL of 0.67% TBA and incubate at 95°C for 10 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Data Analysis: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize the results to the protein concentration of the cell lysate.
Ferroptosis Marker Assessment: Glutathione Peroxidase 4 (GPX4) Activity Assay
This assay measures the activity of GPX4, a key enzyme in the prevention of ferroptosis.
-
Principle: This is a coupled enzyme assay. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.[1]
-
Procedure:
-
Prepare cell lysates from treated and untreated HepG2 cells.
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.[1]
-
Add the cell lysate to the wells. Include a no-enzyme control.[1]
-
Initiate the reaction by adding the substrate (cumene hydroperoxide).[1]
-
Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes.[1]
-
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance per minute). Normalize the GPX4 activity to the protein concentration of the lysate and express it as a percentage of the untreated control.[1]
Data Presentation
Summarize all quantitative data in tables for clear comparison.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 50 | 95.3 ± 4.5 | 88.1 ± 6.1 |
| 100 | 82.1 ± 5.8 | 70.4 ± 5.5 |
| 250 | 65.7 ± 6.2 | 45.2 ± 4.9 |
| 500 | 40.2 ± 4.1 | 22.8 ± 3.7 |
Table 2: Markers of Oxidative Stress and Ferroptosis in HepG2 Cells Treated with this compound (48h)
| This compound (µM) | Intracellular ROS (Fold Change) ± SD | MDA Levels (nmol/mg protein) ± SD | GPX4 Activity (% of Control) ± SD |
| 0 (Control) | 1.0 ± 0.1 | 1.2 ± 0.2 | 100 ± 8.5 |
| 100 | 2.5 ± 0.3 | 3.8 ± 0.4 | 75.2 ± 6.9 |
| 250 | 4.8 ± 0.5 | 7.1 ± 0.6 | 48.6 ± 5.1 |
| 500 | 8.2 ± 0.9 | 12.5 ± 1.1 | 25.3 ± 4.2 |
(Note: The data presented in the tables are for illustrative purposes and should be replaced with experimentally derived values.)
Conclusion
This application note provides a comprehensive framework for utilizing a HepG2 cell culture model to investigate the cytotoxicity of this compound. The detailed protocols for assessing cell viability, oxidative stress, and specific markers of ferroptosis will enable researchers to elucidate the mechanisms of iron-induced cell death and to evaluate the safety and efficacy of iron-based compounds in a controlled in vitro setting. The provided diagrams offer a clear visualization of the experimental workflow and the underlying signaling pathways, facilitating a deeper understanding of the cellular response to this compound.
References
Application Note: Determination of Iron in Ferrous Fumarate by Atomic Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous fumarate (B1241708) (C₄H₂FeO₄) is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. The accurate determination of the iron content in both the raw material and the final pharmaceutical dosage form is crucial for ensuring product quality, safety, and efficacy. Atomic Absorption Spectroscopy (AAS) is a robust and sensitive analytical technique well-suited for the quantitative analysis of metals in pharmaceutical preparations.[1] This application note provides a detailed protocol for the determination of iron in ferrous fumarate using Flame Atomic Absorption Spectroscopy (FAAS), a common modality of AAS.
Principle of Atomic Absorption Spectroscopy
Atomic Absorption Spectroscopy is an analytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. In AAS, a sample is atomized, typically by a flame or a graphite (B72142) furnace. A light beam from a hollow cathode lamp containing the element of interest (in this case, iron) is directed through the atomized sample. The iron atoms in the sample absorb light at a characteristic wavelength (248.3 nm for iron), and the amount of light absorbed is directly proportional to the concentration of the iron in the sample.[2][3]
Materials and Reagents
-
This compound tablets or raw material
-
Iron standard stock solution (1000 mg/L)
-
Hydrochloric acid (HCl), 6N and 0.1M[4]
-
Deionized water
-
Volumetric flasks (100 mL, 250 mL, 1000 mL)
-
Pipettes
-
Whatman filter paper
Instrumentation
A Flame Atomic Absorption Spectrometer equipped with an iron hollow cathode lamp and a deuterium (B1214612) arc background corrector is recommended. The instrument should be optimized according to the manufacturer's instructions.
Experimental Protocols
Standard Preparation
A series of standard solutions should be prepared to generate a calibration curve.
-
Intermediate Iron Standard (100 mg/L): Pipette 10 mL of the 1000 mg/L iron stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 2, 5, 10, and 15 µg/mL) by appropriately diluting the 100 mg/L intermediate standard with 0.1 M HCl.
-
Blank Solution: Use 0.1 M HCl as the blank solution.
Sample Preparation
The following protocol is for the analysis of this compound tablets. A similar procedure can be followed for the raw material.
-
Tablet Powdering: Accurately weigh and record the weight of not fewer than 20 tablets. Grind the tablets to a fine, uniform powder.
-
Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound.
-
Dissolution: Transfer the weighed powder to a 250 mL beaker. Add 50 mL of 6N HCl and heat gently on a hot plate in a fume hood for approximately 15-30 minutes, or until the sample is completely dissolved.[4]
-
Filtration and Dilution: Allow the solution to cool to room temperature. Filter the solution through Whatman filter paper into a 1000 mL volumetric flask to remove any insoluble excipients.[4] Rinse the beaker and filter paper with deionized water, collecting the rinsings in the volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Final Dilution: Pipette an appropriate aliquot of the stock sample solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M HCl to bring the iron concentration within the linear range of the calibration curve.
AAS Analysis
-
Instrument Setup: Install the iron hollow cathode lamp and allow it to warm up. Set the wavelength to 248.3 nm and the slit width to 0.2 nm.[5]
-
Flame Optimization: Ignite the air-acetylene flame and optimize the burner position and gas flow rates for maximum absorbance using one of the working standards.
-
Calibration: Aspirate the blank solution (0.1 M HCl) and zero the instrument. Sequentially aspirate the working standards from the lowest to the highest concentration and record the absorbance values. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Aspirate the prepared sample solutions and record their absorbance.
-
Concentration Determination: Determine the concentration of iron in the sample solutions from the calibration curve. Calculate the iron content in the original tablet, taking into account all dilution factors.
Results and Discussion
The performance of the AAS method for the determination of iron in this compound should be validated to ensure accuracy, precision, and linearity. The following tables summarize typical validation parameters for such a method.
Table 1: Instrument Parameters for Iron Determination by FAAS
| Parameter | Value |
| Wavelength | 248.3 nm[3] |
| Lamp Current | As per manufacturer's recommendation |
| Slit Width | 0.2 nm[5] |
| Flame | Air-Acetylene[3] |
| Burner Height | Optimized for maximum absorbance |
| Measurement Mode | Absorbance |
Table 2: Method Validation Data for Iron Determination by FAAS
| Parameter | Typical Results |
| Linearity Range | 2-8 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantitation (LOQ) | Dependent on instrument sensitivity |
Visualizations
Caption: Experimental workflow for the determination of iron in this compound tablets by AAS.
Conclusion
Atomic Absorption Spectroscopy is a reliable and accurate method for the determination of iron in this compound raw material and pharmaceutical tablets. The described protocol provides a straightforward and robust approach for quality control and analytical testing. Proper method validation is essential to ensure the reliability of the results. The use of AAS allows for high sample throughput and provides the sensitivity required for pharmaceutical analysis.
References
Enhancing Ferrous Fumarate Stability: A Guide to Microencapsulation Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ferrous fumarate (B1241708), a widely used iron supplement for preventing and treating iron deficiency anemia, is susceptible to degradation, which can impact its bioavailability and sensory characteristics. Microencapsulation offers a robust solution by creating a protective barrier around ferrous fumarate particles, thereby enhancing their stability, masking the metallic taste, and enabling controlled release. This document provides detailed application notes and experimental protocols for various microencapsulation techniques applied to this compound, including spray drying, fluid bed coating, coacervation, and liposomal encapsulation. Quantitative data from relevant studies are summarized for comparative analysis, and experimental workflows are visualized to aid in comprehension and implementation.
Introduction to Microencapsulation for this compound
This compound is an iron (II) salt of fumaric acid that is often used in the fortification of foods and in pharmaceutical preparations to combat iron deficiency.[1] However, its stability can be compromised by factors such as oxidation, which converts the more bioavailable ferrous iron (Fe²⁺) into the less absorbable ferric form (Fe³⁺).[1] Microencapsulation technologies provide a physical barrier against environmental factors like oxygen and moisture, thus preserving the integrity of this compound.[2] The choice of encapsulation technique and coating material is critical and depends on the desired particle characteristics, release profile, and application.[3]
Microencapsulation Techniques and Protocols
This section details the principles and provides step-by-step protocols for the most common microencapsulation techniques used to enhance the stability of this compound.
Spray Drying
Spray drying is a widely used, scalable, and cost-effective method for producing microcapsules.[4] The process involves atomizing a feed solution or suspension containing this compound and a coating material into a hot gas stream, leading to rapid solvent evaporation and the formation of dry, encapsulated particles.
Objective: To encapsulate this compound to improve its stability, particularly in fortified food products like iodized salt, by preventing interaction with other components.[5]
Materials:
-
This compound
-
Encapsulating agent (e.g., Sodium Carboxymethylcellulose (NaCMC), Maltodextrin, Gum Arabic)[5]
-
Distilled Water
Equipment:
-
Laboratory Spray Dryer (e.g., Büchi B-290)
-
Homogenizer
-
Magnetic Stirrer
Procedure:
-
Feed Preparation:
-
Prepare an aqueous solution of the encapsulating agent (e.g., 1-5% w/v NaCMC in distilled water).
-
Disperse the this compound powder into the encapsulant solution to achieve the desired core-to-wall ratio (e.g., 1:1 to 1:4).
-
Homogenize the suspension to ensure uniform particle distribution.
-
-
Spray Drying Parameters:
-
Collection and Storage:
-
Collect the powdered microcapsules from the cyclone separator.
-
Store the microcapsules in a desiccator at room temperature away from light.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encapprocess.fr [encapprocess.fr]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Design of sustained release pellets of this compound using cow ghee as hot-melt coating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of salt double-fortified with this compound and potassium iodate or iodide under storage and distribution conditions in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sustained-Release Ferrous Fumarate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous fumarate (B1241708) is a widely used iron salt for the treatment and prevention of iron deficiency anemia. However, conventional immediate-release formulations can lead to gastrointestinal side effects due to high local iron concentrations. Sustained-release (SR) formulations offer a promising alternative by controlling the rate of drug release, thereby maintaining therapeutic iron levels over an extended period and improving patient compliance and tolerability.
These application notes provide a comprehensive guide to the development of sustained-release ferrous fumarate formulations, covering key formulation strategies, experimental protocols, and evaluation methods.
Formulation Strategies for Sustained Release
The primary goal in designing SR this compound formulations is to reduce the frequency of dosing and minimize side effects by controlling the drug's release rate.[1] This is often achieved by embedding the drug in a polymer matrix or by coating drug-loaded pellets.
Matrix Tablet Formulations
Matrix tablets are a common and cost-effective method for achieving sustained release.[2] The drug is dispersed within a polymer that controls the release rate.
-
Hydrophilic Matrices: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are widely used.[3] Upon contact with gastrointestinal fluids, HPMC hydrates to form a gel layer that controls drug release through diffusion and erosion of the matrix.[2][3]
-
Hydrophobic Matrices: Inert, water-insoluble polymers such as ethyl cellulose (B213188) can be used to create a porous matrix through which the drug diffuses.[2]
Coated Pellet Formulations
This technique involves layering the drug onto inert cores (like sugar spheres) and then applying a sustained-release coating. This multi-unit dosage form can offer more predictable and reproducible drug release profiles compared to single-unit matrix tablets. Hot-melt coating is a solvent-free and efficient method for applying a release-controlling layer.
Data Presentation: Formulation and In-Vitro Release Profiles
The following tables summarize quantitative data for different sustained-release this compound formulations.
Table 1: Quantitative Composition of Sustained-Release this compound Pellets (Hot-Melt Coated)
| Formulation Code | This compound (mg) | Sucrose (mg) | Cow Ghee (mg) | Ethyl Cellulose (mg) | α-tocopherol (mg) | Total Weight (mg) |
| F1 | 200 | 40 | 24 | 0 | 1 | 265 |
| F2 | 200 | 40 | 18 | 6 | 1 | 265 |
| F3 | 200 | 40 | 9 | 9 | 1 | 265 |
| F4 | 200 | 40 | 6 | 18 | 1 | 265 |
Table 2: Comparative In-Vitro Dissolution of this compound Formulations
| Time (hours) | Sustained-Release Pellets (Formulation F2) % Cumulative Release | Immediate-Release this compound Tablets % Cumulative Release[4] |
| 1 | 25.4 ± 1.8 | 97.3 ± 5.2 (at 15 min) |
| 2 | 43.7 ± 2.5 | - |
| 4 | 65.2 ± 3.1 | - |
| 6 | 82.9 ± 3.9 | - |
| 8 | 98.0 ± 4.5 | - |
Table 3: Pharmacokinetic Parameters of an Oral this compound Formulation
| Parameter | This compound Oral Solution[5] | This compound Soft Capsule[5] |
| tmax (h) | 4.50 | 4.50 |
| cmax (mg·L-1) | 1.66 ± 0.11 | 1.85 ± 0.32 |
| t1/2 (h) | 1.27 ± 0.12 | 1.18 ± 0.09 |
| AUC(0-∞) (mg·h·L-1) | 5.21 ± 0.39 | 5.44 ± 0.30 |
Experimental Protocols
Formulation Protocols
This protocol describes the preparation of sustained-release this compound matrix tablets using HPMC as the release-controlling polymer.
-
Weighing and Blending: Accurately weigh this compound, HPMC, and other excipients (e.g., lactose (B1674315) as a filler). Pass all ingredients through a 40-mesh sieve. Blend the powders in a suitable mixer for 15 minutes to ensure uniformity.
-
Binder Preparation: Prepare a binder solution, for example, by dissolving povidone K30 in purified water.
-
Wet Massing: Gradually add the binder solution to the powder blend while mixing until a damp mass of suitable consistency is formed.
-
Wet Screening: Pass the wet mass through a 12-mesh screen to form granules.
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 50-60°C until the moisture content is within the desired range (typically 1-2%).
-
Dry Screening: Pass the dried granules through a 16-mesh screen to obtain uniform granule size.
-
Lubrication: Add lubricants and glidants (e.g., magnesium stearate (B1226849) and talc) to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press.
This protocol details the preparation of sustained-release pellets using a hot-melt coating technique.
-
Pellet Preparation: Prepare drug-loaded pellets by a suitable method such as extrusion-spheronization or by layering this compound onto sugar spheres.
-
Coating Solution Preparation: Melt the hot-melt coating agent (e.g., a blend of cow ghee and ethyl cellulose) in a heated vessel. Add an antioxidant like α-tocopherol to the molten mass.
-
Coating Process:
-
Preheat the coating pan to the desired temperature.
-
Load the this compound pellets into the coating pan and allow them to warm up.
-
Slowly pour the molten coating mass onto the rolling pellet bed.
-
Continue the coating process until the desired weight gain is achieved.
-
Allow the coated pellets to cool while still rolling in the pan to prevent agglomeration.
-
-
Curing: Cure the coated pellets in a dryer for a specified period to ensure the stability of the coating film.
Evaluation Protocols
This protocol is for evaluating the in-vitro release of this compound from sustained-release formulations using the USP Apparatus 2 (Paddle Method).[6]
-
Apparatus Setup:
-
Procedure:
-
Place one tablet or an accurately weighed quantity of pellets in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[6]
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
-
Analysis:
This protocol outlines a basic design for an in-vivo pharmacokinetic study of sustained-release this compound in rabbits.
-
Animal Model:
-
Species: New Zealand white rabbits.
-
Health Status: Healthy, adult rabbits of either sex, weighing 2.5-3.0 kg.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
-
Study Design:
-
A single-dose, two-period, crossover design is recommended to compare the sustained-release formulation with an immediate-release formulation or an oral solution. A washout period of at least one week should be maintained between the two periods.
-
-
Dosing:
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administration: Administer a single oral dose of the this compound formulation. The dose should be calculated based on the human equivalent dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 1-2 mL) from the marginal ear vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Collect blood in heparinized tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Determine the iron concentration in the plasma samples using a validated bioanalytical method, such as atomic absorption spectroscopy.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters from the plasma concentration-time data: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC0-∞ (area under the curve from time 0 to infinity), and t1/2 (elimination half-life).
-
Statistical analysis should be performed to compare the pharmacokinetic parameters of the sustained-release and immediate-release formulations.
-
Visualizations
Signaling Pathway: Oral Iron Absorption
The following diagram illustrates the absorption of iron from the gastrointestinal tract, a key consideration in the design of oral iron formulations.
References
- 1. archivepp.com [archivepp.com]
- 2. crsubscription.com [crsubscription.com]
- 3. colorcon.com [colorcon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Imaging of Ferrous Fumarate Distribution in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the non-invasive, longitudinal imaging of ferrous fumarate (B1241708) distribution in rodent models using Magnetic Resonance Imaging (MRI). It includes methodologies for animal preparation, oral administration of ferrous fumarate, MRI acquisition using T2* mapping, and data analysis.
Introduction
This compound is a widely used oral iron supplement for treating iron deficiency anemia. Understanding its in vivo absorption, biodistribution, and clearance is critical for optimizing dosing strategies and developing new iron-based therapeutics. Magnetic Resonance Imaging (MRI) offers a powerful, non-invasive method to track the distribution of iron in tissues.[1][2] Iron, being paramagnetic, creates local magnetic field inhomogeneities that shorten the T2* relaxation time.[3] By measuring the change in the T2* relaxation rate (R2* = 1/T2), it is possible to quantitatively map the concentration and distribution of iron in various organs over time.[1][4] This application note details a comprehensive protocol for using T2-weighted MRI to monitor the fate of orally administered this compound in rodent models.
Principle of Method
The accumulation of iron in tissues leads to a faster decay of the transverse magnetization signal in MRI. This accelerated decay is quantified by the T2* relaxation time. T2-weighted imaging sequences, such as multi-echo gradient echo (mGRE), are highly sensitive to these changes.[1][3] By acquiring a series of images at different echo times (TE), a T2 map can be generated, where the pixel intensity corresponds to the T2* value. A decrease in T2* (or an increase in R2*) in a specific tissue post-administration of this compound indicates the accumulation of iron.[4][5] This method allows for the longitudinal and quantitative assessment of iron biodistribution in organs like the liver, spleen, and kidneys.[3][6]
Experimental Workflow
The overall experimental process involves acclimatizing the animals, obtaining baseline MRI scans, administering the this compound, and performing follow-up imaging sessions to track its distribution and clearance.
Figure 1. High-level experimental workflow for in vivo imaging of this compound.
Detailed Protocols
Animal Models and Preparation
-
Species/Strain: C57BL/6 or FVB mice are commonly used. Note that strain, age, and diet can significantly influence baseline liver iron levels and may affect the feasibility of MRI-based tracking.[7]
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature, ad libitum access to standard chow and water) before the experiment.[8]
-
Anesthesia: For imaging, anesthetize mice using 1.5-3% isoflurane (B1672236) in oxygen.[7] Monitor temperature and respiration throughout the procedure.[7]
This compound Preparation and Administration
-
Dosage: A typical dose for treating anemia in mice is around 1 mg/kg of elemental iron per day.[9] this compound contains approximately 33% elemental iron by weight.
-
Preparation: Prepare a homogenous suspension of this compound powder in a suitable vehicle (e.g., sterile water with 0.5% carboxymethylcellulose). Vortex thoroughly before each administration.
-
Administration:
-
Fast the mice for 4-6 hours prior to administration to ensure an empty stomach, which can improve absorption.[10]
-
Administer the this compound suspension via oral gavage using a proper gauge feeding needle. The volume should typically be around 5-10 mL/kg.
-
A control group should receive the vehicle only.
-
MRI Acquisition Protocol
-
System: A 7T small-animal MRI system is recommended for optimal resolution and signal-to-noise ratio.[7]
-
Coil: Use a volume transmit coil and a surface array receive coil appropriate for the size of the animal.[7]
-
Sequence: A multi-echo gradient-echo (mGRE) sequence is used to generate T2* maps.[7]
-
Typical Parameters (7T System):
-
Imaging Schedule:
-
Baseline: Acquire a T2* map of the abdominal region before administering this compound.
-
Post-Administration: Repeat the scan at multiple time points (e.g., 2, 6, 24, and 48 hours) to capture the dynamics of absorption and distribution.
-
Data Analysis and Quantification
-
T2 Map Generation:* Reconstruct T2* maps from the mGRE data by fitting the signal intensity decay at each voxel across the different echo times to a mono-exponential decay function (SI = S0 * exp(-TE/T2*)).[5]
-
Region of Interest (ROI) Analysis:
-
On the anatomical images, manually draw ROIs around the organs of interest (e.g., liver, spleen, kidneys, muscle).
-
Apply these ROIs to the co-registered T2* maps to extract the mean T2* value for each organ.
-
-
Calculate R2:* Convert the mean T2* value for each ROI to R2* (R2* = 1 / T2*).
-
Quantification: The change in relaxation rate (ΔR2*) is calculated as:
-
ΔR2* = R2(post-dose) - R2(baseline)
-
This ΔR2* value is directly proportional to the change in iron concentration in the tissue.
-
Cellular Iron Absorption and Metabolism
To provide biological context, the following diagram illustrates the generally accepted pathway for dietary iron absorption in the intestine. Ferrous iron (Fe²⁺) is the primary form absorbed by enterocytes.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. The Interface Between Iron Metabolism and Gene-Based Iron Contrast for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. On T2* Magnetic Resonance and Cardiac Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myocardial T2* Measurements in Iron Overloaded Thalassemia: An In Vivo Study to Investigate the Optimal Methods of Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic mapping of iron in rodent spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Mouse Strain and Diet on Feasibility of MRI-Based Cell Tracking in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How and when to take this compound - NHS [nhs.uk]
Electrochemical Analysis of Ferrous Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical analysis of ferrous fumarate (B1241708), a common iron supplement. The methods described herein offer robust, accurate, and efficient alternatives to traditional analytical techniques for the quantification of ferrous iron (Fe²⁺) in both raw materials and finished pharmaceutical products.
Introduction to Electrochemical Methods for Ferrous Fumarate Analysis
Electrochemical techniques are powerful tools for the analysis of electroactive species such as the ferrous ion (Fe²⁺) in this compound. These methods are based on the measurement of electrical properties like potential, current, or charge, which are directly related to the concentration of the analyte. Key advantages of electrochemical methods include high sensitivity, selectivity, rapid analysis times, and relatively low-cost instrumentation.
The primary electrochemical reaction for the analysis of this compound involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺):
Fe²⁺ → Fe³⁺ + e⁻
This application note will focus on three primary electrochemical techniques:
-
Potentiometric Titration: A classic and highly accurate method involving the measurement of the potential difference between two electrodes as a titrant is added.
-
Voltammetry (Cyclic and Square Wave): Techniques that apply a varying potential to an electrode and measure the resulting current, providing information about the concentration and redox properties of the analyte.
-
Amperometry: A method where a constant potential is applied to a working electrode, and the resulting current is measured as a function of analyte concentration.
Potentiometric Titration for this compound Assay
Potentiometric titration is a highly reliable method for the determination of this compound content. It involves the titration of a this compound solution with a standard oxidizing agent, such as ceric sulfate (B86663) or potassium permanganate, while monitoring the potential of the solution using an indicator electrode (e.g., platinum) and a reference electrode (e.g., calomel (B162337) or Ag/AgCl). The endpoint of the titration is identified by a sharp change in potential.[1][2][3][4][5]
Experimental Protocol for Potentiometric Titration
Objective: To determine the percentage of this compound in a sample by potentiometric titration with a standardized ceric sulfate solution.
Materials and Reagents:
-
This compound sample
-
0.1 N Ceric Sulfate (Ce(SO₄)₂) volumetric solution, standardized
-
Dilute Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl₂) solution
-
Mercuric Chloride (HgCl₂) solution
-
Dilute Sulfuric Acid (H₂SO₄)
-
Phosphoric Acid (H₃PO₄)
-
Orthophenanthroline TS (indicator)
-
Potentiometer with a platinum indicator electrode and a calomel reference electrode
Procedure:
-
Sample Preparation: Accurately weigh approximately 500 mg of the this compound sample and transfer it to a 500-mL conical flask.[6]
-
Add 25 mL of dilute hydrochloric acid (2 in 5).[6]
-
Heat the solution to boiling and add, dropwise, a solution of stannous chloride in dilute hydrochloric acid until the yellow color of ferric ions disappears. Add 2 drops in excess.[6]
-
Cool the solution in an ice bath to room temperature.
-
Add 10 mL of mercuric chloride solution and allow it to stand for 5 minutes. A silky white precipitate of mercurous chloride should form.[6]
-
Add 200 mL of water, 25 mL of dilute sulfuric acid (1 in 2), and 4 mL of phosphoric acid.[6]
-
Immerse the platinum and calomel electrodes into the solution and connect them to the potentiometer.
-
Titration: Begin the titration with 0.1 N ceric sulfate, adding the titrant in small increments. Record the potential after each addition.
-
Continue the titration, reducing the increment volume as the potential begins to change more rapidly.
-
Endpoint Determination: The endpoint is the volume of titrant at which the largest change in potential occurs per unit volume of titrant added. This can be determined by plotting the potential versus the volume of titrant or by calculating the first or second derivative of the titration curve.
-
Blank Determination: Perform a blank determination by following the same procedure without the sample.[6]
Calculation: Calculate the percentage of this compound (C₄H₂FeO₄) in the sample using the following formula:
% this compound = {[(V_S - V_B) × N × F] / W} × 100
Where:
-
V_S = volume of titrant consumed by the sample (mL)
-
V_B = volume of titrant consumed by the blank (mL)
-
N = normality of the ceric sulfate titrant
-
F = equivalence factor for this compound (169.90 mg/meq)
-
W = weight of the sample (mg)
Quantitative Data Summary for Potentiometric Titration
| Parameter | Typical Value/Range |
| Sample Weight | 500 mg |
| Titrant | 0.1 N Ceric Sulfate |
| Indicator Electrode | Platinum |
| Reference Electrode | Calomel or Ag/AgCl |
| Expected Endpoint | Sharp potential change |
Workflow Diagram for Potentiometric Titration
Caption: Workflow for the potentiometric titration of this compound.
Voltammetric Methods for this compound Analysis
Voltammetric methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), offer rapid and sensitive analysis of this compound. These techniques involve applying a potential waveform to a working electrode (e.g., glassy carbon or gold) and measuring the resulting current as the ferrous ion is oxidized. The peak current is proportional to the concentration of ferrous ions in the sample.
Experimental Protocol for Cyclic Voltammetry
Objective: To quantify the ferrous iron content in a this compound sample using cyclic voltammetry with the standard addition method.[7]
Materials and Reagents:
-
This compound sample
-
Hydrochloric Acid (HCl), 1.0 M (as supporting electrolyte)
-
Standard Ferrous Sulfate (FeSO₄·7H₂O) solution (e.g., 50 mM in 1.0 M HCl)
-
Voltammetric analyzer with a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode or Gold Electrode
-
Reference Electrode: Ag/AgCl (3 M NaCl)
-
Auxiliary Electrode: Platinum wire
-
-
Polishing materials (e.g., alumina (B75360) powder)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina powder to a mirror finish, rinse with deionized water, and sonicate briefly.
-
Sample Preparation:
-
Voltammetric Measurement:
-
Transfer a known volume of the sample solution (e.g., 10 mL) into the electrochemical cell.
-
Immerse the electrodes and run a cyclic voltammogram over a suitable potential range (e.g., from a potential where no reaction occurs to a potential sufficient to oxidize Fe²⁺). Scan rate can be set, for example, at 100 mV/s.
-
Record the anodic peak current corresponding to the oxidation of Fe²⁺.
-
-
Standard Addition:
-
Add a small, known volume of the standard ferrous sulfate solution to the cell.
-
Run another cyclic voltammogram and record the new peak current.
-
Repeat the standard addition step 2-3 more times.
-
-
Data Analysis:
-
Plot the peak current versus the concentration of the added standard.
-
Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept corresponds to the concentration of ferrous iron in the sample.
-
Quantitative Data Summary for Voltammetric Analysis
| Parameter | Typical Value/Range |
| Working Electrode | Glassy Carbon or Gold |
| Reference Electrode | Ag/AgCl (3 M NaCl) |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | 1.0 M HCl |
| Scan Rate (CV) | 50-200 mV/s |
| Frequency (SWV) | 10-90 Hz |
| Pulse Height (SWV) | 10-200 mV |
| Step Potential (SWV) | 1-10 mV |
Logical Diagram for Voltammetric Analysis
Caption: Principle of voltammetric analysis for this compound.
Amperometric Detection of this compound
Amperometry is a sensitive technique that can be used for the detection of ferrous ions, often in a flow-injection analysis (FIA) system. A constant potential is applied to the working electrode, sufficient to oxidize Fe²⁺, and the resulting current is measured. The current is directly proportional to the concentration of ferrous ions passing the electrode.
Experimental Protocol for Amperometric Detection (in FIA)
Objective: To determine the concentration of this compound in a sample using flow-injection analysis with amperometric detection.
Materials and Reagents:
-
This compound sample
-
Carrier solution (e.g., a suitable buffer or dilute acid)
-
Standard this compound solutions for calibration
-
FIA system including a pump, injection valve, and flow cell
-
Potentiostat with an amperometric detector
-
Three-electrode system within the flow cell
Procedure:
-
System Setup: Set up the FIA system with the amperometric detector. Equilibrate the system by pumping the carrier solution until a stable baseline current is achieved.
-
Potential Application: Apply a constant potential to the working electrode at which the oxidation of Fe²⁺ occurs (determined from a cyclic voltammogram, e.g., +0.1 V vs. Ag/AgCl).[9]
-
Calibration:
-
Inject a series of standard this compound solutions of known concentrations into the FIA system.
-
Record the peak current for each standard.
-
Construct a calibration curve by plotting the peak current versus concentration.
-
-
Sample Analysis:
-
Prepare the this compound sample by dissolving it in the carrier solution and diluting it to a concentration within the calibration range.
-
Inject the sample solution into the FIA system and record the peak current.
-
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak current on the calibration curve.
Quantitative Data Summary for Amperometric Detection
| Parameter | Typical Value/Range |
| Detection Potential | +0.1 to +0.6 V vs. Ag/AgCl[9] |
| Carrier Solution | pH 2 buffer[9] |
| Linearity Range | e.g., 0.1 µM to 5.0 mM[9] |
| Limit of Detection (LOD) | e.g., 0.03 µM[9] |
Experimental Workflow for Amperometric FIA
Caption: Workflow for flow-injection analysis with amperometric detection.
Conclusion
Electrochemical methods provide a reliable, sensitive, and efficient means for the analysis of this compound in pharmaceutical applications. Potentiometric titration stands as a robust, high-precision reference method. Voltammetric techniques offer rapid analysis with high sensitivity, suitable for both quality control and research. Amperometry, particularly when coupled with flow-injection analysis, allows for automated and high-throughput screening. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
References
- 1. Potentiometric assessment of iron release during ferritin reduction by exogenous agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiometric titration of iron(II) ions [leybold-shop.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. drugfuture.com [drugfuture.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron-based metal–organic framework/graphene oxide composite electrodes for efficient flow-injection amperometric detection of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ferrous Fumarate in Animal Feed for Iron Deficiency Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive details and standardized protocols for utilizing ferrous fumarate (B1241708) in animal feed to study and address iron deficiency anemia. The information is intended to guide the design and execution of preclinical and nutritional studies.
Introduction to Ferrous Fumarate in Animal Nutrition
This compound (C₄H₂FeO₄) is an organic iron salt increasingly utilized in animal feed as a source of iron.[1] Its high bioavailability, good palatability, and stability make it an effective option for preventing and treating iron deficiency anemia in various livestock and research animals.[1] Compared to inorganic iron sources like ferrous sulfate (B86663), this compound is less likely to cause oxidative damage to other nutrients in the feed and demonstrates a higher absorption rate.[1] Studies have shown that the apparent iron absorption rate of this compound in piglets and broilers is 15%-30% higher than that of ferrous sulfate.[1]
Iron is a critical component of hemoglobin and myoglobin (B1173299), essential for oxygen transport and cellular respiration.[2] Iron deficiency can lead to anemia, characterized by reduced red blood cell count and hemoglobin levels, resulting in impaired growth, lethargy, and increased susceptibility to disease.[3][4]
Data Presentation: Efficacy of this compound Supplementation
The following tables summarize quantitative data from various studies on the effects of this compound supplementation in different animal species.
Table 1: this compound Supplementation in Piglets
| Parameter | Control Group | This compound Group | Duration | Key Findings | Reference |
| Daily Weight Gain | Standard Diet | + 80-150 mg/kg feed | Weaning Period | 5%-10% increase in daily weight gain. | [1] |
| Mortality Rate | Standard Diet | + 80-150 mg/kg feed | Weaning Period | 10%-15% reduction in mortality. | [1] |
| Hematological Parameters | N/A | 40 mg oral paste at 4 days of age | Weaning | Hematological parameters at weaning were comparable to pigs injected with 200 mg of gleptoferron. | [5] |
| Anemia Prevention | N/A | 100 mg oral dose at 1 day of age | 21 days | Comparable efficacy to intramuscular administration of 200 mg iron dextran (B179266). | [4] |
Table 2: this compound Supplementation in Poultry (Broilers)
| Parameter | Control Group | This compound Group | Duration | Key Findings | Reference |
| Average Daily Gain | Standard Diet | Supplemented | Growth Period | Statistically significant increases in ADG. | [3] |
| Feed Conversion Ratio | Standard Diet | Supplemented | Growth Period | Improved feed efficiency. | [3] |
| Meat Quality | Standard Diet | Supplemented | Growth Period | Improved meat color due to increased myoglobin content. | [1] |
Table 3: this compound Supplementation in Ruminants (Cattle & Sheep)
| Parameter | Control Group | This compound Group | Duration | Key Findings | Reference |
| Dosage for Anemia | N/A | 2 boli daily (1500 mg this compound per bolus) | 10-15 days | Effective for treating anemia and supporting growth in young calves. | [6] |
| General Supplementation | N/A | 50-100 mg/kg feed | Growth/Maintenance | Recommended dosage for maintenance of iron levels. | [1] |
Experimental Protocols
This section outlines detailed methodologies for conducting iron deficiency studies using this compound in animal models.
Objective: To induce iron deficiency anemia in rats and evaluate the efficacy of this compound supplementation.
Protocol:
-
Animal Model: Use weanling Wistar or Sprague-Dawley rats.
-
Housing: House animals in stainless steel or plastic cages to prevent iron contamination. Provide deionized water.
-
Induction of Anemia:
-
Feed a low-iron diet (LID) for a period of 4-8 weeks. The diet should contain less than 10 mg of iron per kg.
-
Monitor hematological parameters weekly to confirm the development of anemia (hemoglobin levels < 10 g/dL).[7]
-
-
Treatment Groups:
-
Control Group: Continue feeding the LID.
-
This compound Group: Supplement the LID with this compound. A typical dose is 50 mg of elemental iron per kg of diet.
-
Positive Control Group (Optional): Supplement the LID with a known iron source like ferrous sulfate at an equivalent elemental iron concentration.
-
-
Treatment Duration: Administer the supplemented diets for 2-4 weeks.
-
Data Collection:
-
Weekly: Measure body weight and feed intake.
-
At baseline and end of study: Collect blood samples via tail vein or cardiac puncture for a complete blood count (CBC) to determine hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).
-
At end of study: Collect liver and spleen samples to measure tissue iron stores (ferritin).
-
-
Analytical Methods:
-
Hematological Analysis: Use an automated hematology analyzer.
-
Tissue Iron Analysis: Use atomic absorption spectrometry or colorimetric assays.
-
Objective: To evaluate the efficacy of oral this compound in preventing iron deficiency anemia in suckling piglets.
Protocol:
-
Animal Model: Use newborn piglets from sows with no iron supplementation in their late gestation feed.
-
Treatment Groups:
-
Negative Control Group: No iron supplementation.
-
This compound Group: Administer a single oral dose of this compound paste (e.g., 40 mg of elemental iron) at 3-4 days of age.[5]
-
Positive Control Group: Administer a single intramuscular injection of iron dextran (e.g., 200 mg of elemental iron) at 3-4 days of age.[4]
-
-
Study Duration: From birth to weaning (approximately 21-28 days).
-
Data Collection:
-
At birth and weaning: Measure body weight.
-
At weaning: Collect blood samples from the anterior vena cava or orbital sinus to perform a complete blood count (CBC).
-
-
Outcome Measures:
-
Compare hemoglobin and hematocrit levels between groups to assess the prevention of anemia (anemia is often defined as hemoglobin < 8 g/dL in piglets).[8]
-
Compare average daily gain (ADG) from birth to weaning.
-
Visualizations
Caption: Workflow for a rodent iron deficiency anemia study.
Caption: Simplified pathway of iron absorption and utilization.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. hematology.org [hematology.org]
- 3. This compound’s Impact on Weight Gain - HONDE TECHNOLOGY CO.,LTD FEED [hondetcfd.com]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. A comparison of 4 iron supplementation protocols to protect suckling piglets from anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AK-IRON – Credence Remedies [credenceremedies.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Isotopic Labeling of Ferrous Fumarate in Absorption Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron deficiency remains a global health challenge, and ferrous fumarate (B1241708) is a commonly used iron salt for fortification and supplementation. Understanding its bioavailability is crucial for effective treatment and prevention strategies. Isotopic labeling offers a powerful and precise method to trace the absorption, distribution, and metabolism of iron from ferrous fumarate in vivo. This document provides detailed application notes and protocols for designing and conducting such studies using stable isotopes. Stable isotopes, such as ⁵⁷Fe and ⁵⁸Fe, are non-radioactive and safe for use in human subjects, including vulnerable populations like infants and pregnant women.[1]
The principle behind this technique involves administering this compound enriched with a specific iron isotope and subsequently measuring the incorporation of this isotope into the bloodstream, typically in red blood cells.[2] This allows for the accurate quantification of fractional iron absorption (FIA) and the study of factors that may influence it.
Key Applications
-
Bioavailability Studies: Determine the fraction of iron absorbed from this compound supplements or fortified foods.
-
Comparative Studies: Compare the absorption of iron from this compound with other iron compounds (e.g., ferrous sulfate) or formulations.[3]
-
Enhancer and Inhibitor Effects: Investigate the impact of various food components, such as ascorbic acid, phytates, and prebiotics like galacto-oligosaccharides (GOS), on iron absorption from this compound.[3][4][5][6][7]
-
Pharmacokinetic Analysis: Characterize the kinetics of iron absorption through the generation of stable isotope appearance curves (SIAC).[4][8]
-
Studies in Specific Populations: Assess iron absorption in different demographic groups, including infants, children, and women with varying iron statuses.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound absorption using isotopic labeling.
Table 1: Fractional Iron Absorption (FIA) of this compound Under Various Conditions
| Population | Iron Dose (elemental) | Condition | Geometric Mean FIA (%) | Range (%) | Reference |
| Iron-depleted women | 14 mg | With 15g GOS | 20.3 | 8.6 - 38.7 | [4] |
| Iron-depleted women | 14 mg | Without GOS | 15.6 | 10.6 - 24.8 | [4] |
| Iron-depleted women | 14 mg | In water with GOS | +61% increase vs without | N/A | [5] |
| Iron-depleted women | 14 mg | In a meal with GOS | +28% increase vs without | N/A | [5] |
| Infants with IDA | 30 mg or 45 mg | In maize-based porridge | 8.25 | 2.9 - 17.8 | [9][10] |
| Infants with ID | 30 mg or 45 mg | In maize-based porridge | 4.48 | 1.1 - 10.6 | [9][10] |
| Iron-sufficient infants | 30 mg or 45 mg | In maize-based porridge | 4.65 | 1.5 - 12.3 | [9][10] |
IDA: Iron Deficiency Anemia, ID: Iron Deficiency, GOS: Galacto-oligosaccharides
Table 2: Pharmacokinetic Parameters of this compound Absorption in Iron-Depleted Women
| Parameter | With 15g GOS (Mean ± SD) | Without GOS (Mean ± SD) | p-value | Reference |
| AUC (µ g/min ) | 5830.9 ± 4717.3 | 4454.0 ± 3260.7 | 0.064 | [4] |
| tmax (h) | 3.08 ± 0.47 | 2.80 ± 0.50 | 0.096 | [4] |
AUC: Area Under the Curve (from Stable Isotope Appearance Curve), tmax: Time of peak serum isotope concentration
Experimental Protocols
Protocol 1: In Vivo this compound Absorption Study Using a Dual-Stable-Isotope Crossover Design
This protocol is designed to compare the absorption of this compound under two different conditions (e.g., with and without an absorption enhancer).
1. Materials and Reagents:
-
Isotopically labeled this compound (e.g., ⁵⁷Fe-ferrous fumarate and ⁵⁸Fe-ferrous fumarate).
-
Test meal or vehicle (e.g., water, maize-based porridge).
-
Enhancer/Inhibitor substance (if applicable).
-
Venous blood collection supplies (EDTA-treated tubes).
-
Centrifuge.
-
Ultra-pure water and acids for sample digestion.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Thermal Ionization Mass Spectrometer (TIMS).
2. Study Design:
-
Participants: Recruit a cohort of subjects based on the study objectives (e.g., iron-depleted women).
-
Design: Employ a randomized, crossover design.
-
Washout Period: A washout period of at least 14 days between the two interventions is recommended to allow for the clearance of the isotopic tracer.[4]
-
Intervention:
-
Day 1: Administer the first test meal containing a known dose of this compound labeled with one isotope (e.g., 14 mg iron as ⁵⁷Fe-ferrous fumarate).
-
Day 15 (after washout): Administer the second test meal containing the same dose of this compound labeled with a different isotope (e.g., 14 mg iron as ⁵⁸Fe-ferrous fumarate) under the second condition.
-
3. Sample Collection:
-
Baseline Blood Sample: Collect a venous blood sample before the first intervention to determine baseline iron status and natural isotopic abundance.
-
Post-Intervention Blood Samples:
4. Sample Preparation and Analysis:
-
Erythrocyte Separation: Centrifuge blood samples to separate plasma and erythrocytes.
-
Sample Digestion: Digest a known amount of erythrocytes using appropriate acid mixtures.
-
Isotopic Analysis: Determine the isotopic composition of iron in the digested samples using ICP-MS or TIMS.
5. Data Analysis:
-
Calculate Circulating Iron: Determine the total amount of circulating iron based on blood volume and hemoglobin concentration.
-
Calculate Isotope Incorporation: Calculate the amount of the administered iron isotope incorporated into erythrocytes based on the shift in the isotope ratio.[3]
-
Calculate Fractional Iron Absorption (FIA): FIA (%) = (Amount of isotope incorporated into erythrocytes / Total amount of isotope administered) x 100
-
Generate SIAC: Plot the serum concentration of the administered isotope over time. Calculate pharmacokinetic parameters such as AUC and tmax.[4]
Protocol 2: In Vitro Dialyzability of this compound
This protocol provides an in vitro method to assess the solubility and potential bioavailability of iron from this compound.
1. Materials and Reagents:
-
This compound.
-
Simulated gastric and intestinal juices.
-
Dialysis tubing (with an appropriate molecular weight cutoff).
-
pH meter.
-
Shaking water bath or incubator.
-
Spectrophotometer or ICP-OES for iron quantification.
2. Procedure:
-
Simulated Gastric Digestion:
-
Dissolve a known amount of this compound in simulated gastric juice (e.g., pepsin in HCl, pH 2.0).
-
Incubate at 37°C with gentle shaking for a specified period (e.g., 1-2 hours).
-
-
Simulated Intestinal Digestion:
-
Adjust the pH of the gastric digest to mimic the small intestine (e.g., pH 6-7) using a buffer.
-
Add pancreatin (B1164899) and bile salts.
-
-
Dialysis:
-
Transfer the intestinal digest into a dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of a buffer that mimics the intestinal environment.
-
Incubate at 37°C with shaking for a defined period.
-
-
Iron Quantification:
-
Measure the concentration of iron in the dialysate (the solution outside the dialysis bag).
-
3. Data Analysis:
-
Calculate Percent Dialyzability: % Dialyzability = (Amount of iron in dialysate / Total amount of iron in the initial sample) x 100
Visualizations
Signaling Pathway of Non-Heme Iron Absorption
The absorption of non-heme iron, such as that from this compound, is a tightly regulated process in the duodenum.
Caption: Pathway of non-heme iron absorption in the duodenal enterocyte.
Experimental Workflow for a Crossover Isotopic Labeling Study
This diagram outlines the key steps in a clinical study investigating this compound absorption.
Caption: Crossover study design for this compound absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consumption of Galacto-Oligosaccharides Increases Iron Absorption from this compound: A Stable Iron Isotope Study in Iron-Depleted Young Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of iron absorption from intrinsically labeled microencapsulated this compound (sprinkles) in infants with different iron and hematologic status by using a dual-stable-isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Quality Control of Pharmaceutical-Grade Ferrous Fumarate
Introduction
Ferrous fumarate (B1241708) (C₄H₂FeO₄) is an iron(II) salt of fumaric acid widely used in the pharmaceutical industry as an iron supplement to treat and prevent iron-deficiency anemia.[1][2][3] It is valued for its high elemental iron content (approximately 33% by weight) and stability.[1][3][4] Ensuring the quality, safety, and efficacy of ferrous fumarate as an active pharmaceutical ingredient (API) is critical. This requires rigorous testing against established pharmacopeial standards, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP).[5][6]
These application notes provide a detailed overview of the key quality control parameters, acceptance criteria, and experimental protocols for testing pharmaceutical-grade this compound.
Physicochemical Properties
This compound is an odorless, reddish-orange to reddish-brown, fine powder.[1][4][7] It is slightly soluble in water and very slightly soluble in ethanol.[4][7][8]
Quality Control Parameters and Specifications
The following table summarizes the critical quality control tests and their acceptance criteria as specified by the USP and Ph. Eur./BP monographs.
| Parameter | Test | USP Specification | Ph. Eur./BP Specification |
| Description | Visual Examination | Reddish-orange to reddish-brown powder.[1][4] | Fine, reddish-orange or reddish-brown powder.[7][8] |
| Identification | A: Infrared Spectroscopy | The IR spectrum of the fumaric acid obtained from the sample corresponds to that of USP Fumaric Acid RS.[9][10][11] | TLC shows the principal spot is similar in position and size to the reference.[8][12] |
| B: Chemical Test for Iron | The filtrate responds to the qualitative tests for Iron <191>.[9][10][11] | Gives reaction (a) of iron.[7][12] | |
| Assay | Titrimetry | 97.0% - 101.0% of C₄H₂FeO₄ (on dried basis).[9][13] | 93.0% - 101.0% of C₄H₂FeO₄ (on dried basis).[7][8] |
| Impurities | Loss on Drying | Not more than 1.5%.[9][11] | Not more than 1.0%.[12] |
| Sulfate (B86663) | Not more than 0.2%.[9][11] | Not more than 0.2%.[7][12] | |
| Arsenic | Not more than 3 ppm.[10][11] | Not more than 5 ppm.[12] | |
| Ferric Iron | Not specified in the main monograph for the substance. | Not more than 2.0%.[7][12] | |
| Heavy Metals | Not specified (elemental impurities are controlled under <232>). | Not more than 50 ppm.[12] | |
| Organic Volatile Impurities | Meets the requirements of USP <467>.[9][10] | Not specified. | |
| Performance (Tablets) | Dissolution | Not less than 75% (Q) dissolved in 45 minutes.[14][15] | Not specified for the API. |
Experimental Workflows and Logical Relationships
The quality control process for this compound follows a logical sequence, from initial characterization to impurity profiling and final assay determination, ensuring the material is safe and effective for its intended use.
Caption: Overall quality control workflow for pharmaceutical-grade this compound.
Detailed Experimental Protocols
Identification A: Infrared (IR) Spectroscopy (USP Method)
-
Principle: This test confirms the identity of the fumarate moiety in the sample. Fumaric acid is first isolated from the this compound salt and its infrared absorption spectrum is compared to that of a reference standard.[9][11]
-
Apparatus & Reagents:
-
Infrared Spectrophotometer
-
Potassium Bromide (IR grade)
-
Fine-porosity, sintered-glass crucible
-
Drying oven
-
Dilute Hydrochloric Acid (1 in 2 and 3 in 100)
-
USP Fumaric Acid Reference Standard (RS)
-
-
Protocol:
-
Sample Preparation: To 1.5 g of this compound, add 25 mL of dilute hydrochloric acid (1 in 2). Dilute with water to 50 mL and heat to dissolve.[11]
-
Cool the solution and filter through a fine-porosity, sintered-glass crucible.[11]
-
Wash the precipitate on the filter with dilute hydrochloric acid (3 in 100). Save the filtrate for Identification Test B.[11]
-
Dry the precipitate (fumaric acid) at 105°C.[11]
-
Standard Preparation: Prepare a similar dispersion using USP Fumaric Acid RS.
-
Analysis: Prepare a potassium bromide dispersion of the dried precipitate. Record the IR spectrum and compare it with the spectrum obtained from the USP Fumaric Acid RS.[11]
-
-
Acceptance Criteria: The IR absorption spectrum of the precipitate from the sample exhibits maxima only at the same wavelengths as that of the USP Fumaric Acid RS.[9][11]
Identification B: Test for Iron (USP Method)
-
Principle: This is a qualitative test to confirm the presence of ferrous ions (Fe²⁺) in the sample.
-
Protocol:
-
Use a portion of the filtrate saved from Identification Test A.
-
Perform the general identification tests for Iron as described in USP General Chapter <191>. This typically involves adding potassium ferricyanide (B76249) TS, which forms a dark blue precipitate in the presence of ferrous salts.
-
-
Acceptance Criteria: The solution gives a positive test for iron.[9][11]
Assay (USP Method)
-
Principle: The assay determines the purity of this compound using a redox titration. Ferric ions (Fe³⁺) are first reduced to ferrous ions (Fe²⁺) using stannous chloride. The excess stannous chloride is removed, and the ferrous ions are then titrated with a standardized solution of ceric sulfate, a strong oxidizing agent.[9][16]
-
Apparatus & Reagents:
-
500-mL conical flask
-
Burette
-
0.1 N Ceric Sulfate VS (Volumetric Solution)
-
Dilute Hydrochloric Acid (2 in 5 and 3 in 10)
-
Stannous Chloride solution (5.6 g in 50 mL of 3 in 10 HCl)
-
Mercuric Chloride solution (1 in 20)
-
Dilute Sulfuric Acid (1 in 2)
-
Phosphoric Acid
-
Orthophenanthroline TS (Test Solution, indicator)
-
-
Protocol:
Caption: Step-by-step workflow for the assay of this compound via ceric sulfate titration.
-
Calculation: Perform a blank determination and make any necessary corrections. Each mL of 0.1 N ceric sulfate is equivalent to 16.99 mg of C₄H₂FeO₄.[9]
-
Acceptance Criteria: Contains not less than 97.0% and not more than 101.0% of C₄H₂FeO₄, calculated on the dried basis.[9][13]
Limit of Arsenic (USP Method)
-
Principle: This test, based on the Gutzeit method, detects arsenic impurities. Arsenic in the sample is reduced to arsine gas (AsH₃) using zinc and acid. The resulting gas reacts with mercuric chloride paper to produce a yellow stain, the intensity of which is proportional to the amount of arsenic present.[17][18][19]
-
Apparatus & Reagents:
-
Gutzeit apparatus (arsine generator)[18]
-
Sulfuric Acid
-
Mercuric chloride paper
-
Arsenic-free reagents (Zinc, Potassium Iodide, Stannous Chloride)
-
-
Protocol:
Caption: Workflow for the limit test for arsenic using the Gutzeit method.
-
Acceptance Criteria: The resulting solution meets the requirements of the test. The limit is not more than 3 ppm.[10][11]
Loss on Drying (USP Method)
-
Principle: This gravimetric test determines the amount of volatile matter (primarily water) in the sample by measuring the percentage weight loss after drying under specified conditions.
-
Apparatus:
-
Drying oven capable of maintaining 105 ± 2°C
-
Analytical balance
-
Weighing bottle
-
-
Protocol:
-
Accurately weigh a sample of this compound in a tared weighing bottle.
-
Dry the sample at 105°C for 16 hours.[9]
-
Cool in a desiccator to room temperature and reweigh.
-
Calculate the percentage loss in weight.
-
-
Acceptance Criteria: Loses not more than 1.5% of its weight.[9]
Dissolution (USP Method for Tablets)
-
Principle: This performance test measures the rate and extent to which the active ingredient dissolves from a solid dosage form (tablet) under specified conditions. It is crucial for predicting in vivo bioavailability.[15]
-
Apparatus & Reagents:
-
Protocol:
-
Medium: Place 900 mL of the dissolution medium in each vessel, maintained at 37 ± 0.5°C.[14]
-
Apparatus: Use USP Apparatus 2 (paddles) at a rotation speed of 75 rpm.[14]
-
Procedure: Place one tablet in each vessel and start the apparatus.
-
Time: After 45 minutes, withdraw a sample from each vessel and filter.[14]
-
Analysis: Determine the amount of C₄H₂FeO₄ dissolved by employing atomic absorption spectrophotometry at a wavelength of about 248.3 nm. Compare the results against a Standard solution of known iron concentration.[14][15]
-
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of C₄H₂FeO₄ is dissolved in 45 minutes.[14]
References
- 1. This compound FCC [chem-lygzhhg.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound | 141-01-5 [chemicalbook.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
- 8. Iron or this compound EP BP USP IP Manufacturers, with SDS MSDS [mubychem.com]
- 9. uspbpep.com [uspbpep.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. newdruginfo.com [newdruginfo.com]
- 12. drugfuture.com [drugfuture.com]
- 13. This compound [doi.usp.org]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. pharmaguddu.com [pharmaguddu.com]
- 19. asianjpr.com [asianjpr.com]
Application Notes and Protocols: Animal Models of Iron Deficiency Anemia for Efficacy Testing of Ferrous Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron Deficiency Anemia (IDA) is a widespread nutritional disorder characterized by a reduction in red blood cells due to insufficient iron. Animal models are crucial for understanding the pathophysiology of IDA and for the preclinical evaluation of iron therapeutics.[1][2] Rodent models, particularly rats and mice, are frequently used due to their physiological similarities to humans and ease of management.[1][3] The most common method for inducing IDA in these models is through a specially formulated low-iron diet.[3][4][5] Ferrous fumarate (B1241708) is an oral iron supplement known for its high bioavailability and effectiveness in treating iron deficiency.[6][7][8] These application notes provide detailed protocols for inducing IDA in rodent models and for assessing the efficacy of ferrous fumarate supplementation.
Animal Models for Iron Deficiency Anemia
The most widely used and practical model for studying nutritional iron deficiency is the diet-induced anemia model in rodents.[3]
-
Rat Models: Rats are generally more susceptible to developing IDA from dietary iron deprivation compared to many common laboratory mouse strains, making them a robust model for such studies.[3] Sprague-Dawley and Wistar rats are commonly used.[1][9]
-
Mouse Models: While more resistant to dietary iron deficiency, mouse models are also utilized, especially when genetically modified strains are required to study specific aspects of iron metabolism.[3][5][10] Balb/c and C57BL/6 are common strains.[5]
The choice of model depends on the specific research question, but the diet-induced rat model is highly recommended for efficacy testing of iron supplements like this compound.
Experimental Protocols
Protocol 2.1: Induction of Diet-Induced Iron Deficiency Anemia in Rodents
This protocol describes the standard method for inducing IDA in rats or mice using a low-iron diet.
Materials:
-
Weanling (21-day old) male Sprague-Dawley or Wistar rats.
-
Stainless steel cages with wire mesh bottoms to prevent coprophagy.
-
Iron-deficient diet (containing 2-6 mg Fe/kg).[9]
-
Standard rodent diet (control group).
-
Deionized drinking water.
-
Equipment for blood collection and analysis.
Procedure:
-
Acclimatization: Upon arrival, allow the animals to acclimate for one week while feeding them a standard diet.
-
Group Allocation: Randomly assign animals to a control group and an iron-deficient group.
-
Diet Administration:
-
Monitoring: Monitor body weight and food consumption regularly throughout the study.
-
Confirmation of Anemia: After the induction period, collect a small blood sample to confirm the anemic state. Anemia is typically confirmed by significantly lower hemoglobin levels (e.g., <10 g/dL in rats).[1][9]
Protocol 2.2: Efficacy Testing of this compound
Once IDA is established, this protocol can be used to evaluate the therapeutic efficacy of this compound.
Procedure:
-
Group Formation: Sub-divide the anemic animals into at least two groups:
-
IDA Control Group: Continues to receive the iron-deficient diet.
-
This compound Group: Receives the iron-deficient diet supplemented with this compound. A positive control group receiving ferrous sulfate (B86663) can also be included for comparison.[9]
-
-
Dosing: this compound can be administered by oral gavage or mixed directly into the feed. Dosage can vary, but typical supplementation levels in feed are around 10-50 mg of iron per kg of diet.[9]
-
Treatment Period: The treatment duration is typically 2-4 weeks, during which hematological and biochemical parameters are monitored.[4]
-
Final Analysis: At the end of the treatment period, collect terminal blood and tissue samples for comprehensive analysis.
Protocol 2.3: Sample Collection and Hematological Analysis
Procedure:
-
Blood Collection: Collect blood samples (0.1-0.3 mL) from the saphenous vein or tail vein for interim analysis.[9] For terminal collection, blood can be collected via cardiac puncture under anesthesia. Use microtubes containing EDTA as an anticoagulant.[9]
-
Hemoglobin (Hb) Measurement: Use an automated hematology analyzer or a portable hemoglobinometer for accurate Hb concentration measurement.[5][9]
-
Hematocrit (Hct) Measurement: Hematocrit can be determined using an automated analyzer or through the microhematocrit method.[11][12]
-
Fill a heparinized capillary tube with whole blood.
-
Seal one end of the tube.
-
Centrifuge in a microhematocrit centrifuge.
-
Measure the packed red cell volume as a percentage of the total blood volume.
-
Protocol 2.4: Biochemical Analysis of Iron Status
Procedure:
-
Serum Preparation: Collect blood in tubes without anticoagulant. Allow it to clot, then centrifuge to separate the serum. Store serum at -20°C or below until analysis.[13]
-
Serum Iron (SI) Measurement: Serum iron concentration is typically measured using colorimetric assays available as commercial kits. The method often involves the release of iron from transferrin, reduction of Fe3+ to Fe2+, and reaction with a chromogen like FerroZine.[13]
-
Serum Ferritin (SF) Measurement: Serum ferritin is a key indicator of iron stores and is measured using immunoassays such as ELISA.[14][15] Commercial ELISA kits for rat or mouse ferritin are widely available.
Data Presentation
The following tables present representative data for expected outcomes in a rat model of diet-induced IDA treated with a ferrous iron supplement.
Table 1: Hematological Parameters in a Rat Model of IDA
| Parameter | Normal Control | IDA Control (Untreated) | This compound Treated |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 7.2 ± 0.6 | 13.8 ± 0.7 |
| Hematocrit (%) | 45.2 ± 2.5 | 25.1 ± 2.1 | 43.5 ± 2.3 |
| Red Blood Cell Count (x10⁶/µL) | 7.8 ± 0.5 | 4.5 ± 0.4 | 7.5 ± 0.6 |
| Mean Corpuscular Volume (fL) | 58.0 ± 2.1 | 55.8 ± 1.9 | 58.1 ± 2.0 |
| Mean Corpuscular Hemoglobin (pg) | 18.6 ± 0.7 | 16.0 ± 0.6 | 18.5 ± 0.8 |
Values are presented as mean ± SD. Data is representative and extrapolated from studies on ferrous iron supplementation.[2]
Table 2: Biochemical Iron Status Indicators in a Rat Model of IDA
| Parameter | Normal Control | IDA Control (Untreated) | This compound Treated |
| Serum Iron (µg/dL) | 150 ± 20 | 50 ± 15 | 140 ± 25 |
| Serum Ferritin (ng/mL) | 80 ± 10 | <10 | 75 ± 12 |
| Total Iron Binding Capacity (µg/dL) | 350 ± 30 | 500 ± 40 | 360 ± 35 |
| Transferrin Saturation (%) | 43 ± 5 | 10 ± 3 | 39 ± 6 |
Values are presented as mean ± SD. Data is representative based on typical findings in iron deficiency studies.
Visualization of Pathways and Workflows
Experimental Workflow Diagram
Caption: Workflow for IDA induction and this compound efficacy testing.
Intestinal Iron Absorption Pathway
Caption: Simplified pathway of non-heme iron absorption in the duodenum.[16][17]
References
- 1. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. benchchem.com [benchchem.com]
- 3. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 5. MetaBiblioteca Bot Detection [revistas.urp.edu.pe]
- 6. ashpublications.org [ashpublications.org]
- 7. ruipugroup.com [ruipugroup.com]
- 8. nbinno.com [nbinno.com]
- 9. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A genetic mouse model of severe iron deficiency anemia reveals tissue-specific transcriptional stress responses and cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affordable Method for Hematocrit Determination in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Check Iron Levels at Home With a Ferritin Test | Smith Biomed [smithbiomed.com]
- 16. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. teachmephysiology.com [teachmephysiology.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ferrous Fumarate Bioavailability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in improving the bioavailability of poorly soluble ferrous fumarate (B1241708).
Section 1: Frequently Asked Questions (FAQs)
Q1: What limits the oral bioavailability of ferrous fumarate?
A1: The oral bioavailability of this compound is primarily limited by its poor solubility. It is only slightly soluble in water and requires an acidic environment, such as that in the stomach, to dissolve effectively.[1][2][3][4] This dissolution rate-limited absorption means that undissolved particles may pass through the optimal absorption sites in the duodenum and upper jejunum, reducing the amount of iron available to the body.[5]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on improving its dissolution rate and solubility. These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.[3][6]
-
Use of Excipients: Incorporating surfactants, dispersants, or wetting agents in the formulation can improve the wettability and dissolution of the drug.[1][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.[1][8]
-
Complexation/Encapsulation: Techniques like forming complexes or encapsulating the drug in systems like liposomes can protect the iron and modify its release and absorption characteristics.[2][9]
-
Addition of Absorption Enhancers: Co-administering substances like ascorbic acid (Vitamin C) can significantly increase iron absorption.[[“]][11]
Q3: How does particle size impact the absorption of this compound?
A3: Bioavailability of iron compounds is often inversely related to their particle size.[3] Reducing the particle size to the micro or nano-scale increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate in gastrointestinal fluids.[6][12] This enhanced dissolution allows more ferrous ions (Fe2+) to be available for absorption in the upper small intestine.[3] Studies have shown that nanoparticles can improve iron absorption and lead to higher bioavailability.[3]
Q4: Can excipients like surfactants and dispersants improve dissolution?
A4: Yes. Surfactants, such as sodium lauryl sulfate (B86663) (SLS), and dispersants, like sodium starch glycollate (SSG), can markedly improve the dissolution of poorly soluble drugs like this compound.[1][7] SSG, when included in capsule formulations, was found to cause a rapid dispersal of capsule contents, leading to a marked increase in the dissolution rate of this compound.[1] Surfactants work by reducing the surface tension between the drug particles and the dissolution medium, improving wetting and solubilization.[7]
Q5: Is there a significant difference in bioavailability between this compound and ferrous sulfate?
A5: Under normal conditions in non-anemic individuals, this compound is generally absorbed as well as ferrous sulfate, which is often considered the gold standard for oral iron supplementation.[5][13] Studies in women and children have shown no significant differences in iron absorption between the two salts when administered in a fortified drink.[13] However, the formulation can play a crucial role. For instance, the addition of enhancers like Na2EDTA was shown to improve absorption from ferrous sulfate more significantly than from this compound.[11]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent or Slow Dissolution in In Vitro Tests
| Possible Cause | Troubleshooting Step |
| Particle Agglomeration | Drug particles may aggregate, reducing the effective surface area. Ensure adequate mixing and consider including a dispersant like sodium starch glycollate in the formulation.[1] |
| Improper Formulation | The choice and concentration of excipients are critical. If using lubricants like magnesium stearate, be aware that it is hydrophobic and excessive amounts or prolonged blending can retard dissolution.[4] |
| Dissolution Medium Issues | The pH and composition of the medium are vital. This compound's solubility is pH-dependent.[3] Ensure the buffer is correctly prepared and stable.[14] Contaminants or incorrect grades of surfactants (e.g., SLS) can also interfere with results.[15] |
| Vibration or Equipment Malfunction | External vibrations can affect dissolution results. Ensure the dissolution apparatus is on a stable surface. Regularly calibrate equipment, including vessel dimensions, rotation speed, and temperature.[16] |
Issue 2: High Variability in Animal/Clinical Bioavailability Studies
| Possible Cause | Troubleshooting Step |
| Food Effects | The presence and composition of food can significantly alter iron absorption. Components in meals can either inhibit or enhance absorption. For consistent results, standardize feeding protocols relative to dose administration. |
| Physiological Differences | An individual's iron status (e.g., iron-deficient vs. iron-sufficient) dramatically impacts absorption efficiency. Stratify study subjects based on baseline iron levels (e.g., serum ferritin) to reduce variability.[9] |
| Formulation Instability | The formulation may not be stable, leading to changes in physical properties (e.g., particle size, aggregation) over time. Conduct stability testing on your formulation under relevant storage conditions.[1] |
| Dosing Regimen | High doses of oral iron can trigger an increase in the hormone hepcidin, which downregulates iron absorption for up to 24 hours.[9] This can cause lower-than-expected absorption on subsequent days. Consider alternate-day dosing, which has been shown to improve fractional iron absorption.[9] |
Section 3: Data Presentation
Table 1: Effect of Excipients on this compound Dissolution
| Formulation | Key Excipient | Dissolution Medium | Time (min) | % Drug Dissolved (Mean) | Reference |
| F1 | Starch | 0.1 N HCl | 45 | < 70% | [1] |
| F2 | Polysorbate 80 | 0.1 N HCl | 45 | < 70% | [1] |
| F3 | Sodium Starch Glycollate (2.5%) | 0.1 N HCl | 40 | ~100% | [1] |
| F4 | Sodium Starch Glycollate (5.0%) | 0.1 N HCl | 40 | ~100% | [1] |
Table 2: Effect of Enhancers on Iron Absorption from this compound
| Study Population | Fortification Compound | Enhancer (Molar Ratio) | Geometric Mean Iron Absorption (%) | Reference |
| Adult Women | This compound | None | 3.0 | [11] |
| Adult Women | Ferrous Sulfate | None | 3.1 | [11] |
| Adult Women | This compound | Na2EDTA (1:1) | 3.3 | [11] |
| Adult Women | Ferrous Sulfate | Na2EDTA (1:1) | 5.3 | [11] |
| Adult Women | This compound | Ascorbic Acid (4:1) | 10.4 | [11] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Nanoliposomes
-
Objective: To encapsulate this compound in nanoliposomes to improve stability and potentially alter absorption pathways.
-
Methodology (Thin Film Hydration):
-
Lipid Film Preparation: Dissolve phospholipids (B1166683) (e.g., Dipalmitoyl phosphatidylcholine) and cholesterol in an organic solvent mixture (e.g., chloroform (B151607) and methanol) in a round-bottom flask.[2]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., dissolved in deionized water, potentially with ascorbic acid as an antioxidant). Agitate the flask to allow liposomes to form.[2]
-
Size Reduction: To achieve a uniform nanometer-scale particle size, subject the liposome (B1194612) suspension to sonication or pass it through a size extruder with a polycarbonate membrane (e.g., 0.2 μm).[2]
-
Purification: Purify the resulting nanoliposome preparation using a technique like solid-phase extraction to remove any unencapsulated drug.[2]
-
Characterization: Analyze the formulation for particle size, polydispersity index, zeta potential, and encapsulation efficiency.[17]
-
Protocol 2: In Vitro Dissolution Testing for this compound Tablets
-
Objective: To assess the rate and extent of drug release from a solid dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Methodology:
-
Medium Preparation: Prepare the dissolution medium. A common medium is 900 mL of 0.1 N hydrochloric acid, which simulates gastric fluid. For certain formulations, a surfactant like 0.5% sodium lauryl sulfate (SLS) may be added to facilitate dissolution. Maintain the temperature at 37 ± 0.5 °C.
-
Test Setup: Place one tablet in each dissolution vessel.
-
Operation: Start the apparatus at a specified rotation speed (e.g., 75 rpm).
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples immediately.
-
Analysis: Determine the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry after complexation with o-phenanthroline.[18][19]
-
Calculation: Calculate the cumulative percentage of the drug dissolved at each time point, correcting for the volume replaced.
-
Section 5: Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. ijss-sn.com [ijss-sn.com]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. cambridge.org [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the bioavailability of this compound and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. pharmtech.com [pharmtech.com]
- 17. japsonline.com [japsonline.com]
- 18. Design of sustained release pellets of this compound using cow ghee as hot-melt coating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Side Effects of Ferrous Fumarate in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the common gastrointestinal (GI) side effects associated with ferrous fumarate (B1241708) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of ferrous fumarate observed in clinical trials?
A1: The most frequently reported GI side effects include nausea, constipation, diarrhea, abdominal discomfort, and dark-colored stools.[[“]][2][3][4][5][6] These side effects are a primary reason for non-adherence to treatment regimens in clinical trials.[7][8]
Q2: What is the underlying mechanism of these GI side effects?
A2: The GI side effects are primarily caused by the presence of unabsorbed iron in the gastrointestinal tract.[7] This unabsorbed iron can lead to the generation of reactive oxygen species (ROS), which in turn causes oxidative stress, inflammation, and damage to the intestinal lining.[8][9][10] This can disrupt the gut barrier and alter the gut microbiota, contributing to symptoms like constipation and bloating.[7][9]
Q3: How does the formulation of an iron supplement impact the incidence of GI side effects?
A3: The formulation plays a crucial role. Conventional, immediate-release formulations like this compound and ferrous sulfate (B86663) are associated with a higher incidence of GI side effects compared to newer formulations.[[“]][7] Modified-release or slow-release formulations are designed to release iron more gradually, which may reduce GI discomfort, though their absorption might be lower.[7][11] Other formulations like ferrous bisglycinate chelate and sucrosomial iron are often better tolerated.[[“]][7]
Q4: Can dietary modifications help in managing these side effects?
A4: Yes, dietary changes can be effective. Taking this compound with food can help reduce nausea and stomach irritation, although it may also decrease iron absorption.[11][12][13] Increasing dietary fiber and fluid intake can help alleviate constipation.[4][11][14] It is also advisable to avoid taking iron supplements with milk, calcium, antacids, high-fiber foods, and caffeinated beverages as they can inhibit iron absorption.[11][13][15]
Q5: Is there an optimal dosing strategy to minimize side effects while ensuring efficacy?
A5: Recent studies suggest that alternate-day dosing may improve iron absorption and be better tolerated than daily dosing.[7][12] This is because daily iron intake can increase hepcidin (B1576463) levels, a hormone that inhibits iron absorption.[7] Lowering the overall daily dose or splitting the dose throughout the day can also reduce the incidence of side effects.[11][12]
Troubleshooting Guide
This guide provides a structured approach to addressing specific GI side effects encountered during a clinical trial involving this compound.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High incidence of nausea and vomiting | High concentration of free iron in the stomach. | 1. Administer this compound with a small meal.[4][11] 2. Consider a dose reduction or splitting the daily dose.[11][12] 3. Evaluate the potential of switching to a modified-release formulation or a different iron salt like ferrous bisglycinate.[[“]][11] |
| Participant complaints of constipation | Unabsorbed iron altering gut motility and microbiota.[7] | 1. Recommend an increase in dietary fiber and fluid intake.[4][11] 2. Suggest regular physical activity. 3. If constipation persists, a stool softener may be considered after consultation with a physician.[11] |
| Reports of diarrhea | Irritation of the intestinal mucosa by unabsorbed iron. | 1. Ensure adequate hydration to prevent dehydration.[4] 2. Temporarily reduce the dose to assess tolerance. 3. Investigate for other potential causes of diarrhea. |
| Low participant adherence due to GI side effects | Overall poor tolerability of the iron supplement. | 1. Implement a dose escalation protocol to gradually increase the dose. 2. Consider an alternate-day dosing regimen.[7][12] 3. Evaluate the feasibility of using a better-tolerated iron formulation for the study.[[“]] |
Data on Gastrointestinal Side Effects of Different Iron Formulations
The following table summarizes the reported incidence of gastrointestinal side effects from various studies.
| Iron Formulation | Dosage of Elemental Iron | Incidence of Nausea (%) | Incidence of Constipation (%) | Incidence of Diarrhea (%) | Reference Study |
| This compound | 40 mg/day | - | Higher than Ferrous Bisglycinate | - | [16] |
| Ferrous Sulphate | 50 mg/day | - | Higher than Ferrous Bisglycinate | - | [16] |
| Ferrous Bisglycinate | 25 mg/day | - | Lower than this compound and Sulphate | - | [16] |
| Ferrous Sulfate | Variable | Significantly higher vs. Placebo (OR 2.32) | - | - | [17] |
| Ferrous Sulfate | Variable | Significantly higher vs. IV Iron (OR 3.05) | - | - | [17] |
Note: Direct comparison between studies can be challenging due to differences in study design, population, and dosage.
Experimental Protocols
Protocol 1: Dose Escalation to Improve this compound Tolerability
Objective: To determine the maximum tolerated dose of this compound by gradually increasing the daily dose.
Methodology:
-
Initial Dosing: Begin with a low dose of elemental iron (e.g., 20 mg/day) from this compound for the first week.
-
Dose Titration: If the initial dose is well-tolerated (no significant GI side effects reported in participant diaries), increase the dose by 20 mg each week.
-
Monitoring: Participants should maintain a daily diary to record the incidence and severity of any GI side effects (nausea, constipation, diarrhea, abdominal pain).
-
Maximum Tolerated Dose (MTD): The MTD is defined as the highest dose at which the participant does not experience moderate to severe GI side effects.
-
Data Analysis: Analyze the frequency and severity of side effects at each dose level to establish a dose-response relationship for GI intolerance.
Protocol 2: Evaluating the Impact of Co-administered Probiotics on this compound Side Effects
Objective: To assess whether co-administration of a probiotic supplement can reduce the gastrointestinal side effects of this compound.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Recruit participants who have previously reported GI intolerance to this compound.
-
Intervention:
-
Group A: this compound + Probiotic supplement (e.g., Lactobacillus and/or Bifidobacterium strains).
-
Group B: this compound + Placebo.
-
-
Duration: 4-8 weeks.
-
Outcome Measures:
-
Primary: Change in the severity and frequency of self-reported GI symptoms using a validated questionnaire (e.g., Gastrointestinal Symptom Rating Scale).
-
Secondary: Changes in gut microbiota composition (analyzed from stool samples at baseline and end of study), and markers of intestinal inflammation.
-
-
Data Analysis: Compare the changes in outcome measures between the two groups using appropriate statistical tests.
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Side effects of this compound - NHS [nhs.uk]
- 5. drugs.com [drugs.com]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. mdpi.com [mdpi.com]
- 8. The Dark Side of Iron: The Relationship between Iron, Inflammation and Gut Microbiota in Selected Diseases Associated with Iron Deficiency Anaemia—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. megawecare.com [megawecare.com]
- 12. droracle.ai [droracle.ai]
- 13. Taking iron supplements: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 14. omedhealth.com [omedhealth.com]
- 15. Common questions about this compound - NHS [nhs.uk]
- 16. Low-Dose Prophylactic Oral Iron Supplementation (this compound, Ferrous Bisglycinate, and Ferrous Sulphate) in Pregnancy Is Not Associated With Clinically Significant Gastrointestinal Complaints: Results From Two Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
Technical Support Center: Ferrous Fumarate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ferrous fumarate (B1241708) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of ferrous fumarate aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dissolution or during storage | High pH: this compound has low solubility in water, which significantly decreases as the pH approaches neutral (pH 6-7).[1][2] | pH Adjustment: Maintain the pH of the solution in the acidic range (ideally pH 2-4) to enhance and maintain solubility.[3] Use dilute acids like hydrochloric acid or sulfuric acid for pH adjustment. |
| Aggregation of particles (in suspensions): this compound particles can agglomerate and settle over time in aqueous suspensions.[4] | Use of Suspending Agents: Incorporate a suspending agent like lecithin (B1663433) (0.01-1.5%) to prevent particle agglomeration and improve the physical stability of the suspension.[4] | |
| Solution discoloration (yellow/brown) | Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) ions: Exposure to oxygen can cause the oxidation of the more soluble ferrous ions to the less soluble and colored ferric ions.[5] This process can be accelerated by elevated temperatures.[5] | Use of Antioxidants: Add an antioxidant such as ascorbic acid (Vitamin C) to the solution. Ascorbic acid helps to keep iron in its ferrous (Fe²⁺) state.[6][7][8] A recommended ratio is a 4:1 molar ratio of ascorbic acid to this compound.[7][8] De-oxygenate the solvent: Purging the water with an inert gas like nitrogen before dissolution can help minimize the initial oxygen content. |
| Inconsistent experimental results | Degradation of this compound: Instability of the this compound solution can lead to a lower effective concentration of the active ferrous ions. | Fresh Preparation: Prepare this compound solutions fresh for each experiment whenever possible. Proper Storage: If storage is necessary, store the solution in a tightly sealed, light-resistant container at a cool temperature to slow down degradation. Verify Concentration: Regularly verify the ferrous ion concentration using a validated analytical method, such as UV-Vis spectrophotometry with a complexing agent (e.g., 1,10-phenanthroline). |
| Low bioavailability in cell culture or animal studies | Precipitation at physiological pH: When an acidic this compound solution is introduced to a neutral pH environment (e.g., cell culture media, intestinal pH), it can precipitate, reducing its availability for absorption.[2] | Use of Chelating Agents: Consider the use of chelating agents that can maintain iron solubility across a wider pH range. Galacto-oligosaccharides (GOS) have been shown to increase the solubility of this compound at pH 4 and 6.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺).[5] Ferrous iron is more soluble and bioavailable, while ferric iron is less soluble and can precipitate out of solution, especially at a higher pH. This oxidation is often visible as a color change in the solution from colorless or slightly green to yellow or brown.
Q2: How does pH affect the stability of this compound solutions?
A2: pH is a critical factor. This compound is poorly soluble in water at neutral pH but its solubility significantly increases in acidic conditions (pH 2).[1][2][3][9] As the pH of the solution increases, the solubility of this compound decreases, which can lead to precipitation.[1][2]
Q3: Can I heat a this compound solution to aid dissolution?
A3: While gentle heating can aid in the initial dissolution, prolonged or excessive heating should be avoided. This compound is stable up to 200°C (473 K) in its solid form, but in aqueous solutions, elevated temperatures can accelerate the rate of oxidation of ferrous to ferric ions.[5]
Q4: What is the role of ascorbic acid in stabilizing this compound solutions?
A4: Ascorbic acid (Vitamin C) acts as an antioxidant. It helps to maintain iron in its more soluble ferrous (Fe²⁺) state by preventing its oxidation to the ferric (Fe³⁺) state.[6][7][8] This is particularly important for maintaining the bioavailability of the iron.
Q5: Are all chelating agents effective in stabilizing this compound?
A5: Not necessarily. While some chelating agents can improve stability, their effectiveness varies. For instance, Na₂EDTA does not significantly improve the absorption of this compound, unlike its effect on ferrous sulfate.[7][8] However, other agents like galacto-oligosaccharides (GOS) have been shown to enhance its solubility at less acidic pH levels.[3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for experimental use.
Materials:
-
This compound powder
-
Deionized water
-
Ascorbic acid
-
Hydrochloric acid (HCl), 1M solution
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenate Water: For maximum stability, purge deionized water with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Acidify Water: In a volumetric flask, add a sufficient amount of deoxygenated deionized water. Add 1M HCl dropwise while stirring until the pH of the water is between 2.0 and 3.0.
-
Add Ascorbic Acid: Weigh an amount of ascorbic acid corresponding to a 4:1 molar ratio with the desired final concentration of this compound. Dissolve the ascorbic acid completely in the acidified water.
-
Dissolve this compound: Slowly add the pre-weighed this compound powder to the solution while stirring continuously. Continue stirring until the powder is completely dissolved. The solution should be clear or very pale green.
-
Final Volume Adjustment: Add deoxygenated deionized water to reach the final desired volume in the volumetric flask and mix thoroughly.
-
Storage: Store the solution in a tightly sealed, amber glass bottle to protect it from light and air. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, aliquot and freeze at -20°C.
Protocol 2: Quantification of Ferrous and Total Iron by UV-Vis Spectrophotometry
This method allows for the determination of the ferrous ion concentration and the total iron concentration to assess the stability of the solution.
Materials:
-
This compound solution (sample)
-
1,10-Phenanthroline (B135089) solution (0.1% w/v in 50% ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer solution (pH 4.5)
-
Standard iron solution (prepared from ferrous ammonium (B1175870) sulfate)
-
UV-Vis Spectrophotometer and cuvettes
Procedure for Ferrous Iron (Fe²⁺) Determination:
-
Prepare Sample: Dilute an aliquot of the this compound solution with deionized water to an expected concentration within the linear range of the assay.
-
Complexation: To a known volume of the diluted sample, add the sodium acetate buffer and the 1,10-phenanthroline solution. Mix well and allow the color to develop for 10-15 minutes.
-
Measurement: Measure the absorbance of the orange-red complex at its maximum absorbance wavelength (λmax), which is approximately 510 nm.
-
Quantification: Determine the concentration of Fe²⁺ using a calibration curve prepared from standard iron solutions.
Procedure for Total Iron Determination:
-
Prepare Sample: Dilute an aliquot of the this compound solution as described above.
-
Reduction of Ferric Iron: To the diluted sample, add the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Allow the reaction to proceed for at least 10 minutes.
-
Complexation and Measurement: Follow steps 2 and 3 from the ferrous iron determination procedure.
-
Quantification: Determine the total iron concentration using the calibration curve. The concentration of Fe³⁺ can be calculated by subtracting the Fe²⁺ concentration from the total iron concentration.
Data Presentation
Table 1: Effect of pH on this compound Solubility
| pH | Relative Solubility of Iron from this compound |
| 2 | ~75-80% soluble[1][2] |
| 4 | Solubility significantly decreases |
| 6 | Solubility decreased by 74% compared to pH 2[1][2] |
Table 2: Effect of Additives on this compound Solubility/Dialyzability
| Additive | Condition | Observation | Reference |
| Galacto-oligosaccharides (GOS) | pH 4 and 6 | More than doubled iron solubility | [3] |
| Galacto-oligosaccharides (GOS) | In vitro dialyzability | 75% higher iron dialyzability | [3] |
| Ascorbic Acid | 4:1 molar ratio | Significantly increased iron absorption | [7][8] |
| Na₂EDTA | 1:1 molar ratio | No significant effect on iron absorption | [7][8] |
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. asdlib.org [asdlib.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. HPLC Method for Analysis of this compound via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. chemlab.truman.edu [chemlab.truman.edu]
Troubleshooting ferrous fumarate precipitation in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ferrous fumarate (B1241708) as an iron supplement in cell culture media. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with iron precipitation during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the ferrous fumarate in my cell culture medium precipitating?
A1: this compound precipitation is most often due to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). While ferrous iron is generally soluble in aqueous solutions, ferric iron is poorly soluble at the neutral to slightly alkaline pH (typically 7.2-7.4) of most cell culture media.[1][2] At a pH above 3.5, ferric iron precipitates out of solution, forming visible orange or reddish-brown particles, which are typically ferric hydroxide.[1]
Q2: What factors contribute to the oxidation of ferrous iron?
A2: Several factors can accelerate the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron in your media:
-
pH: The rate of oxidation is significantly faster at neutral or alkaline pH compared to acidic conditions.[3]
-
Dissolved Oxygen: The presence of dissolved oxygen in the medium is a primary driver of oxidation.[2]
-
Temperature: Higher temperatures, such as those used during media warming or in the incubator, can increase the rate of chemical reactions, including oxidation.
-
Light Exposure: Exposure to light can also contribute to the degradation of media components and promote oxidative reactions.
Q3: Is this compound soluble in water?
A3: this compound is only slightly soluble in water at room temperature (approximately 0.14 g/100 mL at 25°C).[4] Its solubility is highly dependent on pH, increasing significantly in acidic solutions.[5][6]
Q4: How can I prevent this compound from precipitating?
A4: To prevent precipitation, it is crucial to keep the iron in its soluble ferrous (Fe²⁺) state and prevent its oxidation. Key strategies include:
-
Using Chelating Agents: Chelators like citrate (B86180) or ethylenediaminetetraacetic acid (EDTA) bind to the iron, forming a stable, soluble complex that is less prone to oxidation and precipitation at physiological pH.[7][8][9]
-
Preparing an Acidic Stock Solution: Iron is more stable at a low pH. Preparing a concentrated stock solution in an acidic buffer before adding it to the final medium can improve stability.[10][11]
-
Correct Order of Addition: When preparing media from scratch, add the chelated iron solution to the final volume of the medium with gentle mixing to avoid localized high concentrations that can lead to precipitation.[11]
-
Protect from Light and Heat: Store iron stock solutions and prepared media protected from light and at recommended temperatures (typically 2-8°C).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
Issue: I observe an orange/brown precipitate after adding this compound to my medium.
This is a classic sign of iron precipitation, likely due to the formation of insoluble ferric hydroxide.
Caption: A troubleshooting workflow for this compound precipitation.
Quantitative Data
The solubility of iron compounds is highly influenced by pH. As shown below, the solubility of this compound decreases significantly as the pH increases towards neutral conditions, which are typical for cell culture.
Table 1: Effect of pH on the Solubility of this compound
| pH Value | Percent of Soluble Iron (%) | Observation |
| 2.0 | > 80% | High solubility in acidic conditions.[12][13] |
| 4.0 | ~40-50% | Solubility decreases as acidity is reduced.[13] |
| 6.0 | < 25% | Poor solubility near neutral pH.[12][13] |
| 7.4 | Very Low | Prone to rapid oxidation and precipitation. |
Data is adapted from in vitro studies and illustrates a general trend. Actual solubility can vary based on the complete media composition and presence of chelators.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Ferric Citrate Stock Solution
This protocol provides a method for preparing a chelated iron stock solution, which enhances stability and prevents precipitation in the final culture medium. Ferric citrate is a commonly used, stable alternative to this compound.
Materials:
-
Ferric Citrate (e.g., C₆H₅FeO₇)
-
Sodium Citrate Dihydrate
-
High-purity water (e.g., WFI or cell culture grade)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm filter
-
Sterile, light-protected storage bottle
Methodology:
-
Determine Molar Ratio: A common molar ratio of citrate to iron is between 2:1 and 5:1 to ensure complete chelation. For this protocol, we will use a 5:1 ratio.
-
Calculate Reagents:
-
For 100 mL of a 100 mM (0.1 M) Ferric Citrate solution, you need:
-
Ferric Citrate (MW ≈ 244.95 g/mol ): 2.45 g
-
Sodium Citrate Dihydrate (MW = 294.10 g/mol ): You need 5x the moles of iron. 0.01 moles iron * 5 = 0.05 moles citrate. 0.05 moles * 294.10 g/mol = 14.7 g.
-
-
-
Dissolve Citrate: In a sterile beaker, dissolve 14.7 g of sodium citrate dihydrate in approximately 80 mL of high-purity water. Gentle warming and stirring can aid dissolution.
-
Dissolve Ferric Citrate: Slowly add the 2.45 g of ferric citrate to the citrate solution while stirring. The solution should turn a clear, yellow-green color.
-
Adjust pH: Check the pH of the solution. Adjust to approximately 4.5 - 5.0 using HCl or NaOH. This acidic pH enhances the stability of the stock solution.
-
Final Volume: Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm filter into a sterile, light-protected bottle.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Protocol 2: Small-Scale Solubility Test
Use this protocol to test the compatibility of your iron stock solution with your specific basal medium before preparing a large batch.
Materials:
-
Your prepared iron stock solution (from Protocol 1 or other)
-
Your basal cell culture medium
-
Sterile conical tubes or small flasks
-
Incubator set to your standard culture conditions (e.g., 37°C)
Methodology:
-
Prepare Samples: In sterile tubes, add your basal medium (e.g., 20 mL).
-
Spike with Iron: Add your iron stock solution to the medium to achieve your desired final working concentration. Prepare a control tube with only the basal medium.
-
Example: To achieve a final concentration of 100 µM iron from a 100 mM stock in 20 mL, you would add 20 µL of the stock.
-
-
Incubate: Place the tubes in the incubator under standard conditions for 24-48 hours.
-
Observe: After incubation, visually inspect the medium for any signs of precipitation (cloudiness, visible particles, color change). Compare the test sample to the control. A clear medium indicates good solubility and stability.
Signaling Pathways and Relationships
The chemical relationship between pH, oxygen, and the state of iron in solution is critical to understanding precipitation.
Caption: Factors influencing iron solubility and precipitation in media.
References
- 1. amrclearinghouse.org :::AMD Basics - FERROUS, FERRIC IRON::: [amrclearinghouse.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound FCC [chem-lygzhhg.com]
- 5. japsonline.com [japsonline.com]
- 6. This compound | High-Purity Iron Reagent | RUO [benchchem.com]
- 7. Iron Chelate Solution – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procedure [chem.fsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. ve.scielo.org [ve.scielo.org]
- 13. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of ferrous fumarate for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ferrous fumarate (B1241708) to achieve maximum efficacy while minimizing toxicity in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with ferrous fumarate.
Issue 1: Low Bioavailability or Efficacy in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Absorption | Co-administer with ascorbic acid (Vitamin C).[1][2] | Ascorbic acid enhances the absorption of non-heme iron like this compound.[1][2] |
| Dietary Inhibition | Ensure the animal diet is low in inhibitors such as phytates (found in grains), polyphenols (in tea and coffee), and calcium.[3][4] | Removal of these inhibitors will improve the absorption of this compound. |
| Incorrect Vehicle | This compound is poorly soluble in water but soluble in dilute acid.[1] Ensure the vehicle for oral administration has an acidic pH to aid dissolution. | Improved dissolution should lead to better absorption. |
| Animal Model Selection | Rodent models may not perfectly mimic human iron absorption.[5] Consider using a piglet model, which has a gastrointestinal physiology more similar to humans for iron metabolism studies.[5][6] | A more appropriate animal model can provide more translatable results. |
Issue 2: High Incidence of Gastrointestinal Side Effects in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dosage Too High | Reduce the daily dosage. Studies in humans have shown that lower and less frequent dosing can be as effective with fewer side effects.[7][8] | A lower dose should reduce the incidence of gastrointestinal distress. |
| Dosing Frequency | Switch from daily to an alternate-day or thrice-weekly dosing schedule.[8] | Intermittent dosing can improve tolerability while maintaining efficacy.[8] |
| Formulation | Consider microencapsulated this compound, which can be mixed with food and may reduce direct contact with the gastric mucosa.[9] | Improved tolerability and reduced gastrointestinal side effects. |
Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Assay Interference | Iron oxide nanoparticles have been shown to interfere with colorimetric assays like MTT.[10][11] Run parallel assays, such as LDH release, which measures membrane integrity, to confirm viability results.[10] | Confirmation of cytotoxicity results through a secondary, mechanistically different assay. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to iron-induced oxidative stress. | Characterize the dose-response curve for your specific cell line. |
| Compound Stability | Ferrous (Fe2+) iron can oxidize to ferric (Fe3+) iron in solution. Ensure fresh preparation of this compound solutions for each experiment. | Consistent and reproducible results by minimizing variability in the active compound's oxidation state. |
Frequently Asked Questions (FAQs)
Q1: What is the elemental iron content of this compound?
A1: this compound contains approximately 32.87% elemental iron by mass.[12] For example, a 300 mg tablet of this compound provides about 98.6 mg of elemental iron.[12]
Q2: How can I accurately measure this compound concentration in a solution?
A2: Several analytical methods can be used, including:
-
High-Performance Liquid Chromatography (HPLC): This method can be used to quantify the fumaric acid content, which is proportional to the this compound concentration.[13]
-
Redox Titration: This involves titrating the ferrous (Fe2+) ions with a standard oxidizing agent.[11]
-
UV-Visible Spectroscopy: This method can be used after forming a colored complex with the iron ions.[11]
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive method for determining the concentration of metal cations like iron.[3]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily impacts cellular iron metabolism. The iron (Fe2+) is absorbed and enters the cellular labile iron pool. From there, it is utilized for various cellular processes or stored in ferritin. The fumarate component can also influence cellular signaling. Under conditions of fumarate hydratase deficiency, fumarate accumulation can lead to the succination of proteins, affecting pathways like the NRF2-mediated antioxidant response.[6][14]
Q4: Are there established in vivo models for studying this compound?
A4: Yes, several animal models are used:
-
Rodent Models (Rats and Mice): Commonly used to induce iron deficiency anemia by feeding an iron-deficient diet.[10] However, their iron metabolism is not identical to humans.[5]
-
Piglet Models: Considered an excellent model due to similarities in gastrointestinal physiology and iron metabolism to humans.[5][6]
Quantitative Data Summary
Table 1: Elemental Iron Content of Common Oral Iron Preparations
| Iron Salt | Elemental Iron Content (%) |
| This compound | ~33% [15] |
| Ferrous Sulfate | ~20%[15] |
| Ferrous Gluconate | ~12%[15] |
Table 2: Side Effect Profile of Different Iron Formulations in Pregnant Women [16]
| Iron Formulation (Daily Elemental Iron Dose) | Constipation (%) | Black Stools (%) |
| This compound (40 mg) | Higher than bisglycinate | 22% |
| Ferrous Bisglycinate (25 mg) | Lower than fumarate and sulphate | 8% |
| Ferrous Sulphate (50 mg) | Higher than bisglycinate | 31% |
| This compound (80 mg) | Significantly higher frequency | Increased with dose |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[12][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare fresh solutions of this compound in an appropriate vehicle. Remove the culture medium and expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Determination of Serum Ferritin and Transferrin Saturation
This protocol outlines the general steps for measuring key iron status indicators.[18][19][20][21]
-
Sample Collection: Collect whole blood from the experimental subject into a serum separator tube. For animal studies, this is often done via cardiac puncture or from a major vessel.
-
Serum Separation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-2000 x g for 10 minutes. Collect the supernatant (serum).
-
Serum Ferritin Measurement:
-
Use a commercially available ELISA or automated immunoassay analyzer.
-
Follow the manufacturer's instructions for sample dilution, reagent addition, incubation times, and washing steps.
-
Generate a standard curve using the provided calibrators.
-
Measure the absorbance or signal of the samples and determine the ferritin concentration from the standard curve.
-
-
Serum Iron and Total Iron Binding Capacity (TIBC) Measurement:
-
Use a colorimetric assay kit or an automated chemistry analyzer.
-
The principle typically involves the release of iron from transferrin at an acidic pH, reduction of Fe3+ to Fe2+, and reaction with a chromogen to form a colored complex.
-
TIBC is often measured by adding a known amount of iron to saturate the transferrin, removing the excess unbound iron, and then measuring the total iron concentration.
-
-
Calculation of Transferrin Saturation (TSAT):
-
TSAT (%) = (Serum Iron / TIBC) x 100.
-
Visualizations
Caption: Cellular uptake and metabolism of iron.
Caption: Fumarate signaling pathway in the context of Fumarate Hydratase (FH) deficiency.
References
- 1. cambridge.org [cambridge.org]
- 2. [PDF] Iron absorption from this compound in adult women is influenced by ascorbic acid but not by Na2EDTA | Semantic Scholar [semanticscholar.org]
- 3. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. researchgate.net [researchgate.net]
- 6. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized controlled trial of thrice-weekly versus thrice-daily oral this compound treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron supplementation: overcoming technical and practical barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. A General Map of Iron Metabolism and Tissue-specific Subnetworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 15. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 16. Low-Dose Prophylactic Oral Iron Supplementation (this compound, Ferrous Bisglycinate, and Ferrous Sulphate) in Pregnancy Is Not Associated With Clinically Significant Gastrointestinal Complaints: Results From Two Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. droracle.ai [droracle.ai]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
Addressing batch-to-batch variability in ferrous fumarate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in ferrous fumarate (B1241708) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in ferrous fumarate synthesis?
A1: Batch-to-batch variability in this compound synthesis is primarily caused by deviations in key process parameters. The most critical factors include the quality of raw materials, reaction temperature, pH control, efficiency of mixing, and the control of the atmospheric conditions to prevent oxidation. Post-synthesis processing steps, such as washing and drying, also significantly impact the final product's consistency.[1]
Q2: How does oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron occur during synthesis, and how can it be prevented?
A2: Oxidation of the desired ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron is a common issue, often caused by the presence of oxygen.[2] This can happen if the reaction is exposed to air, especially at elevated temperatures. To prevent this, the synthesis should be conducted under an inert atmosphere, such as nitrogen gas.[3][4] Additionally, maintaining a slightly acidic pH (e.g., 4-5) and using antioxidants can help create an environment that discourages oxidation.[5]
Q3: What is the significance of particle size in this compound, and what factors control it?
A3: Particle size is a critical quality attribute as it directly influences the dissolution rate and, consequently, the bioavailability of the this compound.[6] For rapid dissolution in the stomach, small particles of a uniform size are desirable.[6] Key factors controlling particle size include the rate of addition of reactants, stirring speed, reaction temperature, and the presence of any additives. Grinding after synthesis can be used to reduce particle size, but this can also generate heat and increase the risk of oxidation.[6]
Q4: What analytical techniques are recommended for characterizing this compound and identifying sources of variability?
A4: A combination of analytical techniques is recommended. Mössbauer spectroscopy is highly sensitive for determining the valence state of iron and quantifying the ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) ions.[2][7] High-Performance Liquid Chromatography (HPLC) can be used to determine the fumaric acid content.[8] Pharmacopeial methods typically include assays for total iron content, loss on drying to determine moisture content, and tests for impurities like sulfates.[9][10]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound synthesis.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for the full recommended time (e.g., 3.5-4.5 hours) at the optimal temperature (e.g., 90-100°C).[3][11] Verify the stoichiometry of reactants. | An increase in the amount of precipitated this compound. |
| Incorrect pH | Monitor and control the pH of the reaction mixture. For the formation of disodium (B8443419) fumarate from fumaric acid and a base, a pH of 6.5-6.7 is recommended before adding the ferrous salt.[11] | Optimized precipitation of this compound, leading to higher yield. |
| Loss of Product During Washing | This compound is sparingly soluble in water.[12] Avoid excessive washing or using large volumes of wash water. Use a minimal amount of cold water for washing the precipitate. | Minimized loss of the final product, improving the overall yield. |
Issue 2: Product Color Varies Between Batches (e.g., too dark or inconsistent color)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation to Ferric (Fe³⁺) Iron | Ferric compounds can impart a darker, more brownish color.[3] Ensure the reaction is carried out under an inert (e.g., nitrogen) atmosphere. Consider adding a reducing agent like sodium bisulfite as described in some production processes.[13] | The product should have a consistent reddish-orange to brownish-red color, indicative of pure this compound. |
| Drying Temperature Too High or Too Long | Excessive heat during drying can cause degradation or oxidation. Dry the product at a controlled temperature, for instance, 105°C for a specified period (e.g., 16 hours) as per pharmacopeial guidelines.[10] | Consistent product color and compliance with moisture content specifications. |
| Impurity Profile of Raw Materials | Use high-purity raw materials. Impurities in the starting materials (e.g., ferrous sulfate) can lead to discoloration of the final product.[14] | A cleaner product with the expected color and purity. |
Issue 3: High Ferric (Fe³⁺) Content in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Oxygen During Reaction | Purge the reaction vessel with nitrogen before starting the synthesis and maintain a positive nitrogen pressure throughout the process.[3][4] | A significant reduction in the ferric iron content, as confirmed by Mössbauer spectroscopy or other suitable analytical methods. |
| pH is Not in the Optimal Range | An incorrect pH can promote the oxidation of ferrous ions. Maintain the pH in a slightly acidic range (4-5) during the reaction between the ferrous salt and disodium fumarate.[5] | Minimized oxidation and a purer final product with low ferric content. |
| Post-Synthesis Handling | Minimize exposure of the wet filter cake to air before drying. Dry the product promptly after filtration and washing. | Reduced opportunity for oxidation of the product before it is stabilized by drying. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Double Decomposition
This protocol is based on the common method of reacting ferrous sulfate (B86663) with disodium fumarate.[3][4][15]
Materials:
-
Fumaric Acid
-
Sodium Hydroxide (NaOH) or Sodium Carbonate
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Deionized Water
-
Nitrogen gas supply
Procedure:
-
Preparation of Disodium Fumarate Solution:
-
In a reaction vessel, dissolve a stoichiometric amount of fumaric acid in deionized water.
-
Slowly add a 1N NaOH solution while stirring until the fumaric acid is completely dissolved and the pH of the solution is between 6.5 and 6.7.[11] This forms a solution of disodium fumarate.
-
-
Reaction under Inert Atmosphere:
-
Begin purging the reaction vessel with nitrogen gas to remove all oxygen.
-
Heat the disodium fumarate solution to 90°C while maintaining a gentle nitrogen flow.[3]
-
-
Precipitation of this compound:
-
In a separate vessel, prepare a solution of ferrous sulfate heptahydrate in deoxygenated deionized water.
-
Slowly add the ferrous sulfate solution to the hot disodium fumarate solution with continuous stirring.
-
A reddish-brown precipitate of this compound will form.
-
-
Reaction Completion and Isolation:
-
Maintain the reaction mixture at 90°C for 30 minutes to ensure complete reaction.[3]
-
Allow the mixture to cool slightly before filtering the precipitate under vacuum.
-
-
Washing and Drying:
Protocol 2: Assay for Iron Content by Titration
This is a summary of a typical assay method.[10]
Procedure:
-
Accurately weigh about 500 mg of the this compound sample and transfer it to a 500-mL conical flask.
-
Add 25 mL of dilute hydrochloric acid (2 in 5) and heat to boiling.
-
Add a stannous chloride solution dropwise until the yellow color of the ferric ion disappears, then add 2 drops in excess.
-
Cool the solution in an ice bath to room temperature.
-
Add 10 mL of mercuric chloride solution (1 in 20) and let it stand for 5 minutes.
-
Add 200 mL of water, 25 mL of dilute sulfuric acid (1 in 2), and 4 mL of phosphoric acid.
-
Add 2 drops of orthophenanthroline indicator and titrate with 0.1 N ceric sulfate until the endpoint is reached.
-
Calculate the percentage of iron in the sample based on the volume of titrant used.
Visualizations
Caption: A workflow diagram illustrating the synthesis of this compound and the subsequent quality control and troubleshooting steps.
Caption: Key process and material factors that contribute to variability in the final quality attributes of this compound.
Caption: A decision tree to guide the investigation into the root cause of out-of-specification (OOS) results for this compound batches.
References
- 1. researchgate.net [researchgate.net]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. This compound | High-Purity Iron Reagent | RUO [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. US3478073A - Preparation of anhydrous this compound - Google Patents [patents.google.com]
- 7. Analyses of Ferrous and Ferric State in DynabiTab Using Mössbauer Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of this compound via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. drugfuture.com [drugfuture.com]
- 10. newdruginfo.com [newdruginfo.com]
- 11. CN101643405A - Process for producing this compound - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. CN1680255A - Production of this compound - Google Patents [patents.google.com]
- 14. ruipugroup.com [ruipugroup.com]
- 15. ruipugroup.com [ruipugroup.com]
Strategies to mitigate the metallic taste of ferrous fumarate in formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of masking the metallic taste of ferrous fumarate (B1241708) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for masking the metallic taste of ferrous fumarate?
A1: The main approaches to mitigate the metallic taste of this compound involve creating a physical barrier between the iron salt and the taste buds, or altering the perception of the taste. Key strategies include:
-
Microencapsulation: This involves coating particles of this compound with a protective layer of material, such as polymers, lipids, or carbohydrates. This physical barrier prevents the iron from dissolving in the saliva and interacting with taste receptors.[1][2]
-
Complexation: this compound can be complexed with other molecules, such as ion-exchange resins or cyclodextrins. This forms a stable complex that reduces the amount of free iron available to elicit a metallic taste.[3][4]
-
Hot-Melt Extrusion (HME): In this technique, this compound is dispersed within a molten polymer matrix. As the mixture cools and solidifies, the iron particles become entrapped, effectively masking their taste.[5][6][7]
-
Use of Sweeteners and Flavoring Agents: High-intensity sweeteners and various flavors (e.g., mint, cherry, orange) can be used to overpower or mask the metallic taste. This is often used in conjunction with other taste-masking technologies.
Q2: How do I choose the most suitable taste-masking strategy for my formulation?
A2: The choice of strategy depends on several factors, including the dosage form (e.g., tablet, capsule, liquid suspension, powder), the target patient population (e.g., pediatric, geriatric), and the desired release profile of the iron.
-
For solid dosage forms like tablets and capsules, microencapsulation and hot-melt extrusion are highly effective.
-
For liquid formulations , complexation with ion-exchange resins is a viable option as it can keep the iron bound in the liquid matrix until it reaches the acidic environment of the stomach.
-
For pediatric formulations , where palatability is crucial, a combination of techniques, such as microencapsulation along with sweeteners and flavors, is often necessary.
Q3: What are the critical process parameters to consider during microencapsulation of this compound?
A3: Key parameters for successful microencapsulation, particularly via spray drying, include:
-
Inlet and Outlet Temperatures: These affect the drying rate and the integrity of the microcapsules.
-
Feed Flow Rate: This influences the particle size and morphology.
-
Atomization Pressure: This parameter also affects the droplet size and, consequently, the final particle size.
-
Concentration of the Encapsulating Agent: The ratio of the coating material to this compound is crucial for achieving complete encapsulation and desired release characteristics.
Q4: Can the metallic taste of this compound be completely eliminated?
A4: While complete elimination is challenging, significant reduction to a palatable level is achievable. The effectiveness of taste masking is often evaluated using sensory panels, where trained assessors rate the intensity of the metallic taste. A combination of taste-masking technologies often yields the best results.
Troubleshooting Guides
Issue 1: Metallic taste is still perceptible after microencapsulation.
| Possible Cause | Troubleshooting Step |
| Incomplete encapsulation | Increase the concentration of the coating material. Optimize spray drying parameters (e.g., increase inlet temperature, adjust feed flow rate) to ensure complete film formation around the this compound particles. |
| Fractured or porous microcapsules | Evaluate the mechanical strength of the encapsulating material. Consider using a more flexible polymer or a combination of polymers. Optimize drying conditions to prevent rapid solvent evaporation that can lead to cracks. |
| Leaching of iron | Select a coating material with low solubility in saliva (neutral pH). Ensure the coating thickness is sufficient to prevent premature release. |
Issue 2: Poor drug release from the taste-masked formulation.
| Possible Cause | Troubleshooting Step |
| Coating is too thick or insoluble | Reduce the coating thickness by adjusting the polymer concentration or spray rate. Select a polymer that is insoluble at salivary pH but dissolves in the acidic environment of the stomach (e.g., certain Eudragit® polymers). |
| Strong complexation | In the case of ion-exchange resins, ensure that the binding is reversible in the acidic conditions of the stomach, allowing for iron release. The choice of resin is critical. |
| High drug loading in HME | Optimize the drug-to-polymer ratio in hot-melt extrusion. High drug loads can lead to the presence of uncoated drug particles on the surface of the extrudate. |
Issue 3: Undesirable texture or mouthfeel of the final product.
| Possible Cause | Troubleshooting Step |
| Large particle size of microcapsules | Optimize the microencapsulation process to produce smaller particles. For spray drying, this can be achieved by adjusting atomization pressure and feed viscosity. |
| Grittiness from ion-exchange resins | Select a resin with a smaller particle size. Ensure proper dispersion of the resin-drug complex in the final formulation. |
| Hardness of HME granules | Adjust the polymer type and concentration in the hot-melt extrusion process to achieve a more desirable granule texture. |
Data Presentation
Table 1: Comparison of Taste-Masking Efficiency of Different Strategies for Ferrous Salts
| Taste-Masking Strategy | Iron Salt | Dosage Form | Sensory Panel Evaluation (Liking Score/Metallic Taste Reduction) | Key Findings |
| Flavoring | This compound, Ferrous Sulfate (B86663) | Dairy Supplements (Purees & Beverages) | This compound formulations were generally well-liked. Ferrous sulfate formulations showed the least preference for flavor and color.[8][9][10] | Flavoring alone may not be sufficient for highly metallic salts like ferrous sulfate. |
| Microencapsulation (Spray Drying) | This compound | Fortified Salt | Encapsulated samples were more stable and had better sensory properties than unencapsulated iron.[2] | Provides a physical barrier, improving stability and taste. |
| Complexation (Ion-Exchange Resin) | Ferrous Sulfate | Liquid Suspension | Volunteers confirmed successful taste masking. Negligible iron release in simulated saliva (0.7% NaCl).[3][4] | Effective for liquid formulations by preventing iron release in the mouth. |
Table 2: Quantitative Data on Microencapsulation of this compound
| Encapsulating Agent | Iron Content in Capsules (% w/w) | Encapsulation Efficiency (%) | Key Observation |
| Sodium Carboxymethylcellulose (NaCMC) | 27% | >95% | Iodine retention in double-fortified salt was used as a measure of encapsulation effectiveness.[2] |
| Chitosan (B1678972) | 1.9% | 71.5% - 98.5% | High encapsulation efficiency was achieved with chitosan as the biopolymer.[11] |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray Drying
Objective: To encapsulate this compound to mask its metallic taste.
Materials:
-
This compound
-
Encapsulating agent (e.g., Maltodextrin, Gum Arabic, modified starch)[1]
-
Deionized water
Equipment:
-
Spray dryer
-
Homogenizer
-
Magnetic stirrer
Methodology:
-
Preparation of the Encapsulating Solution: Dissolve the chosen encapsulating agent (e.g., 10-30% w/v) in deionized water with continuous stirring until a clear solution is obtained.
-
Dispersion of this compound: Gradually add the this compound powder to the encapsulating solution while homogenizing at high speed to form a stable suspension. The ratio of this compound to the encapsulating agent can be varied (e.g., 1:1 to 1:5) to optimize taste masking and drug loading.
-
Spray Drying:
-
Feed the suspension into the spray dryer.
-
Set the inlet temperature (e.g., 150-180°C) and outlet temperature (e.g., 80-100°C).
-
Adjust the feed flow rate and atomization pressure to achieve the desired particle size.
-
-
Collection and Characterization: Collect the dried microcapsules from the cyclone separator. Characterize the microcapsules for encapsulation efficiency, particle size, morphology, and in vitro drug release in simulated salivary and gastric fluids.
Protocol 2: Complexation of this compound with Ion-Exchange Resin
Objective: To form a drug-resin complex to mask the metallic taste of this compound in a liquid suspension.
Materials:
-
This compound
-
Cation-exchange resin (e.g., Amberlite™ IRP69 or Amberlite™ IRP64)[3][12][13]
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
Methodology:
-
Resin Activation/Washing: Wash the ion-exchange resin with deionized water to remove any impurities.
-
Drug Loading (Batch Method):
-
Disperse a known amount of the ion-exchange resin in a solution of this compound in deionized water. The drug-to-resin ratio can be varied (e.g., 1:1 to 1:4) to optimize loading.
-
Stir the mixture for a sufficient time (e.g., 4-6 hours) to allow for ion exchange and complex formation. Monitor the pH of the solution during this process.
-
For maximum loading, a multi-stage equilibration process can be used.[12][13]
-
-
Washing and Drying: Filter the drug-resin complex (resinate) and wash it with deionized water to remove any unbound drug. Dry the resinate at an appropriate temperature (e.g., 50-60°C).
-
Characterization: Determine the drug loading efficiency by analyzing the amount of unbound drug in the filtrate or by assaying the drug content in the dried resinate. Evaluate the taste-masking efficiency by measuring drug release in simulated salivary fluid.
Protocol 3: Taste Masking of this compound using Hot-Melt Extrusion (HME)
Objective: To create a solid dispersion of this compound in a polymer matrix to mask its metallic taste.
Materials:
-
This compound
-
Thermoplastic polymer (e.g., Eudragit® E PO, Soluplus®)[5][6][7]
-
Plasticizer (optional, to reduce processing temperature)
Equipment:
-
Hot-melt extruder (twin-screw extruder is commonly used)
-
Pelletizer or milling equipment
Methodology:
-
Premixing: Physically mix the this compound, polymer, and any other excipients in the desired ratio (e.g., drug-to-polymer ratio of 1:2 to 1:5).
-
Hot-Melt Extrusion:
-
Feed the powder blend into the extruder at a controlled rate.
-
Set the temperature profile of the extruder barrels. The temperature should be high enough to melt the polymer but not so high as to degrade the drug or polymer (e.g., processing temperatures can range from 80°C to 170°C depending on the polymer).[5]
-
Set the screw speed (e.g., 50-200 RPM). The screw speed and feed rate will determine the residence time and shear forces within the extruder.
-
-
Downstream Processing: The extrudate emerges from the die and can be cooled on a conveyor belt. The solidified extrudate can then be pelletized or milled to the desired particle size.
-
Characterization: Evaluate the resulting granules or powder for taste masking (sensory panel or in vitro release in simulated saliva), drug content uniformity, and dissolution profile in simulated gastric fluid.
Mandatory Visualizations
Signaling Pathway for Metallic Taste Perception
Figure 1: Proposed Signaling Pathway for Metallic Taste Perception
Experimental Workflow for Microencapsulation
Figure 2: Workflow for Taste Masking by Spray Drying
Logical Relationship of Taste-Masking Strategies
Figure 3: Interrelationship of Taste-Masking Strategies
References
- 1. Frontiers | Microencapsulated iron in food, techniques, coating material, efficiency, and sensory analysis: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of Taste Masking Iron Suspension: Taking Advantage of Weak Cationic Exchange Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. dupont.com [dupont.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot Melt Extrusion Technology in Taste Masking [ouci.dntb.gov.ua]
Technical Support Center: Enhancing the Dissolution Rate of Ferrous Fumarate Tablets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the dissolution rate of ferrous fumarate (B1241708) tablets.
Troubleshooting Guides
Issue: Ferrous fumarate tablets show poor and inconsistent dissolution profiles.
Question: What are the primary factors contributing to the slow dissolution of our this compound tablets?
Answer: The dissolution rate of this compound, a sparingly soluble drug, is significantly influenced by several factors.[1] Key areas to investigate include the properties of the active pharmaceutical ingredient (API), the formulation composition, and the manufacturing process. This compound's solubility is limited, especially in aqueous fluids, which can impede its release from the tablet matrix.[1]
A systematic approach to troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for poor dissolution.
Issue: The inclusion of certain excipients does not improve the dissolution rate as expected.
Question: We've incorporated superdisintegrants, but the dissolution remains slow. What could be the issue?
Answer: While superdisintegrants like sodium starch glycolate (B3277807) (SSG) or crospovidone are intended to facilitate rapid tablet breakup, their effectiveness can be compromised by other formulation components or processing parameters.[1][2]
-
Binder and Disintegrant Imbalance: An excessive concentration of a binder can create a dense tablet matrix that hinders water penetration and disintegration, counteracting the effect of the superdisintegrant.[2] It's crucial to optimize the binder-to-disintegrant ratio.
-
Lubricant Effects: Hydrophobic lubricants, such as magnesium stearate (B1226849), can form a film around the granules, impeding water ingress and slowing dissolution.[2][3] Limiting the concentration of magnesium stearate to 0.5-1% and controlling the blending time is recommended to mitigate this issue.[2]
-
Inadequate Wettability: this compound's poor wettability can be a limiting factor. The inclusion of surfactants like sodium lauryl sulfate (B86663) (SLS) can improve the wetting of the API and enhance dissolution.[2][4]
Caption: Key excipient interactions affecting dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended excipients to enhance the dissolution of this compound tablets?
A1: Several excipients have been shown to effectively increase the dissolution rate of this compound:
-
Surfactants: Sodium lauryl sulfate (SLS) is commonly used to improve the wettability and solubility of this compound.[4][5]
-
Disintegrants/Dispersants: Sodium starch glycolate (SSG) has demonstrated a marked increase in the dissolution of this compound by promoting rapid dispersal of the tablet or capsule contents.[1][6]
-
Fillers/Binders: Microcrystalline cellulose (B213188) is a versatile excipient that acts as a binder and diluent and also possesses some disintegrant properties.[3][4]
-
Polymers: Crosslinking polyvinylpyrrolidone (B124986) (PVPP) has been used in optimized formulations to achieve rapid dissolution.[4]
Q2: What is the standard USP dissolution test method for this compound tablets?
A2: The United States Pharmacopeia (USP) specifies the following conditions for the dissolution testing of this compound tablets[5][7]:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Medium: 900 mL of 0.1 N hydrochloric acid containing 0.5% sodium lauryl sulfate
-
Rotation Speed: 75 rpm
-
Temperature: 37 ± 0.5 °C
-
Acceptance Criterion: Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[5][7]
Q3: How does the manufacturing process (wet granulation vs. direct compression) affect dissolution?
A3: Both wet granulation and direct compression can be used to manufacture this compound tablets, and the choice can impact dissolution.
-
Wet Granulation: This method is often employed for APIs with poor flow properties like this compound.[8] It can improve flowability and content uniformity. However, it is a multi-step, time-consuming process.[3][8] The granules formed can influence the dissolution profile.
-
Direct Compression: This is a simpler and more cost-effective method.[8] An optimized direct compression technique can significantly reduce manufacturing time.[8] The selection of excipients with good flow and compressibility, such as Avicel PH102, is critical for the success of this method.[8]
Q4: Can tablet hardness impact the dissolution rate?
A4: Yes, tablet hardness is a critical parameter. While tablets need to be hard enough to withstand handling, excessive hardness can prolong disintegration time, which in turn negatively affects the dissolution rate.[3] It is essential to maintain the compression force within an optimal range to ensure both mechanical integrity and rapid disintegration.[2]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Tablets (USP Method)
Objective: To determine the in vitro dissolution rate of this compound from a tablet formulation according to USP standards.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution vessels (900 mL capacity)
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrophotometer
-
This compound tablets
-
0.1 N Hydrochloric acid
-
Sodium lauryl sulfate (SLS)
Procedure:
-
Medium Preparation: Prepare 900 mL of dissolution medium consisting of 0.1 N hydrochloric acid with 0.5% (w/v) sodium lauryl sulfate for each vessel.[5]
-
System Setup: Place the dissolution medium in the vessels and allow it to equilibrate to 37 ± 0.5 °C.
-
Tablet Introduction: Place one tablet in each vessel.
-
Apparatus Operation: Immediately start the apparatus at a rotation speed of 75 rpm.[5]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[7] Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples immediately.
-
Analysis: Determine the concentration of dissolved this compound in the filtered samples using a validated analytical method, such as atomic absorption spectrophotometry at a wavelength of about 248.3 nm.[5]
-
Calculation: Calculate the percentage of the labeled amount of this compound dissolved at each time point, correcting for the volume replacement.
Caption: Workflow for USP dissolution testing of this compound.
Data Presentation
Table 1: Impact of Formulation on this compound Dissolution
| Formulation ID | Key Excipients | Manufacturing Method | % Drug Dissolved at 10 min | % Drug Dissolved at 45 min | Reference |
| F-ODT | Microcrystalline cellulose, PVPP, SLS | Wet Granulation | > 90% | - | [4] |
| F-Common | Standard excipients | Wet Granulation | 54.3% | - | [4] |
| F-SSG | Sodium Starch Glycolate | Capsule Filling | - | > 70% | [1] |
| F-Control | No dispersant | Capsule Filling | - | < 70% | [1] |
Table 2: Optimized Formulation for Orally Dispersible this compound and Folic Acid Tablets
| Component | Quantity per Tablet (mg) |
| This compound | 182 |
| Folic Acid | 0.4 |
| Microcrystalline Cellulose | 101 |
| Crosslinking Polyvinylpyrrolidone (PVPP) | 27 |
| Sodium Dodecyl Sulfate (SLS) | 5 |
| 2% Povidone-K30 | 13.5 |
| Micronized Silica Gel | 3.4 |
| Magnesium Stearate | 1.7 |
| Steviosin | 3.4 |
| Source: Adapted from a study on orally dispersible tablets, which reported over 80% dissolution of this compound within 10 minutes.[4] |
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. This compound Tablets [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
Reducing the impact of interfering substances on ferrous fumarate analysis
Welcome to the Technical Support Center for the analysis of Ferrous Fumarate (B1241708). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. Our goal is to help you mitigate the impact of interfering substances and ensure the accuracy and reliability of your results.
Troubleshooting Guides
This section offers detailed solutions to specific problems you may encounter during the analysis of ferrous fumarate using common analytical techniques.
Redox Titration: Inaccurate or Inconsistent Results
Question: My redox titration of this compound with potassium permanganate (B83412) is yielding inconsistent and seemingly inaccurate results. What are the potential causes and how can I troubleshoot this?
Answer:
Inaccurate results in the redox titration of ferrous (Fe²⁺) ions are often due to interfering substances that can also react with the titrant (potassium permanganate) or alter the stability of the ferrous ions. Common culprits include chloride ions and the presence of ferric (Fe³⁺) ions in the sample.
| Interfering Substance | Effect on Analysis | Mitigation Strategy |
| Chloride Ions (Cl⁻) | Reacts with permanganate, leading to overestimated this compound content.[1][2] | Use dilute sulfuric acid instead of hydrochloric acid to acidify the solution.[3] |
| Ferric Ions (Fe³⁺) | Does not react with permanganate, leading to underestimated this compound content if a portion of the ferrous iron has oxidized. | Before titration, ensure all iron is in the ferrous (Fe²⁺) state by using a reducing agent like stannous chloride, followed by the addition of mercuric chloride.[2] |
| Organic Excipients | Some organic compounds in the tablet matrix can be oxidized by potassium permanganate, causing inflated results. | Pre-treat the sample to remove organic matter, for example, by ashing, followed by dissolution of the residue in acid. |
This protocol is designed to minimize interferences and ensure an accurate determination of this compound content.
-
Sample Preparation:
-
Accurately weigh a portion of finely powdered this compound tablets, equivalent to about 500 mg of this compound.
-
Transfer the sample to a 250 mL conical flask.
-
Add 25 mL of dilute sulfuric acid (1 M) to dissolve the sample. Gentle heating may be required.
-
-
Reduction of Ferric Ions (if necessary):
-
If the solution has a yellow tint, indicating the presence of ferric ions, heat the solution to boiling.
-
Add a solution of stannous chloride (SnCl₂) dropwise until the yellow color disappears, then add two drops in excess.[2]
-
Cool the solution and rapidly add 10 mL of mercuric chloride (HgCl₂) solution to react with the excess stannous chloride. A slight white precipitate should form.[2]
-
-
Titration:
-
Calculation:
-
Calculate the percentage of this compound in the sample based on the volume of KMnO₄ used and the stoichiometry of the reaction.
-
Caption: Troubleshooting workflow for redox titration of this compound.
Spectrophotometric/Atomic Absorption Spectroscopy (AAS): Signal Suppression or Enhancement
Question: When analyzing this compound using UV-Vis spectrophotometry or AAS, I am observing signal suppression/enhancement, leading to inaccurate quantification. What could be causing this and how can I resolve it?
Answer:
Signal interference in spectrophotometric and AAS methods, often termed "matrix effects," can arise from various components in the sample that absorb at the same wavelength as the analyte or alter the analyte's atomization process.
| Interference Type | Description | Mitigation Strategies |
| Spectral Interference | Overlapping absorption spectra from other components in the sample matrix.[7][8] | 1. Use a narrower slit width.[7]2. Choose an alternative, interference-free wavelength for analysis.3. Employ background correction techniques (e.g., Deuterium Arc background correction).[7] |
| Chemical Interference | Formation of stable, low-volatility compounds in the flame (AAS) that do not efficiently dissociate into free atoms.[9] For example, phosphates and silicates can interfere with iron analysis.[9] | 1. Use a releasing agent (e.g., lanthanum or strontium salts) that preferentially binds with the interfering anion.[8]2. Use a protective agent (e.g., EDTA) that forms a stable, volatile complex with the iron.[8]3. Optimize flame temperature and fuel-to-oxidant ratio. |
| Ionization Interference | Ionization of iron atoms in a hot flame, reducing the number of ground-state atoms available for absorption. | Add an ionization suppressor, which is an easily ionized element (e.g., potassium or cesium), to the sample and standards to create a high concentration of electrons in the flame, shifting the ionization equilibrium. |
| Matrix Viscosity | Differences in viscosity between samples and standards can affect the nebulization efficiency, leading to inaccurate results.[9] | 1. Match the matrix of the standards to that of the sample as closely as possible.2. Dilute the sample to reduce the concentration of matrix components. |
-
Standard Preparation:
-
Prepare a series of iron standard solutions of known concentrations from a certified iron standard stock solution.
-
The standards should be prepared in a matrix that closely matches the sample matrix (e.g., same acid concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable acid (e.g., dilute nitric acid).
-
If chemical interferences are expected, add a releasing agent or protective agent to both the sample and standard solutions.
-
Dilute the sample solution to a concentration that falls within the linear range of the calibration curve.
-
-
Instrumental Analysis:
-
Set the atomic absorption spectrophotometer to the primary wavelength for iron (typically 248.3 nm).[10]
-
Aspirate a blank solution to zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.
-
Aspirate the sample solution and record the absorbance.
-
-
Quantification:
-
Determine the concentration of iron in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample.
-
Caption: Decision tree for addressing interferences in AAS analysis.
Frequently Asked Questions (FAQs)
Q1: What are "masking agents" and are they useful in this compound analysis? A1: Masking agents are reagents that selectively form stable complexes with interfering ions, preventing them from reacting in the main analysis.[11][12] For example, in a complexometric titration for other metals where iron is an impurity, agents like potassium cyanide or triethanolamine (B1662121) can be used to mask the iron ions.[13] While not typically used in the direct assay of this compound itself, they are crucial when analyzing mixtures where this compound might be an interfering substance.
Q2: Can the excipients in a tablet formulation interfere with the analysis? A2: Yes, excipients can interfere. For instance, some binders, fillers, or lubricants may have components that are oxidizable, which would interfere with a redox titration, leading to an overestimation of the this compound content.[14] In spectrophotometric methods, colored excipients or those that form colored complexes could cause spectral interference. It is important to consider the composition of the formulation and, if necessary, perform a sample pre-treatment or use a blank that contains all excipients minus the active ingredient.
Q3: How does the choice of acid for dissolution affect the analysis? A3: The choice of acid is critical, especially for redox titrations. Hydrochloric acid is generally avoided when using potassium permanganate as a titrant because the permanganate is a strong enough oxidizing agent to oxidize chloride ions to chlorine gas, which consumes the titrant and leads to inaccurate, higher results.[1][2] Dilute sulfuric acid is the preferred choice as the sulfate (B86663) ion is not oxidized by permanganate under these conditions.[3]
Q4: My this compound sample is old. Could this affect the analysis? A4: Yes. Over time, and with exposure to air and moisture, ferrous (Fe²⁺) iron can oxidize to ferric (Fe³⁺) iron.[15] Since most common assay methods like permanganate titration are specific for Fe²⁺, this oxidation will lead to an underestimation of the true this compound content. It is recommended to test for the presence of Fe³⁺ and, if necessary, perform a reduction step prior to titration.[2]
Q5: What is the purpose of adding sodium lauryl sulfate to the dissolution medium for this compound tablets as specified in some pharmacopeial methods? A5: Sodium lauryl sulfate is a surfactant. Its inclusion in the dissolution medium helps to wet the surfaces of the poorly soluble drug particles and excipients, thereby enhancing the dissolution rate of the this compound from the tablet matrix. This is particularly important for ensuring that the drug is fully available for analysis in dissolution testing.[10]
References
- 1. Solved 5. If the redox titration of iron(II) with | Chegg.com [chegg.com]
- 2. titrations.info [titrations.info]
- 3. savemyexams.com [savemyexams.com]
- 4. Permanganate Titrations [staff.buffalostate.edu]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Types of interferences in AAS [delloyd.50megs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. This compound Tablets [drugfuture.com]
- 11. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 12. pharmacareerinsider.com [pharmacareerinsider.com]
- 13. collegedunia.com [collegedunia.com]
- 14. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Best practices for long-term storage of ferrous fumarate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ferrous fumarate (B1241708) to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of ferrous fumarate?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from direct sunlight and heat.[1][2][3] The recommended temperature should not exceed 25°C (77°F).[4] It is crucial to keep the container tightly closed to prevent moisture absorption and oxidation.[2] Using opaque containers is also advised to minimize degradation from light exposure.[3]
Q2: What are the visible signs of this compound degradation?
A2: The most common sign of degradation is a change in color. Fresh this compound is typically a reddish-brown powder.[2] Upon degradation, particularly oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, the color may change to yellow or brown.[4] Another sign of degradation due to moisture is caking or clumping of the powder.[4]
Q3: How does degradation affect the properties of this compound?
A3: Degradation, primarily through oxidation, reduces the amount of active ferrous (Fe²⁺) iron, which is the bioavailable form.[5][6] This can impact the efficacy of the compound in experiments or formulations. Physical properties may also change, such as a decrease in solubility and alterations in the dissolution rate.[7][8]
Q4: What is the primary degradation pathway for this compound?
A4: The main degradation pathway is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion.[4][5][6] This process is significantly accelerated by exposure to moisture, oxygen (air), and high temperatures.[4][7]
Troubleshooting Guide
Problem: I've noticed a color change in my stored this compound. It appears more yellowish-brown than the initial reddish-brown.
| Possible Cause | Suggested Solution |
| Oxidation: The ferrous (Fe²⁺) iron has likely oxidized to ferric (Fe³⁺) iron due to exposure to air, moisture, or high temperatures.[4] | 1. Assess the extent of degradation: Perform a quantitative analysis to determine the remaining ferrous iron content. A simple redox titration or HPLC can be used for this purpose.[9][10] 2. Evaluate for experimental use: Depending on the tolerance of your experiment for ferric iron, the batch may still be usable. However, for applications requiring high purity, it is recommended to use a fresh, un-degraded batch. 3. Review storage conditions: Ensure that the storage area is cool, dry, and dark, and that containers are airtight to prevent future occurrences.[1][2] |
Problem: The this compound powder has formed clumps or cakes.
| Possible Cause | Suggested Solution |
| Moisture Absorption: The material has been exposed to high humidity, causing the powder to absorb water and stick together.[4][7] | 1. Break up the clumps: Gentle mechanical grinding in a low-humidity environment might break up the clumps. However, this does not reverse any chemical degradation that may have occurred. 2. Test for degradation: Moisture absorption accelerates oxidation. It is crucial to test the material for its ferrous iron content.[7] 3. Improve storage: Store in a desiccator or a controlled low-humidity environment. Ensure containers are properly sealed.[7] |
Quantitative Data on Stability
The following table summarizes the effects of accelerated storage conditions (40°C and 75% relative humidity) on this compound tablets over a three-month period.
| Parameter | Fresh Sample | After 2 Months | After 3 Months |
| Hardness (kg) | 1.467 | 1.352 | 1.440 |
| Friability (% loss) | 0.65 | 0.33 | 0.33 |
| Disintegration Time (min:sec) | 82:00 | 92:00 | 94:00 |
| Iron Content (%) | 101 | Not specified | Lower than fresh |
| Dissolution (% dissolved in 5 min) | 13.7% - 18.58% | Not specified | 4.7% - 16.5% |
Data synthesized from a study on commercial iron tablets.[7]
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under accelerated conditions.
-
Sample Preparation: Place the this compound powder or tablets in their intended packaging. For unpackaged powder, use open glass vials.
-
Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.[7]
-
Time Points: Withdraw samples at predetermined intervals, for example, at time 0, 1, 2, 3, and 6 months.[11]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Assay (Ferrous Iron Content): Use a validated method like HPLC or redox titration to quantify the amount of ferrous iron.[9][10]
-
Degradation Products: Identify and quantify any degradation products, such as ferric iron.
-
Dissolution (for tablets): Perform a dissolution test as per USP specifications.[7][12]
-
Protocol 2: Dissolution Testing of this compound Tablets
This protocol is based on USP specifications for evaluating the dissolution of this compound tablets.[7][12]
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles).
-
Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid containing 0.5% sodium lauryl sulfate.[12]
-
Temperature and Speed: Maintain the dissolution medium at 37°C ± 0.5°C and set the paddle speed to 75 rpm.[12]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[7] d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the samples for dissolved iron content using a suitable analytical method like atomic absorption spectrometry or HPLC.[9][12]
Visualizations
Caption: Workflow for Accelerated Stability Testing of this compound.
Caption: Troubleshooting Decision Tree for Stored this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. laballey.com [laballey.com]
- 4. laballey.com [laballey.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of this compound via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. scribd.com [scribd.com]
- 11. japsonline.com [japsonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Adjusting pH to improve ferrous fumarate solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ferrous fumarate (B1241708) in in vitro assays, with a focus on improving its solubility by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: Why is my ferrous fumarate not dissolving in water or standard buffer solutions?
A1: this compound is sparingly soluble in water and neutral pH solutions.[1][2] Its solubility is highly dependent on pH, with significantly better dissolution in acidic conditions.[3][4]
Q2: At what pH is this compound most soluble?
A2: this compound is most soluble at a low pH, specifically around pH 2.[3][5] As the pH increases, its solubility dramatically decreases.[5]
Q3: What acid should I use to lower the pH and dissolve this compound?
A3: Dilute hydrochloric acid (HCl) is commonly used to lower the pH and dissolve this compound for in vitro studies.[3][6][7] Dilute sulfuric acid has also been mentioned in some protocols.[6] The choice of acid may depend on the specific requirements of your assay.
Q4: I've dissolved this compound at a low pH, but it precipitates when I add it to my cell culture medium. What is happening?
A4: This is a common issue. Cell culture media are typically buffered to a physiological pH (around 7.4), which will cause the poorly soluble this compound to precipitate out of the acidic solution.[8][9] Additionally, components in the media, such as phosphate (B84403) and carbonate ions, can react with iron to form insoluble precipitates.[9]
Q5: How can I prevent this compound from precipitating in my cell culture medium?
A5: To prevent precipitation, consider the following strategies:
-
Use an iron-binding protein: The inclusion of transferrin in your culture medium can help to chelate the iron and keep it in solution.[8][10]
-
Prepare a concentrated stock in acid and dilute rapidly: Prepare a concentrated stock solution of this compound in acidic water (e.g., pH 2 with HCl) and add it to your culture medium with vigorous stirring to ensure rapid and even dispersion. This may not completely prevent precipitation but can minimize it.
-
Consider alternative iron sources: If precipitation remains a significant issue, you may need to consider more soluble iron salts like ferrous sulfate (B86663) or chelated iron compounds for your experiments.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve. | The pH of the solvent is too high. | Lower the pH of the solvent to approximately 2 using dilute hydrochloric acid.[3][5] |
| Solution is cloudy or contains visible particles after pH adjustment. | Incomplete dissolution. | Gently warm the solution while stirring. Ensure the acid is added dropwise and the solution is stirred continuously. |
| A reddish-brown precipitate forms immediately upon adding the this compound solution to the cell culture medium. | The pH of the medium is causing the iron to precipitate. | Prepare a more dilute stock solution of this compound. Add the stock solution to the medium slowly while stirring vigorously. Consider adding an iron chelator like transferrin to the medium.[8][10] |
| Cell toxicity is observed after treatment with the this compound solution. | The low pH of the stock solution is lysing the cells. The iron concentration is too high. | Ensure the final concentration of the acid in the culture medium is negligible and does not significantly alter the medium's pH. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility | Reference |
| 2 | Readily soluble (>80%) | [3][5] |
| 4 | Significantly decreased solubility | [3][5] |
| 6 | Significantly decreased solubility (up to 74% precipitation of the amount soluble at pH 2) | [5] |
| Neutral | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in an acidic vehicle.
Materials:
-
This compound powder
-
Ultrapure water
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM solution.
-
In a beaker, add approximately 80% of the final desired volume of ultrapure water.
-
Place the beaker on a stir plate and add a stir bar.
-
Slowly add the weighed this compound powder to the water while stirring. The powder will not dissolve at this stage.
-
Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH of the solution reaches approximately 2.0.
-
As the pH drops, the this compound will start to dissolve. Continue stirring until the solution is clear.
-
Once fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of ultrapure water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C, protected from light. Use within a week to minimize oxidation of ferrous (Fe²⁺) iron.
Mandatory Visualizations
Caption: Experimental workflow for preparing a pH-adjusted this compound solution.
Caption: Simplified diagram of ferrous iron (Fe²⁺) absorption from this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 141-01-5 [chemicalbook.com]
- 3. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. ve.scielo.org [ve.scielo.org]
- 6. This compound [drugfuture.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ferrous Fumarate-Induced Oxidative Stress in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using ferrous fumararate in cellular studies. Our focus is on minimizing ferrous fumarate-induced oxidative stress to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Problem: I observe a reddish-brown precipitate in my cell culture medium after adding ferrous fumarate (B1241708).
Possible Causes:
-
Poor Solubility at Neutral pH: this compound is poorly soluble at the neutral pH of most cell culture media (pH 7.2-7.4).[1][2][3] The ferrous iron (Fe²⁺) can also be oxidized to the less soluble ferric iron (Fe³⁺), leading to precipitation.[3][4]
-
Interaction with Media Components: Phosphate and bicarbonate ions in the medium can react with iron to form insoluble precipitates.[5][6]
Solutions:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a slightly acidic solution (e.g., sterile, deionized water with a minimal amount of HCl to reach pH ~2) to create a concentrated stock.[7] this compound's solubility is significantly higher at acidic pH.[1][7] Filter-sterilize the stock solution before use.
-
Dilute Immediately Before Use: Add the acidic stock solution to the cell culture medium immediately before treating the cells to minimize the time for precipitation to occur.
-
Use Serum-Free Medium for Treatment: If compatible with your experimental design, consider treating cells in a serum-free medium for the duration of the this compound exposure, as some serum components can interact with iron.
-
Consider Alternative Iron Sources: If precipitation remains a persistent issue, consider using a more soluble iron source like ferrous sulfate, although it may also present its own challenges.[8]
Issue 2: High Levels of Unexpected Cell Death
Problem: Even at low concentrations, this compound is causing excessive cell death in my cultures, making it difficult to study sublethal oxidative stress.
Possible Causes:
-
Fenton Reaction and ROS Overload: Ferrous iron (Fe²⁺) from this compound can catalyze the Fenton reaction, converting hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH).[4][9] This leads to rapid and overwhelming oxidative stress, causing lipid peroxidation, protein and DNA damage, and ultimately cell death.[9]
-
Induction of Ferroptosis: Excessive intracellular iron can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[10][11]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to iron-induced toxicity.
Solutions:
-
Dose-Response and Time-Course Experiments: Perform a thorough dose-response (e.g., 10-200 µM) and time-course (e.g., 6, 12, 24 hours) experiment to identify the optimal concentration and duration of this compound treatment that induces measurable oxidative stress without causing widespread cell death.
-
Co-treatment with Antioxidants:
-
N-acetylcysteine (NAC): NAC is a glutathione (B108866) precursor and a potent antioxidant that can scavenge ROS.[12][13] Co-treating cells with NAC (e.g., 1-10 mM) can help mitigate excessive oxidative damage.[12][14] Note that oral NAC administration in some in vivo models has been shown to potentially increase iron absorption, so careful dose optimization is crucial.[15]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
-
-
Co-treatment with a Ferroptosis Inhibitor:
-
Iron Chelators:
-
Deferoxamine (B1203445) (DFO): An iron chelator that can be used as a control to confirm that the observed toxicity is indeed iron-dependent.[16][19]
-
Issue 3: Inconsistent or Irreproducible Results
Problem: I am seeing high variability in my oxidative stress markers (e.g., ROS levels, cell viability) between experiments.
Possible Causes:
-
Inconsistent this compound Preparation: As mentioned, the solubility and stability of this compound in culture media can be problematic. Variations in stock solution preparation and handling can lead to different effective concentrations of soluble iron in each experiment.
-
Oxidation of Ferrous Iron: Ferrous iron (Fe²⁺) can oxidize to ferric iron (Fe³⁺) in solution, which has different cellular uptake and reactivity profiles.[4]
-
Variability in Cell Health and Density: The baseline oxidative state and susceptibility of cells can be influenced by their confluency, passage number, and overall health.
Solutions:
-
Standardize Stock Preparation: Prepare a large batch of the acidic this compound stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
-
Use Freshly Prepared Working Solutions: Always dilute the stock solution into the medium immediately before each experiment.
-
Control for Cell Density: Seed cells at a consistent density for all experiments, as this can affect their metabolic state and response to stressors.
-
Include Positive and Negative Controls:
-
Positive Control: Use a known inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP), to ensure that your detection assays are working correctly.[20]
-
Negative Control: Include an untreated cell group to establish a baseline for your measurements.
-
Chelator Control: Use an iron chelator like deferoxamine (DFO) to confirm that the observed effects are iron-dependent.[16][19]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced oxidative stress? A1: The primary mechanism is through the Fenton reaction. This compound releases ferrous iron (Fe²⁺) into the cell. This Fe²⁺ donates an electron to hydrogen peroxide (H₂O₂), a byproduct of normal cellular metabolism, generating a highly reactive hydroxyl radical (•OH) and ferric iron (Fe³⁺).[4][9] These hydroxyl radicals can then damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, leading to oxidative stress.[9] Excessive iron can also lead to a specific form of cell death called ferroptosis.[10][11]
Q2: How do I prepare a this compound solution for cell culture? A2: Due to its poor solubility in neutral pH media, it is recommended to first prepare a concentrated stock solution in a slightly acidic solvent.[1][7] For example, dissolve the this compound powder in sterile, deionized water and adjust the pH to ~2 with hydrochloric acid until it fully dissolves. Then, filter-sterilize the stock solution. This stock should be diluted to the final working concentration in your cell culture medium immediately before adding it to the cells.
Q3: What are some key markers to measure for this compound-induced oxidative stress? A3:
-
Reactive Oxygen Species (ROS): Can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[20][21][22]
-
Lipid Peroxidation: This is a hallmark of iron-induced damage and can be quantified using assays that measure malondialdehyde (MDA) or by using fluorescent probes like C11-BODIPY 581/591.[11][23][24]
-
Glutathione Levels: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A decrease in the GSH/GSSG ratio indicates oxidative stress.[25][26]
-
Antioxidant Enzyme Expression: Assess the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and other Nrf2 target genes via Western blot or qPCR.[27][28][29]
Q4: How can I be sure that the observed cytotoxicity is due to oxidative stress? A4: To confirm that the cell death is mediated by oxidative stress, you can perform rescue experiments. Co-treat your cells with this compound and an antioxidant like N-acetylcysteine (NAC).[12][14] If NAC significantly improves cell viability, it strongly suggests that oxidative stress is the primary cause of toxicity.
Q5: What is ferroptosis and how is it related to this compound? A5: Ferroptosis is a regulated form of cell death that is dependent on iron and is characterized by the accumulation of lipid peroxides.[10][11] this compound, by increasing the intracellular labile iron pool, can trigger this process. To determine if ferroptosis is occurring, you can use a specific inhibitor like ferrostatin-1.[16][17] If ferrostatin-1 prevents cell death, it indicates the involvement of ferroptosis.
Data Summary Tables
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Compound | Cell Line Example(s) | Typical Concentration Range | Purpose | Reference(s) |
| This compound | Hutu-80, Caco-2 | 50 - 500 µM | Induction of Oxidative Stress/Iron Overload | [30][31][32] |
| Ferrous Sulfate | HCT116, Endothelial cells | 100 µM | Induction of Oxidative Stress/Iron Overload | [11][21] |
| N-acetylcysteine (NAC) | Various | 1 - 10 mM | Antioxidant Rescue | [12][14] |
| Ferrostatin-1 | HT-22, Balb/3T3 | 1 - 10 µM | Ferroptosis Inhibition | [16][18] |
| Deferoxamine (DFO) | HT-22 | 100 µM | Iron Chelation Control | [16][19] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
This protocol is adapted for adherent cells in a 96-well plate.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phenol (B47542) red-free culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.[33]
-
Treatment: Treat cells with this compound and controls for the desired duration.
-
DCFDA Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO.[21] Immediately before use, dilute the stock solution to a working concentration of 10-20 µM in pre-warmed, phenol red-free medium.[21][33]
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the DCFDA working solution to each well.[33]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[21][33]
-
Measurement: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well.[33] Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20][21]
-
Normalization (Optional but Recommended): After reading the fluorescence, lyse the cells and perform a protein assay (e.g., Bradford or BCA) to normalize the fluorescence intensity to the total protein content in each well.[21][22]
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol is for fluorescence microscopy or flow cytometry.
Materials:
-
BODIPY™ 581/591 C11
-
DMSO
-
PBS or other suitable buffer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and controls in an appropriate culture vessel (e.g., chamber slides for microscopy, 6-well plates for flow cytometry).
-
Probe Preparation: Prepare a 2 mM stock solution of C11-BODIPY in DMSO.[34]
-
Staining: Dilute the C11-BODIPY stock solution to a final working concentration of 1-5 µM in culture medium. Remove the treatment medium from the cells and add the C11-BODIPY-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[34]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe emits red fluorescence (~591 nm), while the oxidized probe emits green fluorescence (~510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[10][34]
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry analysis. Analyze the shift in fluorescence from the red to the green channel.[11]
-
Protocol 3: Western Blot for Nrf2 and HO-1
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[27][35]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[35]
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[35]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[35]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.[27] Image the blot using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the protein of interest to the loading control.[27][28]
Visualizations
References
- 1. ve.scielo.org [ve.scielo.org]
- 2. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ruipugroup.com [ruipugroup.com]
- 9. Iron-induced oxidative damage in colon carcinoma (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Combined Therapy of Iron Chelator and Antioxidant Completely Restores Brain Dysfunction Induced by Iron Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral N-acetylcysteine has a deleterious effect in acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sjzsyj.com.cn [sjzsyj.com.cn]
- 17. Ferrostatin-1 alleviates oxalate-induced renal tubular epithelial cell injury, fibrosis and calcium oxalate stone formation by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nrf2/ARE pathway attenuates oxidative and apoptotic response in human osteoarthritis chondrocytes by activating ERK1/2/ELK1-P70S6K-P90RSK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Uptake of iron from this compound can be mediated by clathrin-dependent endocytosis in Hutu-80 cells [frontiersin.org]
- 32. The effect of iron therapy on oxidative stress and intestinal microbiota in inflammatory bowel diseases: A review on the conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 33. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 34. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Ferrous Fumarate Solutions for Animal Studies
This guide provides researchers, scientists, and drug development professionals with detailed information on the preparation of stable ferrous fumarate (B1241708) solutions for pre-clinical animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is ferrous fumarate difficult to dissolve in water?
A1: this compound is a reddish-brown powder that is only slightly or sparingly soluble in water.[1][2][3][4] Its low water solubility (approximately 0.14 g/100 mL at 25°C) is a primary challenge for preparing solutions for animal studies.[2][3][5]
Q2: What factors affect the stability of this compound in solution?
A2: The primary factor affecting stability is the oxidation of the ferrous (Fe2+) ion to the ferric (Fe3+) ion.[6][7] This process is accelerated by oxygen, neutral or alkaline pH, and elevated temperatures.[7][8][9] Ferric iron is less bioavailable and can precipitate out of solution.[10]
Q3: Can I heat the solution to help dissolve the this compound?
A3: While slight heating can be used to aid dissolution in acidic media, prolonged or excessive heating should be avoided as it can accelerate the oxidation of ferrous (Fe2+) to ferric (Fe3+) iron, especially in the presence of oxygen.[7][11][12] Pure this compound is stable up to 473 K (200°C), but this stability can be lower in aqueous solutions.[7]
Q4: What is the best way to administer this compound to animals like rats or mice?
A4: For precise dosing in animal studies, oral gavage is a common method. This requires the this compound to be in a stable solution or a homogenous suspension to ensure accurate and consistent dosage.
Q5: Are there any excipients that can improve the stability or solubility?
A5: Yes. Ascorbic acid (Vitamin C) is often used as an antioxidant to protect the ferrous iron from oxidation and can enhance its absorption.[13][14] Acidifying the solution (e.g., with hydrochloric or sulfuric acid) significantly improves solubility and stability by inhibiting oxidation.[9][11][15][16] For suspensions, agents like lecithin (B1663433) can be used to reduce the agglomeration of particles.[6]
Troubleshooting Guide
This section addresses common problems encountered during the preparation of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after dissolving | 1. pH is too high (neutral or alkaline), causing precipitation of iron hydroxides.[17] 2. Oxidation of Fe2+ to less soluble Fe3+. 3. Exceeded solubility limit at the given pH and temperature. | 1. Lower the pH of the solution to between 2 and 4 using dilute hydrochloric acid.[15] 2. Add an antioxidant like ascorbic acid.[14] Prepare the solution fresh before each use. 3. If a true solution is not required, prepare a homogenous suspension using a suitable suspending agent. |
| Solution turns yellow/brown quickly | This indicates the oxidation of reddish-orange ferrous (Fe2+) ions to yellowish-brown ferric (Fe3+) ions.[8] | 1. Work quickly and minimize exposure to air. 2. Prepare the solution in deoxygenated water (e.g., by bubbling nitrogen or argon gas through it).[8][9] 3. Add ascorbic acid to the formulation.[13] 4. Ensure the solution is sufficiently acidic (pH < 5.5).[9] |
| Inconsistent results in animal studies | 1. Inaccurate dosing due to an unstable or non-homogenous suspension settling over time.[6] 2. Degradation of the active compound (oxidation). | 1. If using a suspension, ensure it is vigorously and consistently mixed (e.g., with a vortex mixer) immediately before each animal is dosed. 2. Prepare the formulation fresh daily or establish its stability over the intended use period. Store protected from light.[1] |
| Difficulty achieving the desired concentration | This compound's solubility is very limited in water.[2][3] | 1. Do not use plain water. Use an acidic vehicle (e.g., 0.1 N HCl) to significantly increase solubility.[15][18] 2. If a high concentration is needed that exceeds its solubility even in acid, a micro-suspension is the appropriate formulation. |
Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound formulations.
Experimental Protocols
Protocol 1: Preparation of an Acidified this compound Solution
This protocol is suitable for achieving a true solution at lower concentrations for oral gavage.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
Ascorbic Acid (optional, recommended)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Vehicle: Prepare a 0.1 N HCl solution. If using an antioxidant, dissolve ascorbic acid in the 0.1 N HCl solution first (e.g., at a 2:1 or 4:1 molar ratio to iron).[14]
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Slowly add the this compound powder to the acidic vehicle while stirring continuously with a magnetic stirrer.
-
Gentle Warming (If Necessary): If dissolution is slow, the mixture can be gently warmed (not boiled) on a stir plate to aid the process.[11]
-
Volume Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Transfer it to a volumetric flask and add the vehicle to reach the final desired volume.
-
Verification: Check the final pH to ensure it is in the acidic range (typically pH 2-4).[15]
-
Storage: Store in a tightly sealed, light-protected container.[1] For maximum stability, prepare this solution fresh daily.
Protocol 2: Preparation of a this compound Suspension
This protocol is used when the required dose exceeds the solubility limit of this compound, even in an acidic vehicle.
Materials:
-
This compound powder, micronized if possible
-
Vehicle (e.g., water with 0.5% carboxymethylcellulose or similar suspending agent)
-
Mortar and pestle or homogenizer
-
Graduated cylinders
-
Magnetic stirrer or overhead mixer
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Prepare Vehicle: Prepare the desired volume of the suspension vehicle.
-
Levigation: Place the this compound powder in a mortar. Add a small amount of the vehicle and triturate (grind) to form a smooth, uniform paste. This step is crucial to break down aggregates and ensure a fine particle distribution.
-
Dilution: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: For best results, use a homogenizer or sonicator to ensure a uniform and fine particle dispersion.
-
Storage and Use: Store in a tightly sealed container. Crucially, this suspension must be mixed vigorously (e.g., vortexed) immediately before each animal is dosed to ensure dose accuracy.
General Preparation Workflow
Caption: Workflow for preparing this compound solutions or suspensions.
Data Presentation: Solubility at Different pH
The solubility of ferrous compounds is highly dependent on pH. While specific data for this compound across a continuous pH range is sparse, the trend is well-established from various sources.
| Compound | pH 2 | pH 4 | pH 6 | Reference(s) |
| This compound | Readily Soluble (>75%) | Solubility Decreases | Poorly Soluble (<30%) | [15][17] |
| Ferrous Sulfate (B86663) | Completely Soluble | Solubility Decreases | Poorly Soluble (~36%) | [17] |
Note: Percentages are approximate amounts of iron remaining in solution after incubation and pH adjustment from an initial acidic state. This table illustrates the critical importance of maintaining an acidic environment to keep ferrous iron in solution.
References
- 1. drugfuture.com [drugfuture.com]
- 2. This compound FCC [chem-lygzhhg.com]
- 3. This compound | 141-01-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 141-01-5 [m.chemicalbook.com]
- 6. US2985559A - Stabilized therapeutic this compound aqueous suspensions - Google Patents [patents.google.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. This compound [drugfuture.com]
- 12. Page loading... [wap.guidechem.com]
- 13. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 14. cambridge.org [cambridge.org]
- 15. Kinetics of iron absorption from this compound with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inorganic chemistry - How do acids prevent ferrous sulfate from getting oxidised? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. ve.scielo.org [ve.scielo.org]
- 18. This compound Tablets [drugfuture.com]
Technical Support Center: Scaling Up Ferrous Fumarate Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of ferrous fumarate (B1241708) nanoparticle synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant batch-to-batch inconsistency in particle size and morphology after scaling up our synthesis. What are the primary causes and how can we mitigate this?
A1: Batch-to-batch inconsistency is a primary challenge when transitioning from lab to industrial-scale production.[1][2] The main culprits are often related to mixing, temperature control, and reactant addition.
-
Inadequate Mixing: At larger volumes, achieving uniform mixing is more difficult.[3] This can lead to localized areas of high supersaturation, causing uncontrolled nucleation and resulting in a wide particle size distribution (polydispersity).
-
Troubleshooting:
-
Optimize Stirring: Increase the stirring speed or use an overhead stirrer with a larger impeller designed for the geometry of your new reactor.
-
Reactor Design: Consider using a reactor with baffles to improve turbulent flow and ensure homogeneous mixing.
-
Reactant Addition: Introduce precursors at a controlled, consistent rate, possibly below the surface of the liquid near the impeller to promote rapid dispersion.
-
-
-
Temperature Gradients: Larger volumes can develop temperature gradients, where the center of the reactor is at a different temperature than the edges.[3] Since nucleation and growth kinetics are highly temperature-dependent, this leads to non-uniform particle formation.
-
Troubleshooting:
-
Improved Heating/Cooling: Use a jacketed reactor with a circulating thermal fluid for more uniform temperature control.
-
Multiple Probes: Place temperature probes at different locations within the reactor to monitor for gradients and adjust heating accordingly.
-
-
-
Process Control: Manual control that was sufficient for small batches may not be precise enough for large-scale synthesis.
-
Troubleshooting:
-
Automation: Implement automated systems for reactant addition and temperature control to ensure parameters are precisely maintained for every batch.[4]
-
-
Q2: Our nanoparticle yield has decreased significantly upon scaling up. What factors could be responsible?
A2: A drop in yield is often linked to process efficiency and side reactions that become more prominent at a larger scale.
-
Suboptimal pH: The reactivity of fumaric acid with iron is pH-dependent.[5][6] A shift in local pH due to poor mixing can reduce the efficiency of nanoparticle formation.
-
Troubleshooting:
-
pH Monitoring: Continuously monitor the bulk pH of the reaction mixture and make controlled adjustments as needed.
-
Buffered System: Consider if a biocompatible buffer system can be used without interfering with the reaction.
-
-
-
Formation of By-products: At different pH levels or with longer reaction times, undesirable iron oxide or hydroxide (B78521) by-products can form, consuming the precursors.[7]
-
Troubleshooting:
-
Optimize Reaction Time: Characterize the reaction kinetics at the larger scale to determine the optimal reaction time that maximizes yield before significant by-products form.
-
Inert Atmosphere: As with other iron nanoparticle syntheses, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and the formation of unwanted iron oxides.[8][9]
-
-
Q3: We are experiencing issues with nanoparticle agglomeration in our scaled-up batches. What is the cause and how can it be prevented?
A3: Agglomeration becomes more challenging to control as particle concentration and production volume increase.[3]
-
Ineffective Capping/Stabilizing Agents: The ratio of surfactant or capping agent to the total nanoparticle surface area may be insufficient at a larger scale.
-
Troubleshooting:
-
Adjust Ratios: Re-optimize the concentration of the capping agent (e.g., polyethylene (B3416737) glycol fumarate) relative to the iron and fumarate precursors.[9]
-
Addition Point: Investigate the timing of the capping agent addition. It may need to be present during nucleation to be most effective.
-
-
-
Poor Mixing and Washing: Inefficient mixing can fail to prevent particles from colliding and sticking, while improper washing can leave residual salts that promote aggregation.
-
Troubleshooting:
-
Enhanced Mixing: As mentioned in Q1, ensure rapid and uniform mixing throughout the process.
-
Washing Protocol: Scale up the washing process (e.g., centrifugation and redispersion). Tangential flow filtration (TFF) can be a more efficient and scalable alternative to repeated centrifugation for washing and purification.
-
-
Key Synthesis Parameters and Effects
The following table summarizes key experimental parameters and their typical influence on ferrous fumarate nanoparticle characteristics, based on synthesis protocols for iron-fumarate and other relevant iron-based nanoparticles.
| Parameter | Typical Range/Value | Effect on Nanoparticles | Source(s) |
| pH | 2.5 (traditional) to 4.8 (modified) | Lower pH increases fumaric acid protonation and reactivity. Higher pH is better for encapsulating sensitive biomolecules but may require adjusted reactant ratios. | [5][6] |
| Molar Ratio (Fumaric Acid:Iron) | 1:1 to 10:1 | A higher ratio of fumaric acid to iron may be needed at a less acidic pH (e.g., 4.8) to compensate for reduced reactivity and drive nanoparticle formation. | [5] |
| Temperature | Room Temperature to 363 K | Higher temperatures can increase reaction kinetics and crystallinity but may also lead to larger particles or overoxidation if not controlled. | [7][10] |
| Precursor Concentration | Varies (e.g., 10 mM) | Affects nucleation and growth kinetics. The relationship is complex; size may not increase monotonically with concentration. | [5][11] |
| Stirring Speed | Varies | Crucial for homogeneity. Insufficient stirring leads to polydispersity and agglomeration. Very high speeds can introduce excessive shear. | [4] |
Experimental Protocols
Biomimetic Synthesis of this compound Nanoparticles (Lab-Scale)
This protocol is adapted from methodologies developed for encapsulating proteins at a near-neutral pH.[5][6]
Materials:
-
Fumaric acid solution (10 mM, pH adjusted to 4.8)
-
Iron (II) chloride solution (10 mM)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 10 mM solution of fumaric acid and adjust the pH to 4.8 using a suitable base (e.g., NaOH).
-
To 5 mL of the fumaric acid solution, add the molecule to be encapsulated (if any) and incubate for 10 minutes at room temperature with gentle stirring (e.g., 750 rpm).
-
Initiate nanoparticle formation by adding 500 µL of the 10 mM iron chloride solution. This should be done stepwise (e.g., 100 µL additions at 20-second intervals) to ensure controlled growth.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Wash the resulting nanoparticles by centrifuging the suspension and redispersing the pellet in ethanol. Repeat this washing step three times to remove unreacted precursors.
Key Characterization Methodologies
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. A low PDI (<0.3) indicates a monodisperse sample.[12][13]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and surface morphology of the nanoparticles.[12][14]
-
X-ray Diffraction (XRD): Used to determine the crystalline structure of the nanoparticles. Amorphous or crystalline natures can be distinguished.[14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of fumarate and other functional groups on the nanoparticle surface and to verify the successful incorporation of capping agents or encapsulated molecules.[14]
Visual Guides
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for scaled-up this compound nanoparticle synthesis.
Troubleshooting Decision Tree for Polydispersity
Caption: Decision tree for troubleshooting high polydispersity.
Parameter Influence Diagram
Caption: Influence of key parameters on nanoparticle properties.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. neto-innovation.com [neto-innovation.com]
- 4. Deciphering the parameters to produce highly reproducible and scalable iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomimetic Mineralization of Iron-Fumarate Nanoparticles for Protective Encapsulation and Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Green Synthesis and Characterization of Iron Nanoparticles Synthesized from Aqueous Leaf Extract of Vitex leucoxylon and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioavailability of Ferrous Fumarate and Ferrous Sulfate in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two commonly used oral iron supplements, ferrous fumarate (B1241708) and ferrous sulfate (B86663), in humans. The information presented is based on experimental data from scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction
Iron deficiency is a global health issue, and oral iron supplementation is a primary strategy for its prevention and treatment. Ferrous fumarate and ferrous sulfate are two of the most frequently utilized iron salts in oral formulations. Understanding their comparative bioavailability is crucial for optimizing therapeutic efficacy and patient compliance. Bioavailability, in this context, refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For iron supplements, this is often measured by the percentage of iron absorbed or through pharmacokinetic parameters such as the maximum serum concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time (Area Under the Curve or AUC).
Data Presentation
The following tables summarize quantitative data from human studies comparing the bioavailability of this compound and ferrous sulfate.
Iron Absorption and Relative Bioavailability
A key method for assessing iron bioavailability is through stable isotope studies, where the incorporation of labeled iron into red blood cells is measured. This provides a direct measure of the percentage of iron absorbed from a given dose.
Table 1: Comparison of Iron Absorption between this compound and Ferrous Sulfate [1][2]
| Population Group | Iron Salt | Mean Iron Absorption (%) | Relative Bioavailability (%)* |
| Adult Women | This compound | 17.5 | 86 |
| Ferrous Sulfate | 20.5 | 100 | |
| Infants (6-24 months) | This compound | 7.0 | 97 |
| Ferrous Sulfate | 7.2 | 100 | |
| Young Children (2-5 years) | This compound | 6.3 | 106 |
| Ferrous Sulfate | 5.9 | 100 |
*Relative Bioavailability is calculated as (Mean Absorption of this compound / Mean Absorption of Ferrous Sulfate) x 100.
No significant differences in iron absorption were found between the two iron salts within each population group (P > 0.05).[1][2]
Pharmacokinetic Parameters
Pharmacokinetic studies measure the concentration of a substance in the blood over time after administration. Due to a lack of head-to-head comparative studies under identical conditions, the following tables present available pharmacokinetic data for this compound and ferrous sulfate from separate studies. It is critical to note that these values are not directly comparable due to differences in study design, dosage, and subject populations.
Table 2: Pharmacokinetic Parameters of this compound (from separate studies)
| Study Population | Dosage | Formulation | Cmax (µg/dL) | Tmax (hours) | AUC (µg·h/dL) |
| Healthy Volunteers | 100 mg elemental iron | Soft Capsule | 185 ± 32 | 4.5 | 544 ± 30 |
| Healthy Volunteers | 100 mg elemental iron | Oral Solution | 166 ± 11 | 4.5 | 521 ± 39 |
Table 3: Pharmacokinetic Parameters of Ferrous Sulfate (from a separate study)
| Study Population | Dosage | Formulation | Cmax (µg/dL) | Tmax (hours) | AUC (µg·h/dL) |
| Iron-Deficient Anemic Women | 160 mg elemental iron | Prolonged-Release Tablet | Not Reported | 4.0 (median) | Not Reported |
Experimental Protocols
Stable Isotope Iron Absorption Study
The data presented in Table 1 was primarily derived from studies employing a stable isotope technique. A detailed methodology for such a study is as follows:
Objective: To compare the fractional iron absorption from this compound and ferrous sulfate.
Study Design: A randomized, crossover study is often employed.
Participants: A cohort of healthy human subjects from the target population (e.g., non-anemic adult women).
Methodology:
-
Isotope Labeling: this compound is labeled with one stable iron isotope (e.g., ⁵⁷Fe), and ferrous sulfate is labeled with another (e.g., ⁵⁸Fe).
-
Administration: Participants are randomly assigned to receive a standardized meal or drink containing either the ⁵⁷Fe-labeled this compound or the ⁵⁸Fe-labeled ferrous sulfate.
-
Washout Period: A washout period of at least two weeks is observed.
-
Crossover: Participants then receive the alternate iron formulation.
-
Blood Sampling: A baseline blood sample is taken before the first administration. A second blood sample is collected approximately 14 days after each administration.
-
Analysis: The isotopic composition of iron in the blood samples is determined using mass spectrometry. The incorporation of the stable isotopes into erythrocytes is calculated to determine the percentage of iron absorbed from each formulation.
Mandatory Visualization
The following diagram illustrates the typical workflow of a stable isotope-based bioavailability study for iron supplements.
Caption: Workflow of a stable isotope iron bioavailability study.
Conclusion
Based on the available human data from stable isotope studies, this compound and ferrous sulfate exhibit comparable bioavailability in terms of the percentage of iron absorbed across different age groups, including adult women, infants, and young children.[1][2] While there is a lack of direct head-to-head pharmacokinetic studies to compare Cmax, Tmax, and AUC under identical conditions, the overall evidence from absorption studies suggests that both iron salts are effective in delivering iron for absorption. The choice between this compound and ferrous sulfate in drug development may therefore be guided by other factors such as formulation stability, patient tolerability, and cost. It is important to note that some studies suggest ferrous sulfate may have a higher incidence of gastrointestinal side effects.[3] Further research with standardized methodologies is warranted to provide a more definitive comparison of the pharmacokinetic profiles of these two important iron supplements.
References
A Comparative Analysis of Ferrous Fumarate and Ferrous Gluconate for the Treatment of Iron-Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Efficacy, Bioavailability, and Tolerability
Iron-deficiency anemia remains a significant global health challenge, necessitating the development and optimization of oral iron supplementation strategies. Among the most commonly prescribed ferrous salts are ferrous fumarate (B1241708) and ferrous gluconate. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform research and drug development efforts.
Key Performance Indicators: A Quantitative Comparison
The relative effectiveness of ferrous fumarate and ferrous gluconate is multifactorial, hinging on elemental iron content, bioavailability, and patient tolerability. The following tables summarize key quantitative data from various studies.
| Iron Salt | Elemental Iron Content (%) | Approximate Elemental Iron per Standard Dose |
| This compound | ~33% | 69-108 mg |
| Ferrous Gluconate | ~12% | 27-38 mg |
| Table 1: Elemental Iron Content of this compound and Ferrous Gluconate.[1] |
| Study Population | Iron Salt | Change in Hemoglobin (Hb) Levels | Change in Ferritin Levels | Reference |
| Toddlers (6-24 months) | Ferrous Gluconate | Higher increase compared to Ferrous Sulfate (B86663) | Higher increase compared to Ferrous Sulfate | [2][3][4][5] |
| Adults with IDA | This compound | Significant increase from baseline | Significant increase from baseline | [6] |
| Table 2: Summary of Clinical Efficacy in Improving Hematological Parameters. Note: Direct head-to-head trials in adults are limited; some data is inferred from comparisons with ferrous sulfate, a common standard. |
| Iron Salt | Reported Gastrointestinal Side Effects | Frequency of Side Effects |
| This compound | Nausea, constipation, diarrhea, abdominal pain | Generally higher due to higher elemental iron content per dose |
| Ferrous Gluconate | Nausea, constipation, diarrhea, abdominal pain | Generally lower and better tolerated than ferrous sulfate and fumarate |
| Table 3: Comparison of Gastrointestinal Side Effect Profiles.[7][8] |
Understanding the Mechanism: Iron Absorption Pathway
The absorption of non-heme iron from ferrous salts occurs predominantly in the duodenum and proximal jejunum. The process involves the uptake of ferrous iron (Fe2+) by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes. Ingested iron in the ferric (Fe3+) state must first be reduced to Fe2+ by duodenal cytochrome B (Dcytb). Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin.
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental protocols are crucial for the critical appraisal and replication of research findings. Below are methodologies for key experiments used to evaluate and compare this compound and ferrous gluconate.
In Vitro Dissolution and Absorption Study Using Caco-2 Cell Model
This in vitro model simulates the conditions of the human gastrointestinal tract to assess the bioavailability of different iron formulations.
1. Cell Culture:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics, are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded on permeable supports in bicameral chambers and allowed to differentiate for approximately 21 days, forming a tight monolayer that mimics the intestinal barrier.
2. In Vitro Digestion:
-
The iron supplements (this compound and ferrous gluconate tablets) are subjected to a simulated two-stage digestion process.
-
Gastric Digestion: Tablets are incubated in a solution of simulated gastric fluid (e.g., 0.1 M HCl, pH 1.2) at 37°C with agitation to mimic stomach conditions.[9]
-
Intestinal Digestion: The digest from the gastric phase is neutralized and incubated with a solution of simulated intestinal fluid containing bile salts and pancreatic enzymes (e.g., pancreatin) at a pH of around 6.8-7.0.
3. Caco-2 Cell Exposure and Iron Uptake:
-
The digested iron solutions are applied to the apical side of the differentiated Caco-2 cell monolayers.
-
After a defined incubation period (e.g., 2 hours), the apical solution is removed, and the cells are washed to remove any surface-bound iron.
4. Quantification of Iron Absorption:
-
Cellular iron uptake is indirectly quantified by measuring the concentration of ferritin, an iron storage protein, within the Caco-2 cells.[9][10]
-
The cells are lysed, and the ferritin concentration is determined using an enzyme-linked immunosorbent assay (ELISA).
-
An increase in intracellular ferritin levels is indicative of greater iron absorption.
Randomized Controlled Trial (RCT) for Clinical Efficacy and Tolerability
A double-blind, randomized controlled trial is the gold standard for comparing the clinical effectiveness of two interventions. The following outlines a typical protocol for comparing this compound and ferrous gluconate in adults with iron-deficiency anemia.
1. Study Population:
-
Recruitment of adult patients diagnosed with iron-deficiency anemia, defined by hemoglobin (Hb) levels below a certain threshold (e.g., <12 g/dL for females, <13 g/dL for males) and low serum ferritin levels (e.g., <30 ng/mL).[11]
-
Exclusion criteria would include other causes of anemia, pregnancy (unless specifically studied), severe gastrointestinal disorders, and known hypersensitivity to iron supplements.
2. Randomization and Blinding:
-
Participants are randomly assigned to one of two treatment groups: Group A receiving this compound and Group B receiving ferrous gluconate.
-
The study is double-blinded, meaning neither the participants nor the investigators know which treatment is being administered. This is achieved by using identical-looking capsules for both iron salts.
3. Intervention:
-
Participants in each group receive a standardized daily dose of their assigned iron supplement for a predefined period (e.g., 12 weeks).
-
Dosing should be based on providing a comparable amount of elemental iron if the aim is to compare the salts directly, or a standard tablet dose to reflect real-world usage.
4. Data Collection and Outcome Measures:
-
Primary Endpoint: The primary outcome is typically the change in hemoglobin concentration from baseline to the end of the treatment period.[11] An optimal response is often considered an increase of 2 g/dL within 3-4 weeks.[10]
-
Secondary Endpoints:
-
Change in serum ferritin levels to assess the repletion of iron stores.[11]
-
Hematological parameters are measured at baseline and at specified follow-up intervals (e.g., 4, 8, and 12 weeks).
-
Assessment of Gastrointestinal Side Effects: A standardized questionnaire is administered at regular intervals to systematically record the incidence and severity of common side effects such as nausea, abdominal pain, constipation, and diarrhea.[2]
-
5. Laboratory Analysis:
-
Hemoglobin Measurement: Performed using an automated hematology analyzer, with the cyanmethemoglobin method as the reference standard.[1]
-
Serum Ferritin Measurement: Assayed using immunoturbidimetric or chemiluminescent immunoassays, calibrated against WHO international reference standards.[8][12][13][14]
Conclusion
The choice between this compound and ferrous gluconate for the treatment of iron-deficiency anemia involves a trade-off between elemental iron content and gastrointestinal tolerability. This compound offers a higher dose of elemental iron per tablet, which may lead to a faster correction of anemia in some patients. However, this higher iron load is also associated with a greater incidence of gastrointestinal side effects. Conversely, ferrous gluconate, with its lower elemental iron content, is often better tolerated, which may improve patient adherence to the treatment regimen.
For researchers and drug development professionals, future studies should focus on direct, head-to-head comparisons of these two salts in diverse adult populations with standardized dosing and outcome measures. Furthermore, investigating novel formulations that enhance the bioavailability and reduce the side effects of these established iron salts remains a promising area of research.
References
- 1. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, simple questionnaire to assess gastrointestinal symptoms after oral ferrous sulphate supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral iron treatment in adult iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 5. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Iron Supplementation—Gastrointestinal Side Effects and the Impact on the Gut Microbiota [mdpi.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized controlled trial of thrice-weekly versus thrice-daily oral this compound treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ruh.nhs.uk [ruh.nhs.uk]
- 14. EXECUTIVE SUMMARY - WHO guideline on use of ferritin concentrations to assess iron status in individuals and populations - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferrous Fumarate and Ferric Pyrophosphate for Food Fortification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron compound is a critical determinant in the success of food fortification programs. The ideal fortificant must not only be bioavailable but also maintain the sensory properties and shelf-life of the food vehicle. This guide provides a comprehensive head-to-head comparison of two commonly used iron fortificants: ferrous fumarate (B1241708) and ferric pyrophosphate. We will delve into their performance based on experimental data, detailing the methodologies used in key studies to support a thorough and objective evaluation.
Performance Comparison: Bioavailability, Efficacy, Sensory Impact, and Stability
The choice between ferrous fumarate and ferric pyrophosphate often involves a trade-off between bioavailability and sensory implications. This compound, a ferrous (Fe²⁺) salt, is known for its higher iron absorption, while ferric pyrophosphate, a ferric (Fe³⁺) compound, is favored for its minimal interaction with food matrices.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Bioavailability of this compound vs. Ferric Pyrophosphate
| Parameter | This compound | Ferric Pyrophosphate | Food Vehicle | Study Population | Key Findings | Reference |
| Geometric Mean Iron Bioavailability (%) | 4.1% (Range: 1.7-14.7%) | 1.3% (Range: 0.7-2.7%) | Infant Cereal | Infants | Bioavailability of this compound was significantly higher. | [1][2] |
| Relative Bioavailability Value (RBV) vs. Ferrous Sulfate | Equivalent | 40% | Cereal-based complementary foods | Humans | This compound absorption is comparable to the highly bioavailable ferrous sulfate. |
Table 2: Efficacy in Improving Iron Status
| Parameter | This compound | Ferric Pyrophosphate | Study Duration | Study Population | Key Findings |
| Change in Hemoglobin (Hb) | Significant increase | Moderate increase | Varies by study | Iron-deficient individuals | This compound generally leads to a more pronounced increase in hemoglobin levels. |
| Change in Serum Ferritin | Significant increase | Moderate increase | Varies by study | Iron-deficient individuals | This compound is more effective at replenishing iron stores. |
Table 3: Sensory Impact and Stability
| Parameter | This compound | Ferric Pyrophosphate | Key Considerations |
| Sensory Impact | Can cause slight color and flavor changes in some foods. | Minimal to no sensory changes.[3] | Ferric pyrophosphate is preferred for sensitive food matrices like dairy products. |
| Stability | Generally stable, but can be more reactive than ferric pyrophosphate. | Highly stable during processing and storage. | The choice of fortificant may depend on the processing conditions (e.g., temperature, pH) of the food. |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for critical evaluation.
Bioavailability Assessment: Stable Isotope Incorporation into Erythrocytes
This method is a gold standard for measuring iron absorption and utilization.
Objective: To determine the amount of iron from a test meal that is absorbed and incorporated into red blood cells (erythrocytes).
Methodology:
-
Isotope Labeling: The iron fortificant (this compound or ferric pyrophosphate) is labeled with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.
-
Test Meal Administration: A standardized test meal fortified with the labeled iron compound is given to the study participants.[1]
-
Blood Sampling: A baseline blood sample is collected before the test meal. A second blood sample is taken 14 days after the administration of the labeled meal.[1][4]
-
Isotope Analysis: The isotopic enrichment of iron in the red blood cells is measured using thermal ionization mass spectrometry (TIMS).[5]
-
Calculation of Bioavailability: The amount of the stable isotope incorporated into the total circulating iron is calculated based on the isotopic enrichment of the blood sample and an estimation of total circulating iron. This value represents the percentage of iron absorbed and utilized from the meal.
Efficacy Trials: Monitoring Hematological Indicators
Efficacy trials assess the ability of the fortified food to improve the iron status of a target population over time.
Objective: To measure changes in key indicators of iron status, such as hemoglobin and serum ferritin.
Methodology:
-
Participant Recruitment: A cohort of individuals, often with iron deficiency or anemia, is recruited for the study.
-
Baseline Assessment: At the beginning of the study, baseline measurements of hemoglobin, serum ferritin, and other relevant markers are taken from blood samples.
-
Intervention: The participants are randomly assigned to receive either a food fortified with this compound, ferric pyrophosphate, or a placebo.
-
Follow-up Assessments: Blood samples are collected at regular intervals throughout the study (e.g., 3, 6, and 12 months) to monitor changes in hemoglobin and serum ferritin levels.
-
Data Analysis: The changes in hematological indicators from baseline are compared between the different intervention groups to determine the relative efficacy of the iron fortificants.
Sensory Evaluation: Hedonic Scale Testing
This method assesses the consumer acceptability of the fortified food product.
Objective: To determine if the addition of the iron fortificant adversely affects the taste, color, aroma, or texture of the food.
Methodology:
-
Panelist Recruitment: A panel of untrained consumers representative of the target population is recruited.
-
Sample Preparation: Food samples are prepared with either this compound, ferric pyrophosphate, or no added iron (control).
-
Sensory Assessment: Panelists are presented with the coded samples in a controlled environment and asked to rate various sensory attributes (e.g., overall liking, flavor, appearance) on a 9-point hedonic scale (where 1 = dislike extremely and 9 = like extremely).[6][7]
-
Data Analysis: The mean scores for each attribute are calculated and statistically compared between the different samples to identify any significant differences in consumer preference.
Stability Testing
Stability studies evaluate the retention of the iron fortificant in the food product over its shelf life and under various processing conditions.
Objective: To quantify the amount of iron that remains in the fortified food after processing and during storage.
Methodology:
-
Sample Preparation: Food products are fortified with either this compound or ferric pyrophosphate.
-
Storage Conditions: The fortified food samples are stored under controlled conditions of temperature and humidity to simulate real-world storage. Accelerated stability testing at higher temperatures may also be conducted.
-
Time-Point Analysis: Samples are analyzed for their iron content at specified time intervals (e.g., 0, 3, 6, 12 months).
-
Iron Analysis: The iron content is typically measured using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Data Analysis: The percentage of iron retention is calculated at each time point to determine the stability of the fortificant in the food matrix.
Visualizing the Pathways and Processes
Iron Absorption Pathway
The absorption of non-heme iron, such as that from this compound and ferric pyrophosphate, primarily occurs in the duodenum. The following diagram illustrates the key steps involved.
Caption: Non-heme iron absorption pathway in the enterocyte.
Experimental Workflow for Bioavailability Study
The following diagram outlines the key stages in a stable isotope bioavailability study.
Caption: Workflow for a stable isotope iron bioavailability study.
Conclusion
The choice between this compound and ferric pyrophosphate for food fortification is context-dependent. This compound offers superior bioavailability and is often more effective in improving iron status, making it a strong candidate for populations with a high prevalence of iron deficiency. However, its potential to cause sensory changes requires careful consideration of the food vehicle.
Conversely, ferric pyrophosphate's excellent stability and minimal sensory impact make it an ideal choice for fortifying sensitive food products where consumer acceptance is paramount. While its bioavailability is lower, this can be partially compensated for by using higher fortification levels or by employing advanced technologies such as microencapsulation to enhance absorption.
Ultimately, the selection process should be guided by a thorough evaluation of the target population's nutritional needs, the characteristics of the food vehicle, and the specific goals of the fortification program. This guide provides the foundational data and methodological insights to support an evidence-based decision-making process for researchers, scientists, and drug development professionals in the field of food fortification.
References
- 1. Iron bioavailability in infants from an infant cereal fortified with ferric pyrophosphate or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocyte incorporation of iron by infants: iron bioavailability from a low-iron infant formula and an evaluation of the usefulness of correcting erythrocyte incorporation values, using a reference dose or plasma ferritin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Sensory evaluations of a novel iron and zinc‐enriched powder for the potential treatment and prevention of iron deficiency in women of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Iron Release Kinetics: Ferrous Fumarate in Comparison to Other Iron Salts
A detailed analysis of the in vitro dissolution and iron release profiles of ferrous fumarate (B1241708) against other commonly used iron salts, providing researchers, scientists, and drug development professionals with comparative experimental data to inform formulation and development decisions.
The selection of an appropriate iron salt is a critical factor in the development of oral iron supplements, directly impacting the bioavailability and tolerability of the final product. Among the various available ferrous salts, ferrous fumarate is a popular choice due to its high iron content and stability. This guide provides an objective comparison of the in vitro iron release kinetics of this compound with other widely used iron salts, such as ferrous sulfate (B86663) and ferrous gluconate, supported by experimental data from published studies.
Comparative Dissolution Rates
In vitro dissolution studies are crucial for predicting the in vivo performance of oral solid dosage forms. These studies measure the rate and extent to which the active pharmaceutical ingredient is released from the product. Comparative studies have demonstrated variations in the dissolution profiles of different iron salts.
Conventional-release ferrous iron tablets generally exhibit rapid dissolution.[1][2] For instance, one study found that ferrous sulfate tablets dissolved the fastest, followed by this compound and then ferrous gluconate.[1] In contrast, modified-release formulations of ferrous salts show a significantly slower and more gradual dissolution.[1][2]
| Iron Salt | Formulation | Time to Complete Dissolution (minutes) |
| Ferrous Sulfate | Conventional-Release Tablet | 48 ± 4 |
| This compound | Conventional-Release Tablet | 57 ± 6 |
| Ferrous Gluconate | Conventional-Release Tablet | 64 ± 4 |
| This compound | Sustained-Release Capsule | 274 ± 8 |
| Ferrous Sulfate | Controlled-Release Tablet | 256 ± 8 |
Table 1: Comparative dissolution times of various oral iron preparations at pH 1.2. Data sourced from a comparative study of oral iron preparations.[1]
Another study comparing two commercial iron- and folic acid-containing supplements found that the formulation with ferrous sulfate released more iron over a 4-hour period than the formulation containing this compound.[3] After 4 hours, the ferrous sulfate formulation had released 59.4 mg of iron, while the this compound formulation had released 48.5 mg.[3]
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
In Vitro Dissolution Assay
A standardized in vitro dissolution test is employed to assess the release of iron from different salt formulations. This test simulates the conditions of the stomach to predict how a tablet or capsule will dissolve in the body.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for these studies.[4][5]
Dissolution Medium: To simulate gastric fluid, 0.1 N hydrochloric acid (HCl) is a frequently used dissolution medium.[5][6] For this compound tablets, the medium may also contain 0.5% sodium lauryl sulfate to aid in dissolution.[5] The temperature of the medium is maintained at 37 ± 0.5 °C to mimic physiological conditions.[5]
Procedure:
-
The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the dissolution medium.[5]
-
The apparatus is set to the specified rotation speed (e.g., 50 rpm for ferrous sulfate or 75 rpm for this compound).[5]
-
The iron salt tablet or capsule is placed in the vessel.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[5]
-
An equal volume of fresh, pre-warmed medium is added to maintain a constant volume.[5]
-
The withdrawn samples are filtered, and the concentration of dissolved iron is determined using a suitable analytical method, such as spectrophotometry.
Signaling Pathways and Logical Relationships
The dissolution of an iron salt in the stomach is the first critical step for its subsequent absorption in the small intestine. The acidic environment of the stomach helps to dissolve the ferrous salt, releasing free ferrous ions (Fe²⁺). This process is essential for the iron to be available for absorption by the intestinal enterocytes.
Conclusion
The in vitro release kinetics of this compound are comparable to other conventional-release ferrous salts, with dissolution occurring rapidly in simulated gastric fluid.[1][2] Studies indicate that while ferrous sulfate may dissolve slightly faster, this compound also demonstrates efficient iron release.[1] The choice between these salts in drug development may therefore also consider factors such as elemental iron content, stability, and patient tolerability. The provided experimental protocols and data serve as a valuable resource for researchers in the formulation and evaluation of oral iron supplements.
References
- 1. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of Dissolution Profiles of Formulations Containing Ferrous Sulfate and Fumarate | Semantic Scholar [semanticscholar.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Iron in vitro bioavailability and iodine storage stability in double-fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral Toxicity Profiles of Ferrous Fumarate and Ferrous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative oral toxicity of two common iron supplements, ferrous fumarate (B1241708) and ferrous sulfate (B86663). The information presented is based on available experimental data to assist researchers and professionals in drug development and related fields in making informed decisions.
Quantitative Toxicity Data
A critical aspect of evaluating the safety of any compound is its acute toxicity, often expressed as the median lethal dose (LD50). The following table summarizes the available data on the oral LD50 of ferrous fumarate and ferrous sulfate.
| Iron Salt | Animal Model | LD50 (mg/kg body weight) | Relative Acute Oral Toxicity (Mice) |
| This compound | Mouse | Data not available | 1 |
| Ferrous Sulfate | Rat | 132 - 881 (elemental iron) | 2.7 |
Note: A lower LD50 value indicates higher toxicity.
While a specific LD50 value for this compound was not identified in the reviewed literature, a key study by Berenbaum et al. (1960) established the relative acute oral toxicity of several iron salts in mice. This study found ferrous sulfate to be 2.7 times more acutely toxic than this compound[1].
Experimental Protocols
The determination of acute oral toxicity typically follows standardized guidelines to ensure reproducibility and comparability of data. The experimental workflow for such a study is outlined below.
General Experimental Workflow for Acute Oral Toxicity Assessment
Caption: A generalized workflow for determining the acute oral toxicity of a substance in rodents.
The study by Berenbaum et al. (1960), which established the relative toxicity, utilized mice as the animal model. While the full detailed methodology is not available, it would have likely followed a similar protocol to the one outlined above, involving the oral administration of graded doses of the iron salts and subsequent observation for toxic effects and mortality.
Mechanisms and Signaling Pathways of Iron Toxicity
The primary mechanism underlying the toxicity of iron salts is the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage.
The Fenton Reaction and Oxidative Stress
Excess ferrous iron (Fe²⁺) can react with hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). These radicals can damage cellular components, including lipids, proteins, and DNA.
Caption: The Fenton reaction, a key source of iron-induced oxidative stress.
This oxidative stress can trigger various signaling pathways leading to cellular dysfunction and, ultimately, cell death. Tissues with high mitochondrial activity, such as the heart, liver, and pancreatic beta cells, are particularly susceptible to iron-induced toxicity.
Cellular Uptake
The absorption of iron from the gastrointestinal tract is a critical step in its potential to cause systemic toxicity. Ferrous iron is primarily absorbed by the divalent metal transporter 1 (DMT1). However, recent research suggests that this compound may also be taken up by intestinal cells through clathrin-dependent endocytosis. This alternative uptake mechanism could potentially influence the intracellular fate and toxicity profile of this compound compared to ferrous sulfate.
References
A Comparative Analysis of the Stability of Common Oral Iron Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of frequently prescribed oral iron preparations, including ferrous sulfate, ferrous fumarate, ferrous gluconate, and polysaccharide-iron complexes. The information presented is supported by experimental data from peer-reviewed literature to assist in the research and development of robust and effective iron supplementation therapies.
Comparative Stability and Dissolution Profiles
The stability of an oral iron preparation is a critical factor influencing its shelf-life, bioavailability, and potential for gastrointestinal side effects. Ferrous (Fe²⁺) salts are known to be susceptible to oxidation to the less soluble ferric (Fe³⁺) state, which can be influenced by factors such as pH, excipients, and storage conditions. Polysaccharide-iron complexes are designed to protect the iron core from premature oxidation and control its release.
| Preparation | Elemental Iron Content (%) | Oxidation Susceptibility | Dissolution Characteristics | Key Stability Considerations |
| Ferrous Sulfate | ~20% | High | Rapidly dissolves in acidic environments.[1] | Highly susceptible to oxidation in the presence of moisture and air, which can be accelerated by light and alkaline conditions.[2] This can lead to the formation of brownish-yellow ferric sulfate.[2] |
| This compound | ~33% | Moderate | Slower dissolution compared to ferrous sulfate, particularly in acidic conditions.[1][3] | Generally more resistant to oxidation upon air exposure compared to ferrous sulfate.[4] It remains stable up to 473 K, beyond which significant oxidation to ferric iron occurs.[5] |
| Ferrous Gluconate | ~12% | High | Generally soluble and readily dissolves. | Prone to oxidation, similar to ferrous sulfate. Studies have shown the presence of both ferrous and ferric forms in aged samples, indicating ongoing chemical changes during storage.[6] |
| Polysaccharide-Iron Complex (PIC) | Varies | Low | Designed for slow release; dissolution is often pH-dependent, with slower release in acidic gastric fluid and more rapid release in the neutral pH of the intestine.[7] | The polysaccharide matrix protects the iron core from oxidation, leading to enhanced stability.[7] These complexes are generally more stable than ferrous salts.[7] |
Experimental Protocols
Accelerated Stability Testing (ICH Guidelines)
This protocol is designed to predict the shelf-life of an oral iron preparation by subjecting it to elevated temperature and humidity.
Objective: To assess the chemical and physical stability of the iron preparation under accelerated conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: At least three primary batches of the oral iron preparation in its final packaging are used.[8]
-
Storage Conditions: Samples are stored under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of 6 months.[9]
-
Testing Frequency: Samples are pulled and tested at specified time points, minimally at 0, 3, and 6 months.[9]
-
Analytical Tests:
-
Assay for Iron Content: The concentration of the active iron moiety is determined using a validated stability-indicating method, such as HPLC or UV-Vis spectrophotometry.
-
Oxidation State Analysis: The ratio of ferrous to ferric iron is quantified to assess the extent of oxidation.
-
Dissolution Testing: The in vitro release of iron is measured at various time points to ensure it meets specifications.
-
Physical Characteristics: Appearance, color, and moisture content are monitored for any significant changes.
-
-
Data Evaluation: The data is analyzed to identify any significant changes over time. A "significant change" is defined as a failure to meet the established specifications.[10]
Quantification of Ferrous and Ferric Iron using UV-Vis Spectrophotometry
This method allows for the determination of the oxidation state of iron in a sample.
Objective: To quantify the concentrations of Fe²⁺ and Fe³⁺ in an oral iron preparation.
Methodology:
-
Reagent Preparation:
-
1,10-Phenanthroline (B135089) solution: A complexing agent that forms a colored complex with Fe²⁺.[11]
-
Hydroxylamine (B1172632) hydrochloride solution: A reducing agent to convert any Fe³⁺ to Fe²⁺ for total iron determination.[11]
-
Buffer solution (e.g., sodium acetate): To maintain the optimal pH for color development.
-
-
Sample Preparation:
-
A known amount of the iron preparation is accurately weighed and dissolved in an acidic solution to prevent premature oxidation.
-
-
Determination of Ferrous Iron (Fe²⁺):
-
An aliquot of the sample solution is mixed with the 1,10-phenanthroline solution and buffer.
-
The absorbance of the resulting orange-red complex is measured at its maximum wavelength (λmax), typically around 510-522 nm, using a UV-Vis spectrophotometer.[5][11]
-
The concentration of Fe²⁺ is determined from a calibration curve prepared using standard Fe²⁺ solutions.
-
-
Determination of Total Iron:
-
Another aliquot of the sample solution is treated with hydroxylamine hydrochloride to reduce all Fe³⁺ to Fe²⁺.
-
The 1,10-phenanthroline solution and buffer are then added, and the absorbance is measured as described above.
-
-
Calculation of Ferric Iron (Fe³⁺):
-
The concentration of Fe³⁺ is calculated by subtracting the concentration of Fe²⁺ from the total iron concentration.
-
In Vitro Iron Uptake using Caco-2 Cell Monolayers
This assay provides an in vitro model to assess the intestinal absorption of iron from different formulations.
Objective: To evaluate the bioavailability of iron from various oral preparations by measuring its uptake in a human intestinal cell line.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate into a monolayer of enterocytes with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a fluorescent marker like Lucifer Yellow.
-
Sample Digestion: The oral iron preparations are subjected to a simulated gastric and intestinal digestion to mimic physiological conditions.[1]
-
Iron Uptake Assay:
-
The digested iron samples are applied to the apical side of the Caco-2 cell monolayers.
-
After a defined incubation period, the cells are washed to remove any unabsorbed iron.
-
-
Quantification of Iron Uptake:
-
Cellular iron uptake is typically quantified by measuring the intracellular ferritin concentration, an iron-storage protein, using an ELISA (Enzyme-Linked Immunosorbent Assay).[1] The amount of ferritin formed is proportional to the amount of iron absorbed by the cells.
-
Visualizations
Intestinal Iron Absorption Signaling Pathway
Caption: Signaling pathway of intestinal iron absorption.
Experimental Workflow for Stability Testing
Caption: Workflow for accelerated stability testing of oral iron preparations.
References
- 1. scite.ai [scite.ai]
- 2. ijmpronline.com [ijmpronline.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. arxiv.org [arxiv.org]
- 6. Evaluation of Different Polysaccharide–Iron Complex Preparations In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioavailability: Ferrous Fumarate vs. Heme Iron Polypeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common oral iron supplements: ferrous fumarate (B1241708), a widely used non-heme iron salt, and heme iron polypeptide (HIP), a more recently developed formulation derived from hemoglobin. The information presented is supported by experimental data from published studies to assist researchers and drug development professionals in making informed decisions.
Superior Bioavailability of Heme Iron Polypeptide
Heme iron polypeptide generally demonstrates superior bioavailability compared to non-heme iron forms like ferrous fumarate, primarily due to its distinct absorption mechanism that is less affected by dietary inhibitors.[1][2] While this compound's absorption can be significantly reduced by substances like phytates, polyphenols, and calcium in food, HIP is absorbed intact through a specific heme receptor in the intestinal cells.[1][2][3]
One study highlighted that HIP led to a 23-fold greater increase in serum iron levels on a milligram-per-milligram basis when compared to this compound.[4] Another source reported typical absorption rates of 15–35% for heme iron polypeptide, in contrast to 10–18% for traditional iron formulations like ferrous sulfate, a compound with similar absorption characteristics to this compound.[1]
A key advantage of HIP is that its absorption is not hindered and may even be enhanced when taken with a meal.[5][6][7] In contrast, the absorption of this compound can be decreased by 40% to 60% when taken with food.[8] This allows for HIP to be administered with meals, which can improve patient compliance and reduce gastrointestinal side effects often associated with iron supplements.[7]
Quantitative Data Summary
The following table summarizes the key bioavailability parameters for this compound and heme iron polypeptide based on available data.
| Parameter | This compound | Heme Iron Polypeptide | Source(s) |
| Iron Type | Non-Heme Iron | Heme Iron | [3][9] |
| Primary Absorption Pathway | DMT1 Transporter (as Fe2+) | Heme Carrier Protein 1 (HCP1) | [1][9] |
| Typical Bioavailability | 10-18% (similar to ferrous sulfate) | 15-35% | [1] |
| Effect of Food on Absorption | Absorption decreased by 40-60% | Absorption not decreased, may be enhanced | [5][8] |
| Reported Relative Bioavailability | Lower | Significantly higher in some studies | [4][6] |
| Common Gastrointestinal Side Effects | Nausea, constipation, epigastric pain | Fewer reported side effects | [5][7][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting bioavailability studies. Below are representative experimental protocols used in studies comparing this compound and heme iron polypeptide.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
A study conducted by Seligman et al. provides a clear example of a protocol to compare the bioavailability of these two iron forms.[5]
-
Participants: Healthy subjects were recruited for the study.
-
Intervention: Participants were randomly assigned to one of three groups to receive a single dose of:
-
20 mg of elemental iron as Heme Iron Polypeptide (HIP)
-
20 mg of elemental iron as this compound
-
Placebo
-
-
Administration: The supplements were administered with a standardized breakfast.
-
Blood Sampling: Blood samples were collected from each participant at baseline (before ingestion) and at 3 hours and 6 hours post-ingestion.
-
Primary Endpoint: The mean change in serum iron levels from baseline was measured at the 3-hour and 6-hour time points.
-
Statistical Analysis: Paired t-tests were used to compare the changes in serum iron levels between the different groups.
Visualizing the Absorption Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the distinct absorption pathways of this compound and heme iron polypeptide, as well as a typical experimental workflow for a bioavailability study.
Caption: Absorption pathways of non-heme and heme iron.
Caption: Bioavailability study experimental workflow.
References
- 1. pioneerbioinc.com [pioneerbioinc.com]
- 2. Dietary Heme Iron: A Review of Efficacy, Safety and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of heme iron absorption: Current questions and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cda-amc.ca [cda-amc.ca]
- 6. researchgate.net [researchgate.net]
- 7. examine.com [examine.com]
- 8. This compound [glowm.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Side effect profile of ferrous fumarate in comparison to other iron supplements
For scientists and professionals in drug development, understanding the nuanced differences in the side effect profiles of various iron supplements is critical for optimizing patient compliance and therapeutic outcomes. This guide provides a detailed comparison of ferrous fumarate (B1241708) with other common oral iron preparations, supported by quantitative data from clinical studies.
Oral iron supplementation is a cornerstone in the management of iron deficiency anemia, but its efficacy is often hampered by gastrointestinal side effects.[1] These adverse events can lead to poor adherence and treatment failure.[1] The most frequently reported side effects include nausea, constipation, abdominal pain, and bloating.[1][2]
Comparative Analysis of Adverse Events
A systematic review analyzing data from 111 studies with 10,695 patients provides a broad overview of the tolerability of different oral iron supplements. The review highlights that ferrous fumarate is associated with a higher incidence of both overall and gastrointestinal adverse effects compared to other formulations.[3][4][5]
In this extensive analysis, ferrous sulfate (B86663) with mucoproteose demonstrated the lowest incidence of adverse events and was used as the reference for comparison.[3][4] In contrast, this compound showed the highest rates of side effects.[3][4] The odds of experiencing an adverse event with this compound were significantly higher than with the reference supplement.[3][4]
Another comparative study evaluated the gastrointestinal side effects of ferrous ascorbate, this compound, ferrous bis-glycinate, and Sucrosomial® iron.[6] The findings indicated that patients receiving this compound reported a higher number of gastrointestinal side effects compared to those on ferrous ascorbate, ferrous bis-glycinate, and particularly Sucrosomial® iron, which had the lowest incidence of adverse events.[6]
Table 1: Incidence of Adverse Effects with Different Oral Iron Supplements
| Iron Supplement | Overall Adverse Effects (%) | Gastrointestinal Adverse Effects (%) | Odds Ratio for Adverse Events (vs. Ferrous Sulfate with Mucoproteose) |
| This compound | 47.0 | 43.4 | 19.87 |
| Ferrous Sulfate (without mucoproteose) | 32.3 | 30.2 | 11.21 |
| Ferrous Gluconate | 30.9 | 29.9 | 11.06 |
| Ferrous Glycine Sulfate | 23.5 | 18.5 | 5.90 |
| Iron Protein Succinylate | 7.3 | 7.0 | 1.96 |
| Ferrous Sulfate with Mucoproteose | 4.1 | 3.7 | Reference |
Data sourced from a systematic review by Cancelo-Hidalgo et al. (2013).[3][4]
Table 2: Comparative Gastrointestinal Side Effects in a Clinical Study
| Iron Supplement | Number of Patients Reporting GI Side Effects (%) | Total Gastrointestinal Side Effects Reported |
| This compound | 20 (30.77%) | 36 |
| Ferrous Bis-glycinate | 15 (23.07%) | 27 |
| Ferrous Ascorbate | 11 (16.92%) | 18 |
| Sucrosomial® Iron | 6 (9.23%) | 9 |
Data from a comparative evaluation by Mehtab et al. (2024).[6]
The elemental iron content of different iron salts varies, which can influence the incidence of side effects.[7] Generally, a higher elemental iron content is associated with a greater likelihood of gastrointestinal irritation. This compound contains a higher percentage of elemental iron (approximately 33%) compared to ferrous sulfate (about 20%) and ferrous gluconate (around 12%).[7][8][9]
Experimental Methodologies
The data presented in this guide are derived from systematic reviews and comparative clinical studies.
-
Systematic Review and Meta-Analysis: The methodology for the data in Table 1 involved a comprehensive search of electronic databases like Medline, the Cochrane Library, and Embase for clinical or observational studies reporting on the tolerability of oral iron supplements.[3][4] The results were statistically described, and a quasi-binomial logistic regression model was developed to compare the tolerability of the different supplements.[3][4]
-
Comparative Observational Study: The data in Table 2 was obtained from a retrospective observational clinical study that aimed to evaluate the effectiveness and safety profile of different oral iron salts in anemic patients in a real-world clinical setting.[6] The study assessed the comparative hematinic potential and tolerability profile of Sucrosomial® iron against conventional oral iron supplements.[6]
Logical Relationship of Iron Supplement Tolerability
The following diagram illustrates the general hierarchy of tolerability among common oral iron supplements based on the incidence of gastrointestinal side effects.
Caption: Comparative tolerability of oral iron supplements.
References
- 1. Oral Iron Supplementation—Gastrointestinal Side Effects and the Impact on the Gut Microbiota [mdpi.com]
- 2. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerability of different oral iron supplements: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What's the Difference? this compound vs. Ferrous Sulfate vs. Ferrous Gluconate | Walk In | Virtual Doctors [walkin.ca]
- 8. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 9. buzzrx.com [buzzrx.com]
Low-Dose Ferrous Fumarate: A Viable Alternative to Standard Iron Therapies?
A Comparative Guide for Researchers and Drug Development Professionals
Iron deficiency anemia (IDA) remains a significant global health concern, prompting continuous research into more effective and tolerable treatment options. While standard high-dose iron therapies are effective, their utility is often limited by gastrointestinal side effects, leading to poor patient compliance. This guide provides a comparative analysis of the efficacy of low-dose ferrous fumarate (B1241708) against standard iron therapies, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Data Presentation: Efficacy and Tolerability
The following tables summarize quantitative data from clinical studies, offering a direct comparison of low-dose ferrous fumarate and standard iron therapies.
Table 1: Efficacy of a Low-Dose this compound Formulation (Feroglobin) vs. Standard of Care [1][2][3]
| Parameter | Low-Dose this compound (Feroglobin) | Standard of Care (this compound or Ferrous Ascorbate) |
| Baseline Hemoglobin (g/dL) | 12.43 | Not specified in direct comparison |
| Hemoglobin at 90 days (g/dL) | 13.24 | Not specified in direct comparison |
| Change in Hemoglobin | +0.81 g/dL | Not specified in direct comparison |
| Baseline Ferritin | Not specified | Not specified |
| Ferritin Improvement at 90 days | 442.87% | 256.67% |
| Adverse Events | Similar gastrointestinal symptoms reported in both groups.[1][2][3] | Similar gastrointestinal symptoms reported in both groups.[1][2][3] |
Note: The "Standard of Care" group in this study received either Haem Up Gems capsules (this compound) or Fericip tablets (Ferrous ascorbate). A direct comparison with a standardized dose of a single iron salt was not provided.
Table 2: Efficacy of Thrice-Weekly vs. Thrice-Daily this compound (200mg) [4]
| Parameter | Thrice-Weekly this compound | Thrice-Daily this compound |
| Treatment Response Rate (Intention-to-Treat) | 72.0% | 71.9% |
| Treatment Response Rate (Per-Protocol) | 88.9% | 88.5% |
| Mean Hemoglobin at 12 weeks (g/dL) | Not specified | Not specified |
| Adverse Events | Fewer gastrointestinal adverse events reported.[4] | More gastrointestinal adverse events reported.[4] |
Note: This study demonstrates the non-inferiority of a lower frequency (and thus lower total weekly dose) regimen of this compound compared to a standard daily regimen.
Table 3: Comparative Efficacy of Different Oral Iron Salts (Standard Doses)
| Parameter | Ferrous Sulfate (B86663) | This compound |
| Elemental Iron Content | ~20%[5] | ~33%[5] |
| Relative Bioavailability | Considered the standard for comparison. | Generally considered to have good bioavailability.[5] |
| Hemoglobin Increase | A study in children showed a mean increase of 2.5 ± 1.2 g/dL on day 15 and 3.9 ± 1.8 g/dL on day 45 with ferrous sulfate. | A study in children showed a mean increase of 2.1 ± 0.7 g/dL on day 15 and 3.5 ± 1.2 g/dL on day 45 with this compound plus zinc and vitamin C. |
| Common Side Effects | Higher incidence of gastrointestinal side effects (e.g., nausea, constipation).[5] | Generally associated with fewer gastrointestinal side effects compared to ferrous sulfate.[5] |
Note: Direct head-to-head trials comparing low-dose this compound with standard-dose ferrous sulfate are limited. The data presented here is a synthesis from different studies and should be interpreted with caution.
Experimental Protocols
Understanding the methodologies behind the cited data is crucial for a comprehensive evaluation. Below are detailed experimental protocols from key studies.
Protocol 1: Evaluation of Low-Dose this compound (Feroglobin) vs. Standard of Care[1][2][3]
-
Study Design: A multi-center, open-label, randomized, comparative clinical study.
-
Participants: 302 adult subjects diagnosed with non-anemic to mild anemic iron deficiency and fatigue.
-
Intervention:
-
Group A (n=147): Received Feroglobin capsules (providing a low dose of this compound).
-
Group B (n=146): Received standard of care, which consisted of either Haem Up Gems capsules (this compound) or Fericip tablets (ferrous ascorbate).
-
-
Duration: 90 days, with follow-up visits on days 30, 60, and 90.
-
Primary Outcome Measures:
-
Change in hemoglobin levels from baseline.
-
Change in serum ferritin levels from baseline.
-
-
Secondary Outcome Measures:
-
Assessment of fatigue severity.
-
Incidence and severity of adverse events, particularly gastrointestinal symptoms.
-
-
Method of Analysis:
Protocol 2: Thrice-Weekly vs. Thrice-Daily Oral this compound in Iron-Deficiency Anemia[4]
-
Study Design: A prospective, open-label, randomized controlled non-inferiority trial.
-
Participants: Adult patients diagnosed with iron-deficiency anemia.
-
Intervention:
-
Group 1: Received 200 mg of this compound thrice-weekly.
-
Group 2: Received 200 mg of this compound thrice-daily.
-
-
Duration: 12 weeks.
-
Primary Outcome Measure: Treatment response, defined as an increase in hemoglobin of ≥2 g/dL or normalization of hemoglobin levels.
-
Secondary Outcome Measures:
-
Change in hemoglobin and other hematological parameters (e.g., ferritin, transferrin saturation).
-
Incidence and severity of adverse events.
-
Patient compliance.
-
-
Method of Analysis:
-
Hematological Parameters: Standard laboratory procedures were used for measurement.
-
Statistical Analysis: Non-inferiority margins were pre-specified, and statistical analyses were conducted to determine if the thrice-weekly regimen was non-inferior to the thrice-daily regimen.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in iron absorption and the design of clinical trials, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intestinal Iron Absorption Pathway
Caption: Clinical Trial Workflow
Conclusion
The available evidence suggests that low-dose this compound formulations can be an effective and well-tolerated option for managing iron deficiency. The study on Feroglobin indicates a significant improvement in ferritin levels compared to standard care, suggesting enhanced iron store repletion.[1][2][3] Furthermore, the non-inferiority of a thrice-weekly this compound regimen compared to a thrice-daily regimen highlights that lower, less frequent dosing can achieve comparable efficacy with a potentially better side-effect profile.[4]
References
- 1. A clinical study evaluating low dose this compound vs. standard iron supplements in iron-deficient non-anemic to mild anemic adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinical study evaluating low dose this compound vs. standard iron supplements in iron-deficient non-anemic to mild anemic adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A randomized controlled trial of thrice-weekly versus thrice-daily oral this compound treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Ferrous Fumarate and Ferrous Sulfate for Iron Deficiency Anemia
A comprehensive review of clinical trial data on the efficacy, tolerability, and bioavailability of two leading oral iron supplements.
This guide provides a detailed comparison of ferrous fumarate (B1241708) and ferrous sulfate (B86663), two commonly prescribed oral iron salts for the treatment of iron deficiency anemia (IDA). By synthesizing data from various clinical trials and meta-analyses, this document aims to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on the relative performance of these compounds.
Efficacy: Hemoglobin and Ferritin Restoration
The primary measure of efficacy for any iron supplement is its ability to restore hemoglobin (Hb) and ferritin levels. Clinical evidence suggests that both ferrous fumarate and ferrous sulfate are effective in treating IDA, with many studies finding no statistically significant difference in their ability to increase hemoglobin concentrations.[1]
A double-blind clinical trial directly comparing the two salts showed similar efficacy in raising blood hemoglobin levels.[1] In that study, key metrics, including the change in hemoglobin concentration and ferritin levels, did not differ significantly between the patient groups receiving ferrous sulfate and those receiving this compound.[1] Another study involving pregnant women with IDA found that both ferrous sulfate and this compound, administered at a dose of 200 mg elemental iron per day, were equally effective at improving hemoglobin and other hematological parameters.[2]
However, the response can be population-dependent. For instance, one observational study noted a significant increase in hemoglobin to 11.72 ± 0.08 g/dl in the this compound group, though this study did not find a significant increase in serum ferritin levels for the same group over a 90-day period.[3]
| Parameter | This compound | Ferrous Sulfate | Key Findings |
| Hemoglobin (Hb) Increase | Significant improvement noted in multiple studies.[3] | Considered the reference standard, with proven efficacy in raising Hb levels.[4][5] | Generally considered equally effective in improving hemoglobin concentrations.[1][2] |
| Ferritin Level Increase | Some studies show less significant improvement compared to other salts.[3] | Effective in replenishing iron stores. | Efficacy in restoring ferritin can vary; some newer formulations may show higher improvement.[3] |
Bioavailability and Elemental Iron Content
The bioavailability of an iron salt is crucial for its therapeutic effect. It is influenced by the amount of elemental iron the salt provides. This compound contains a higher percentage of elemental iron (approximately 33%) compared to ferrous sulfate (about 20%).[1] This higher concentration means that a smaller dose of this compound can provide the same amount of elemental iron as a larger dose of ferrous sulfate.[1][6]
Despite this difference, studies on iron absorption have yielded mixed results. Research in non-anemic Mexican women and children found no significant difference in iron absorption between the two compounds, with relative bioavailability being comparable.[[“]][8] Conversely, a separate study on Mexican preschoolers indicated that ferrous sulfate had significantly higher bioavailability (7.9% absorption) compared to this compound (2.43% absorption).[[“]] This suggests that factors such as age and diet can influence absorption rates.
| Characteristic | This compound | Ferrous Sulfate |
| Elemental Iron Content | ~33%[1] | ~20%[1] |
| Typical Elemental Iron per Tablet | 69-106 mg[6] | 65 mg[6] |
| Relative Bioavailability | Studies show it is as well absorbed as ferrous sulfate in some populations.[[“]][8] | Often considered the standard for bioavailability in clinical studies.[5] |
Tolerability and Side Effect Profile
Gastrointestinal (GI) side effects are a primary reason for non-adherence to oral iron therapy.[9] These adverse effects include nausea, constipation, diarrhea, and abdominal pain.[10][11]
Several sources suggest that this compound is associated with fewer gastrointestinal side effects compared to ferrous sulfate, making it a viable alternative for patients who experience stomach upset.[1][11] However, this is not a universal finding. One systematic review reported a higher incidence of adverse effects for this compound (47.0%) compared to ferrous sulfate (32.3%).[12] Another randomized trial in pregnant women found that adverse effects were more common in the this compound group (56.7%).[2] A separate randomized, double-blinded study found no significant difference in the rates of GI side effects among ferrous sulfate, this compound, and ferrous gluconate.[13]
Given the conflicting data, patient-specific tolerability remains a key factor in supplement selection.
| Common Gastrointestinal Side Effects | Incidence Rate (Ferrous Sulfate) | Incidence Rate (this compound) | Notes |
| Nausea | ~11%[10] | Data varies; some studies suggest lower incidence.[1] | Controlled-release formulations may reduce nausea.[13] |
| Constipation | ~12%[10] | Often reported to be less constipating than sulfate.[1] | A common side effect for most oral iron salts.[11] |
| Diarrhea | ~8%[10] | ||
| Overall GI Adverse Events | 23% - 32.3%[12][13] | Can be as high as 47% in some studies.[12] | Tolerability is highly individual. |
Experimental Protocols and Methodologies
The clinical trials referenced in this guide generally follow a structured methodology to ensure the validity of their findings.
Typical Clinical Trial Workflow
A standard randomized controlled trial (RCT) comparing oral iron supplements would involve the following stages:
-
Participant Screening and Enrollment: Subjects are screened based on inclusion criteria, typically including a diagnosis of iron deficiency anemia (e.g., Hb < 11 g/dL, low serum ferritin).[2][14]
-
Baseline Assessment: Enrolled participants undergo baseline measurements, including a complete blood count (CBC), serum ferritin, serum iron, and total iron-binding capacity (TIBC).[15][16]
-
Randomization: Participants are randomly assigned to different treatment arms (e.g., this compound group vs. Ferrous Sulfate group) in a 1:1 ratio.[14][15]
-
Intervention: Each group receives their assigned oral iron supplement at a specified dose of elemental iron for a defined period (e.g., 6 to 12 weeks).[17] Participants are often instructed to take the supplement on an empty stomach to maximize absorption.[15][18]
-
Follow-up and Monitoring: Efficacy is monitored by reassessing hematological parameters at set intervals.[5][16] Tolerability is assessed by recording any adverse events reported by participants.
-
Endpoint Analysis: The primary outcome is often the change in hemoglobin levels from baseline.[2] Secondary outcomes may include changes in ferritin levels and the incidence of side effects.[2]
Caption: Workflow of a randomized controlled trial comparing two iron salts.
Meta-Analysis Logical Flow
Caption: Key stages in conducting a meta-analysis of clinical trials.
Mechanism of Absorption
Both this compound and ferrous sulfate are ferrous (Fe2+) salts, which are generally better absorbed than ferric (Fe3+) salts. The absorption process primarily occurs in the duodenum and proximal jejunum. Unabsorbed iron passes into the colon, where it can cause GI side effects and alter the gut microbiota.[9] The efficiency of absorption is regulated by the hormone hepcidin, which controls the ferroportin channel responsible for iron's entry into the bloodstream.[17]
Caption: Simplified pathway of oral iron absorption and its consequences.
Conclusion
Based on the available meta-analyses and clinical trials, this compound and ferrous sulfate are both effective options for the treatment of iron deficiency anemia.
-
Efficacy: Both salts demonstrate comparable efficacy in raising hemoglobin levels.[1][2]
-
Bioavailability: this compound offers a higher concentration of elemental iron, but this does not consistently translate to superior absorption compared to ferrous sulfate across all populations.[[“]][8]
-
Tolerability: The evidence regarding gastrointestinal tolerability is conflicting. While some sources suggest this compound is better tolerated[1][11], other high-quality studies show no significant difference or even higher rates of adverse events.[2][13]
Ultimately, the choice between this compound and ferrous sulfate may be guided by factors such as cost, local availability, and individual patient tolerance. Ferrous sulfate is often considered the first-line treatment due to its low cost and the extensive clinical evidence supporting its use.[1][5] this compound serves as a potent and viable alternative, particularly in cases where tolerability to ferrous sulfate is a concern, though this must be assessed on an individual basis.
References
- 1. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 2. A randomized controlled trial comparing the efficacy, tolerability, and cost of oral iron preparations in iron-deficiency anemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. consensus.app [consensus.app]
- 8. A comparison of the bioavailability of this compound and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 9. Oral Iron Supplementation—Gastrointestinal Side Effects and the Impact on the Gut Microbiota [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. pharmicsvitamins.com [pharmicsvitamins.com]
- 12. Tolerability of different oral iron supplements: a systematic review | Semantic Scholar [semanticscholar.org]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
- 14. researchgate.net [researchgate.net]
- 15. Oral Iron Supplementation on Alternate Vs. Consecutive Days for Iron Deficiency Anemia in Pregnancy [ctv.veeva.com]
- 16. cmaj.ca [cmaj.ca]
- 17. Oral iron treatment in adult iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What's the Difference? this compound vs. Ferrous Sulfate vs. Ferrous Gluconate | Walk In | Virtual Doctors [walkin.ca]
Comparative study of the impact of ferrous fumarate and sodium iron EDTA on gut microbiota
A Guide for Researchers and Drug Development Professionals
The selection of an iron supplement for fortification or therapeutic use has significant implications beyond correcting iron deficiency. The unabsorbed fraction of iron can profoundly modulate the composition and function of the gut microbiota, leading to downstream effects on host health, including intestinal inflammation. This guide provides a comparative analysis of two commonly used iron compounds, ferrous fumarate (B1241708) and sodium iron ethylenediaminetetraacetate (B1237979) (EDTA), detailing their differential impacts on the gut microbiome based on available experimental data.
Mechanism of Action and Bioavailability: A Core Distinction
The fundamental difference between ferrous fumarate and sodium iron EDTA lies in their chemical structure, which dictates their stability and absorption in the gastrointestinal tract. This compound is an iron salt that dissociates in the gut, releasing ferrous iron (Fe²⁺). Its absorption is susceptible to dietary inhibitors like phytates and tannins.[1]
In contrast, sodium iron EDTA is a chelated compound where the iron molecule is tightly bound by EDTA.[1] This chelation protects the iron from dietary inhibitors and keeps it soluble and available for absorption in the small intestine.[1] Consequently, sodium iron EDTA generally has higher bioavailability, meaning less unabsorbed iron passes into the colon where it can interact with the resident microbiota.[2]
Caption: Logical flow comparing the gastrointestinal fate of this compound and Sodium Iron EDTA.
Comparative Data on Gut Microbiota Modulation
Direct comparative studies highlight significant differences in how these two iron forms affect the gut microbiome, particularly in infants. A key study conducted in Kenyan infants provides the most direct evidence.[3] this compound was found to cause more substantial alterations to the microbiome and was associated with increased intestinal inflammation compared to sodium iron EDTA.[3]
Table 1: Summary of Comparative Effects on Gut Microbiota in Infants
| Feature | This compound | Sodium Iron EDTA | Reference |
|---|---|---|---|
| Daily Dosage | 12.5 mg elemental iron | 2.5 mg elemental iron | [3] |
| Study Population | 6-month-old Kenyan infants | 6-month-old Kenyan infants | [3] |
| Effect on Bifidobacterium | Lower abundance (decrease in beneficial bacteria) | Not specified as a primary effect | [3] |
| Effect on Enterobacteriaceae | Increased ratio of Enterobacteria to Bifidobacteria | Greater effect on Escherichia/Shigella | [3] |
| Effect on Pathogens | Associated with higher rates of treated diarrhea | Greater effect on pathogenic E. coli | [3] |
| Intestinal Inflammation | Higher levels of fecal calprotectin | Lower levels of fecal calprotectin | [3] |
| Overall Microbiome Impact | Caused greater modifications | Caused less overall modification |[3] |
It is crucial to note that the iron dose for this compound was five times higher than for NaFeEDTA in this study, which likely contributed to the magnitude of the observed effects.[3] Unabsorbed iron is known to promote the growth of potential pathogens while inhibiting beneficial commensal bacteria like Lactobacillus and Bifidobacterium.[4][5]
Experimental Protocols
The methodologies employed in comparative studies are critical for interpreting the results. The protocol below is based on the study comparing this compound and sodium iron EDTA in Kenyan infants.[3]
Study Design:
-
A two-stage study involving 115 infants aged 6 months.[3]
-
Stage 1: Infants randomly received micronutrient powders (MNPs) with or without 2.5 mg iron/day as NaFeEDTA for 4 months.[3]
-
Stage 2: A different group of infants received MNPs with or without 12.5 mg iron/day as this compound.[3]
Sample Collection and Analysis:
-
Fecal Samples: Stool samples were collected at baseline and after 3 weeks and 4 months of supplementation.[3]
-
Microbiota Analysis:
-
Inflammation Marker: Fecal calprotectin levels were measured to assess intestinal inflammation.[3]
-
Biochemical Analysis: Hemoglobin and ferritin were measured at baseline and at the end of the intervention to assess iron status.[3]
Caption: Experimental workflow for the comparative analysis of iron supplements on infant gut microbiota.
Proposed Impact Pathway
The differential effects of these iron compounds on the gut microbiota can be conceptualized as a pathway from ingestion to host physiological response. The amount of unabsorbed iron reaching the colon is the primary driver of the subsequent microbial and inflammatory changes.
Caption: Proposed pathway of iron compounds impacting gut microbiota and host inflammatory response.
Conclusion
The choice between this compound and sodium iron EDTA involves a trade-off between iron dosage, bioavailability, and impact on the gut microbiota.
-
This compound: At higher doses required to overcome its lower bioavailability, this compound can lead to a significant amount of unabsorbed iron in the colon.[3] This is associated with more pronounced disturbances in the gut microbiota, including a reduction in beneficial bacteria like Bifidobacterium and an increase in markers of intestinal inflammation.[3]
-
Sodium Iron EDTA: Due to its higher bioavailability, NaFeEDTA can be effective at lower doses, resulting in less unabsorbed iron reaching the colon.[2][3] This appears to cause less overall disruption to the microbiome and less intestinal inflammation.[3] However, it can still selectively influence certain bacterial groups, including potential pathogens like Escherichia/Shigella.[3]
For drug development and public health professionals, these findings underscore the importance of considering the formulation of iron supplements. Sodium iron EDTA may offer an advantage in populations where gut health and inflammation are of particular concern, while the effects of this compound could potentially be mitigated by dose adjustment or co-administration with prebiotics or probiotics. Further research is needed to elucidate the long-term clinical consequences of these distinct microbial shifts.
References
A Comparative Analysis of Ferrous Fumarate and Intravenous Iron Sucrose in the Management of Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic equivalence of oral ferrous fumarate (B1241708) and intravenous (IV) iron sucrose (B13894) for the treatment of iron deficiency anemia (IDA) in specific patient populations. The following sections present a detailed analysis of their efficacy and safety profiles, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of relevant physiological pathways and experimental workflows.
Efficacy: A Quantitative Comparison
Intravenous iron sucrose has demonstrated a more rapid and robust hematopoietic response compared to oral ferrous fumarate, particularly in patient populations with impaired gastrointestinal absorption or those requiring rapid replenishment of iron stores.
Table 1: Change in Hemoglobin (Hb) Levels (g/L)
| Patient Population | Oral this compound (Mean Change ± SD) | Intravenous Iron Sucrose (Mean Change ± SD) | Timepoint | Key Findings |
| Pregnancy-Related Anemia | 12 ± 9 | 22 ± 11.5 | 4 weeks | IV iron sucrose resulted in a significantly higher increase in Hb levels (p < 0.0001).[1][2][3] |
| Postpartum Anemia | - | - | 2 weeks | Ferritin levels were significantly higher in the IV iron group, though Hb values did not significantly differ at this early timepoint.[4] |
| Non-dialysis Dependent CKD | 0.4 g/dL | 0.7 g/dL | 42 days | A greater proportion of patients on IV iron sucrose achieved a Hb increase of ≥1 g/dL (44.3% vs. 28.0%, P= 0.0344).[5] |
Table 2: Change in Serum Ferritin Levels (ng/mL)
| Patient Population | Oral this compound (Mean Change ± SD) | Intravenous Iron Sucrose (Mean Change ± SD) | Timepoint | Key Findings |
| Pregnancy-Related Anemia | 22.71 ± 11.32 | 112.17 ± 98.15 | 4 weeks | IV iron sucrose led to a substantially greater and more rapid replenishment of iron stores (p < 0.0001).[2] |
| Inflammatory Bowel Disease | - | Significantly higher | 3 months | IV iron sucrose resulted in significantly higher serum ferritin levels compared to oral iron.[6] |
Safety and Tolerability
The safety profiles of oral this compound and intravenous iron sucrose differ significantly, primarily concerning the route of administration and potential adverse events.
Table 3: Comparison of Adverse Events
| Adverse Event Profile | Oral this compound | Intravenous Iron Sucrose | Key Findings |
| Gastrointestinal Side Effects | More frequent (e.g., nausea, vomiting, gastritis, loose motion).[2] | Minimal to none, as it bypasses the gastrointestinal tract.[2] | Oral iron is associated with a higher incidence of gastrointestinal adverse events, which can lead to non-compliance.[2] |
| Infusion-Related Reactions | Not applicable. | Can occur (e.g., burning, pain, swelling at the injection site).[2] Minor reactions are more common. | While generally well-tolerated, IV iron administration carries a risk of infusion-related reactions. |
| Treatment Discontinuation | Higher rates due to adverse events.[7] | Lower rates of discontinuation due to intolerance.[7] | Patients are more likely to complete a course of IV iron therapy. |
Experimental Protocols
Measurement of Hemoglobin (Hb) and Serum Ferritin
Principle: Hemoglobin concentration is determined using the cyanmethemoglobin method, a standardized spectrophotometric assay. Serum ferritin is quantified using immunoassays.
Procedure:
-
Sample Collection: Whole blood for Hb and serum for ferritin are collected in appropriate anticoagulant (EDTA for Hb) and serum separator tubes, respectively.
-
Hemoglobin Analysis:
-
A measured volume of whole blood is lysed to release hemoglobin.
-
The hemoglobin is oxidized to methemoglobin, which then combines with cyanide to form the stable chromogen, cyanmethemoglobin.
-
The absorbance of the solution is measured at a specific wavelength and is proportional to the hemoglobin concentration.
-
-
Ferritin Analysis:
-
Serum samples are analyzed using an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay. These methods utilize specific antibodies to ferritin for quantification.
-
Assessment of Adverse Events
Methodology:
-
Adverse events are systematically recorded at each study visit through patient interviews and clinical assessments.
-
For oral this compound, a standardized questionnaire is often used to capture the incidence and severity of gastrointestinal side effects.
-
For intravenous iron sucrose, infusion-related reactions are monitored during and immediately after administration.
-
The relationship between the study drug and the adverse event is assessed by the investigators.
Signaling Pathways and Mechanisms of Action
The fundamental difference in the route of administration between oral this compound and intravenous iron sucrose leads to distinct interactions with the body's iron regulation system.
References
- 1. Parenteral vs. oral iron: influence on hepcidin signaling pathways through analysis of Hfe/Tfr2-null mice. | Semantic Scholar [semanticscholar.org]
- 2. driphydration.com [driphydration.com]
- 3. Randomised clinical trial: intravenous vs oral iron for the treatment of anaemia after acute gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.uvm.edu [primo.uvm.edu]
- 5. Oral iron treatment in adult iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. Strategies for iron supplementation: oral versus intravenous - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferrous Fumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of ferrous fumarate (B1241708) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures to ensure the safe and legal handling of ferrous fumarate waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
Engineering Controls:
-
Ensure adequate ventilation to avoid the formation and inhalation of dust.
Accidental Release Measures: In the event of a spill, contain the source if it is safe to do so. Collect the spilled material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum. Place the collected material in a suitable, sealed, and appropriately labeled container for disposal.[1][2]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] The most common practice is incineration.
Step 1: Waste Identification and Classification
Determine if the this compound waste is classified as hazardous. While this compound itself is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), the waste mixture could be considered hazardous if it exhibits one of the following characteristics:
| RCRA Hazardous Waste Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flashpoint below 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burn so vigorously and persistently that they create a hazard. | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, or can generate toxic gases. | D003 |
| Toxicity | Wastes that contain certain contaminants at or above the regulatory levels when tested using the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
It is the responsibility of the waste generator to determine if their waste meets any of these criteria.
Step 2: Segregation and Storage
-
Segregate this compound waste from other laboratory waste streams.
-
Store the waste in a cool, dry, and well-ventilated area in a compatible, sealed, and clearly labeled container.[1][2] The label should include "Hazardous Waste" if applicable, and a clear identification of the contents.
Step 3: Arrange for Professional Disposal
-
Contact a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with a detailed description of the waste, including its composition and any known hazards. The Safety Data Sheet (SDS) for this compound should be made available.
Step 4: Incineration
The preferred method of disposal is incineration.[3][4] This process typically involves:
-
Dissolving or mixing the this compound with a combustible solvent.
-
Burning the mixture in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
Step 5: Disposal of Contaminated Packaging
Any packaging or containers that have come into direct contact with this compound should be disposed of as unused product.[3][5] This means they should be handled and disposed of in the same manner as the chemical itself.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Regulatory Considerations
Disposal of all chemical waste, including this compound, must be in strict accordance with local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. Facilities that generate hazardous waste are subject to specific requirements for handling, storage, transport, and disposal.
It is crucial to maintain accurate records of all waste disposal activities, including manifests from the disposal company. These records are essential for demonstrating compliance with environmental regulations.
References
Personal protective equipment for handling Ferrous Fumarate
Safe Handling of Ferrous Fumarate: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment and Safety Summary
Proper PPE is critical to minimize exposure and ensure safety. The required equipment and key safety information are summarized below.
| Category | Specification | Citations |
| Eye/Face Protection | Wear safety glasses with side shields or tightly fitting safety goggles. | [1] |
| Skin Protection | Chemical-resistant, impervious gloves (such as nitrile or neoprene) are recommended. Wear a lab coat or a disposable gown to protect clothing. | [1][2][3][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust generation is unavoidable or exposure limits are exceeded, use a NIOSH-approved respirator. | [3][4][5][6] |
| Handling Environment | Handle in a well-ventilated area. Use appropriate exhaust ventilation where dust may be formed. | [1][2][6] |
| First Aid - Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Consult a physician. | [1][2][7] |
| First Aid - Skin | Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention. | [2][3][5] |
| First Aid - Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and get medical attention. | [2][3][5] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][5][7] |
Operational and Disposal Plan: A Step-by-Step Guide
Follow these procedural steps for the safe handling and disposal of this compound.
Step 1: Preparation and Pre-Handling
-
Risk Assessment : Before beginning work, assess the risks associated with the procedure, noting the potential for dust generation.
-
Gather Materials : Ensure all necessary equipment, including PPE, spill cleanup materials, and properly labeled waste containers, are readily accessible.
-
Ventilation Check : Confirm that the work area, such as a fume hood or ventilated enclosure, is functioning correctly.[1][2]
-
Don PPE : Put on all required personal protective equipment as specified in the table above. Gloves must be inspected for integrity before use.[2][3]
Step 2: Handling this compound
-
Avoid Dust Formation : Handle the compound carefully to minimize the creation of airborne dust.[8][2][3]
-
Portioning : If transferring or weighing the powder, do so in a designated area with local exhaust ventilation.
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1][5]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3]
Step 3: Storage
-
Container : Store this compound in a tightly closed, properly labeled container.[2][6]
-
Conditions : Keep the container in a cool, dry, and well-ventilated place away from direct sunlight.[2][5]
-
Incompatibilities : Keep away from strong oxidizing agents.[5]
Step 4: Spill and Emergency Procedures
-
Evacuate : For large spills, evacuate non-essential personnel from the area.[5]
-
Containment : Contain the spill if it is safe to do so.[5] Prevent the product from entering drains.[2][3]
-
Cleanup :
-
Wear appropriate PPE for the cleanup operation.
-
Collect the spilled solid material using a method that minimizes dust generation, such as a damp cloth or a vacuum with a HEPA filter.[5] Do not use high-pressure water streams.[7]
-
Place the collected material into a suitable, sealed, and labeled container for disposal.[2][3][5]
-
-
Decontamination : Thoroughly clean the spill area once the material has been removed.[5]
Step 5: Disposal Plan
-
Waste Collection : All waste materials, including contaminated PPE and spill cleanup supplies, should be placed in a sealed, clearly labeled container.[2][5]
-
Regulatory Compliance : Dispose of all waste in accordance with applicable local, state, and federal environmental regulations.[5][7]
-
Professional Disposal : It is recommended to contact a licensed professional waste disposal service.[2][3] Methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Containers : Do not reuse empty containers. Dispose of them as unused product.[2][3][7]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling, storage, and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemdmart.com [chemdmart.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
